Phenyl dimethylcarbamate
Description
Properties
IUPAC Name |
phenyl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOHNZJKOAODMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219981 | |
| Record name | Phenyl N,N-dimethylcarbamate | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-90-0 | |
| Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl N,N-dimethylcarbamate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl dimethylcarbamate | |
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| Record name | Phenyl dimethylcarbamate | |
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| Record name | Phenyl N,N-dimethylcarbamate | |
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| Record name | Phenyl N,N-dimethylcarbamate | |
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Foundational & Exploratory
Phenyl dimethylcarbamate CAS number and properties
An In-Depth Technical Guide to Phenyl Dimethylcarbamate: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 6969-90-0) is a chemical compound belonging to the carbamate ester family. While it may appear as a simple molecule, its chemical structure embodies the core functional group that is pivotal in a wide array of biologically active compounds and synthetic applications. For researchers and scientists, particularly in the field of drug development, understanding the properties, reactivity, and synthetic utility of simple carbamates like this compound provides a foundational framework for designing complex therapeutic agents. The carbamate moiety is a well-established pharmacophore and a bioisostere for the amide bond, offering advantages in metabolic stability and cell permeability.[1][2] This guide offers a detailed exploration of this compound, from its fundamental properties to its role as a model compound in understanding the mechanism of action for critical drugs, such as acetylcholinesterase inhibitors.[3]
Chemical Identity and Physicochemical Properties
Accurate identification and knowledge of a compound's properties are the bedrock of any scientific investigation. This compound is unambiguously identified by its CAS number, 6969-90-0.[4][5][6] Its core structure consists of a dimethylcarbamoyl group attached to a phenyl ring via an ester linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6969-90-0 | [4][5][6][7] |
| Molecular Formula | C₉H₁₁NO₂ | [4][5][6][7] |
| Molecular Weight | 165.19 g/mol | [4][6][7] |
| IUPAC Name | phenyl N,N-dimethylcarbamate | [7] |
| Synonyms | Phenyl N,N-dimethylcarbamate, Dimethylcarbamic acid phenyl ester | [6][7] |
| Appearance | Off-white solid (typical) | [8] |
| SMILES | CN(C)C(=O)OC1=CC=CC=C1 | [7][9] |
| InChIKey | MYOHNZJKOAODMX-UHFFFAOYSA-N | [7] |
| LogP (Octanol/Water) | 1.6 | [7] |
These properties are essential for practical laboratory work, influencing choices regarding solvents for reactions and purification, predicting behavior in biological systems (e.g., membrane permeability indicated by LogP), and performing stoichiometric calculations.
Synthesis and Mechanistic Considerations
The most direct and common method for synthesizing N,N-disubstituted phenyl carbamates is the reaction of a corresponding amine with phenyl chloroformate.[10][11][12] This reaction is a nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the chloroformate.
General Synthesis Workflow
The synthesis of this compound from dimethylamine and phenyl chloroformate serves as a clear example of this important reaction class.
Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis. The rationale behind each step is provided to ensure experimental integrity.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dimethylamine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).
-
Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of phenyl chloroformate, which is highly reactive with water. The base is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[11]
-
-
Reaction: Cool the mixture to 0 °C using an ice bath. Add phenyl chloroformate (1.05 equivalents) dropwise while stirring.
-
Causality: Cooling the reaction controls the exothermic nature of the acylation, minimizing potential side reactions. Dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Trustworthiness: TLC provides a simple and effective way to validate the completion of the reaction before proceeding to the workup, preventing the isolation of unreacted starting materials.
-
-
Workup: Once complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The water quench removes the hydrochloride salt byproduct and any excess base. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
-
Trustworthiness: Purification is a critical step to remove any unreacted starting materials or side products. The purity of the final compound should be verified by analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Applications in Drug Development and Research
The true value of understanding this compound for drug development professionals lies in its relationship to the mechanism of carbamate-based drugs, particularly acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis.[2][3]
Model for Acetylcholinesterase Inhibition
Drugs like Rivastigmine and Physostigmine function by transferring their carbamoyl moiety to a serine residue in the active site of the acetylcholinesterase enzyme.[3][13] This process, known as carbamoylation, renders the enzyme inactive, thereby increasing the concentration of the neurotransmitter acetylcholine in the synapse. This compound serves as a structural analog for the "warhead" portion of these drugs.
The inhibition process involves two key steps:
-
Carbamoylation: The carbamate inhibitor forms a covalent bond with the serine hydroxyl group in the enzyme's active site, releasing the phenol leaving group. This results in an inactive, carbamoylated enzyme.
-
Decarbamoylation: The carbamoylated enzyme undergoes very slow hydrolysis (decarbamoylation) to regenerate the active enzyme. The rate of this step determines the duration of inhibition.[13]
Caption: Mechanism of Acetylcholinesterase inhibition by a carbamate compound.
Experimental Protocol: Studying Carbamate Hydrolysis
Understanding the stability of the carbamate bond is crucial. The following protocol provides a method for studying the base-catalyzed hydrolysis of a carbamate ester like this compound, which is analogous to the decarbamoylation step.[13]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a series of aqueous buffers at various pH values (e.g., pH 8, 9, 10) to provide different hydroxide concentrations.
-
Kinetic Analysis: Equilibrate a buffer solution to a constant temperature (e.g., 25 °C) in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.
-
Reaction Initiation: Add a small aliquot of the this compound stock solution to the buffer to initiate the hydrolysis reaction.
-
Data Acquisition: Monitor the reaction by recording the change in absorbance over time. The disappearance of the phenyl carbamate or the appearance of the phenol product can be monitored at a specific wavelength.
-
Trustworthiness: This quantitative method allows for the determination of the hydrolysis rate constant (k), providing empirical data on the stability of the carbamate bond under specific conditions.
-
-
Data Analysis: Plot the absorbance data against time to determine the reaction order and calculate the rate constant. Comparing rate constants across different pH values can elucidate the dependence of the hydrolysis rate on the hydroxide ion concentration.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[7] It is assigned the GHS07 pictogram (exclamation mark).[4]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
-
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][14] Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and strong acids.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
Conclusion
This compound is more than just a simple chemical compound; it is a valuable tool for both synthetic chemistry and pharmacological research. Its straightforward synthesis provides a practical illustration of fundamental reaction mechanisms, while its structure serves as a key model for understanding the covalent modification of enzymes, a cornerstone of modern drug action. For scientists and researchers, a thorough understanding of the principles demonstrated by this compound—from its synthesis and reactivity to its role as a pharmacophore analog—is indispensable for the rational design and development of next-generation therapeutics.
References
-
PubChem. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885. [Link]
-
Cheméo. Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). [Link]
-
Custom Chemicals International. MATERIAL SAFETY DATA SHEET - PHENYLE DISINFECTANT. [Link]
-
PubChem. Phenyl Methylcarbamate | C8H9NO2 | CID 16034. [Link]
-
Chemchart. This compound (6969-90-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]
-
Enamine. Safety Data Sheet - phenyl carbamate. [Link]
- Google Patents.
-
MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. [Link]
-
ResearchGate. Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. [Link]
- Google Patents.
-
National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. [Link]
-
PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. [Link]
-
National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 6969-90-0 [sigmaaldrich.com]
- 5. PHENYL N,N-DIMETHYLCARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6969-90-0 | this compound - AiFChem [aifchem.com]
- 7. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound (6969-90-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Phenyl N,N-Dimethylcarbamate: A Comprehensive Technical Guide on Synthesis and Reactivity
Introduction
Phenyl N,N-dimethylcarbamate is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Characterized by a carbamate functional group (-NHC(=O)O-) attached to a phenyl ring, this molecule serves as a crucial intermediate and building block in a wide array of chemical transformations. Its utility is particularly pronounced in the synthesis of complex aromatic molecules, where the N,N-dimethylcarbamoyl group acts as a powerful directing group for regioselective reactions. Furthermore, the carbamate moiety is a key structural motif in numerous approved pharmaceuticals and prodrugs, highlighting its importance in drug design and development.[1][2]
This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of phenyl N,N-dimethylcarbamate, tailored for researchers, scientists, and drug development professionals. The content herein is structured to offer not only procedural details but also a deep understanding of the underlying chemical principles and mechanistic insights that govern its preparation and synthetic applications.
I. Synthesis of Phenyl N,N-Dimethylcarbamate
The synthesis of phenyl N,N-dimethylcarbamate can be achieved through several methodologies. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups in the substrate.
Reaction of Phenol with Dimethylcarbamoyl Chloride
One of the most direct and widely employed methods for the synthesis of phenyl N,N-dimethylcarbamate involves the reaction of phenol with dimethylcarbamoyl chloride.[3] This reaction is a nucleophilic acyl substitution where the phenoxide ion, generated in situ by a base, attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Causality Behind Experimental Choices:
-
Base: A suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or an organic amine like triethylamine (Et3N) or pyridine, is crucial to deprotonate the phenol. The choice of base can influence the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation, leading to a faster reaction, while weaker bases may require longer reaction times or heating.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically used to prevent the hydrolysis of the highly reactive dimethylcarbamoyl chloride.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Synthesis from Phenol and Dimethylcarbamoyl Chloride
Materials:
-
Phenol
-
Dimethylcarbamoyl chloride[3]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq).
-
Dissolve the phenol in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium phenoxide.
-
Slowly add dimethylcarbamoyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure phenyl N,N-dimethylcarbamate.
Phosgene-Free Synthetic Routes
Due to the high toxicity of phosgene and its derivatives like dimethylcarbamoyl chloride, there is a growing interest in developing phosgene-free synthetic methods.[4][5]
1.2.1. From Phenyl Chloroformate and Dimethylamine
An alternative to using dimethylcarbamoyl chloride is the reaction of phenyl chloroformate with dimethylamine. This method still involves a phosgene derivative but can be more convenient depending on the availability of starting materials.
General Reaction: This reaction proceeds via nucleophilic attack of dimethylamine on the carbonyl carbon of phenyl chloroformate, with the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct.
1.2.2. From Phenols and Isocyanates
The addition of a phenol to an isocyanate provides a direct and atom-economical route to O-phenyl carbamates.[6] While this is more commonly used for N-substituted carbamates, it represents an important phosgene-free strategy.
1.2.3. Catalytic Carbonylation Approaches
Modern synthetic methods are exploring the use of carbon monoxide or other C1 sources in the presence of a catalyst to synthesize carbamates, thereby avoiding toxic reagents.[2] For instance, the palladium-catalyzed carbonylation of anilines in the presence of an alcohol can yield the corresponding carbamate.
II. Reactivity of Phenyl N,N-Dimethylcarbamate
The reactivity of phenyl N,N-dimethylcarbamate is dominated by the influence of the N,N-dimethylcarbamoyl group on the aromatic ring. This group is a powerful ortho-directing group in electrophilic aromatic substitution and, more significantly, in directed ortho-metalation reactions.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[7] The N,N-dialkyl-O-carbamate group is recognized as one of the most potent directed metalation groups (DMGs).[8][9]
Mechanism of Directed ortho-Metalation: The DoM process involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base, typically at low temperatures.[7][8][9] The mechanism is believed to proceed through the following steps:
-
Coordination: The organolithium base (e.g., n-butyllithium or sec-butyllithium) coordinates to the carbonyl oxygen of the carbamate group.
-
Deprotonation: This coordination increases the acidity of the ortho protons, facilitating their abstraction by the base to form an ortho-lithiated intermediate.
-
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles to introduce a new substituent at the ortho position.
Experimental Protocol: Directed ortho-Metalation and Electrophilic Quench
Materials:
-
Phenyl N,N-dimethylcarbamate
-
sec-Butyllithium (in cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add phenyl N,N-dimethylcarbamate (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add sec-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add the electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Examples of Electrophiles and Corresponding Products in DoM Reactions
| Electrophile | Product | Typical Yield (%) |
| D2O | 2-Deutero-phenyl N,N-dimethylcarbamate | >95 |
| CH3I | 2-Methylphenyl N,N-dimethylcarbamate | 80-90 |
| (CH3)3SiCl | 2-(Trimethylsilyl)phenyl N,N-dimethylcarbamate | 85-95 |
| DMF | 2-Formylphenyl N,N-dimethylcarbamate | 70-80 |
| I2 | 2-Iodophenyl N,N-dimethylcarbamate | 75-85 |
Anionic Fries Rearrangement
Ortho-lithiated carbamates, generated via DoM, can undergo a rearrangement reaction upon warming, known as the anionic Fries rearrangement or the Snieckus rearrangement.[10] This reaction results in the formation of an ortho-hydroxy amide, which are valuable synthetic intermediates. The N,N-diethyl carbamates are generally more stable at -78 °C, while the N,N-dimethyl derivatives can rearrange even at this temperature.[10]
Carbamoylation Agent
Phenyl N,N-dimethylcarbamate can act as a carbamoylating agent, transferring the N,N-dimethylcarbamoyl group to other nucleophiles, although it is less reactive in this regard compared to dimethylcarbamoyl chloride. This reactivity can be exploited under specific conditions, particularly in the presence of strong nucleophiles or catalysts.
Applications in Drug Development
The carbamate functional group is a prevalent feature in many pharmaceuticals.[1][2] Phenyl N,N-dimethylcarbamate and its derivatives serve as key intermediates in the synthesis of various biologically active molecules. The ability to introduce substituents at the ortho position via DoM allows for the rapid generation of diverse molecular scaffolds for drug discovery programs. The carbamate moiety itself can act as a bioisostere for amide bonds, potentially improving the pharmacokinetic properties of a drug candidate.[1]
III. Conclusion
Phenyl N,N-dimethylcarbamate is a compound of significant synthetic utility, primarily owing to the powerful directing effect of the N,N-dimethylcarbamoyl group in directed ortho-metalation reactions. This allows for the precise and regioselective functionalization of the aromatic ring, providing access to a wide range of substituted phenols and other valuable building blocks. While traditional synthetic methods often rely on phosgene derivatives, the development of phosgene-free alternatives is an active area of research. The reactivity of phenyl N,N-dimethylcarbamate, particularly in DoM and the subsequent anionic Fries rearrangement, provides a robust platform for the construction of complex molecular architectures relevant to both academic research and the pharmaceutical industry. A thorough understanding of its synthesis and reactivity is therefore essential for scientists working in these fields.
References
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available at: [Link]
-
Directed (ortho) Metallation. University of Liverpool. Available at: [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. Available at: [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Directed ortho metalation. Grokipedia. Available at: [Link]
-
N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. PubMed. Available at: [Link]
-
N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Semantic Scholar. Available at: [Link]
-
Synthesis of phenyl N-[(N-(N-methyl N-methoxyaminosulfonyl)-N-methylamino)sulfonyl]carbamate. PrepChem.com. Available at: [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH. Available at: [Link]
-
Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate. Available at: [Link]
-
Phosgene-free synthesis of N-methyl-N′-diphenylurea. TNO (Publications). Available at: [Link]
-
J. Chem. SOC. (B), 1969. RSC Publishing. Available at: [Link]
-
Dimethylcarbamoyl chloride. Wikipedia. Available at: [Link]
-
A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. ResearchGate. Available at: [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed. Available at: [Link]
-
Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. ResearchGate. Available at: [Link]
-
Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Available at: [Link]
-
Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. ResearchGate. Available at: [Link]
- Process for preparation of phenyl carbamate derivatives. Google Patents.
-
A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. ResearchGate. Available at: [Link]
-
Phosgene-Free Synthesis of Phenyl Isocyanate by Catalytic Decomposition of Methyl N-Phenyl Carbamate over Bi2O3 Catalyst. Semantic Scholar. Available at: [Link]
- Process for preparation of phenyl carbamate derivatives. Google Patents.
-
Phenyl N,N-dimethylcarbamate. PubChem. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
- Production of phenyl carbamates. Google Patents.
- Process for preparation of n,n-di substituted carboxamides. Google Patents.
-
Phenyl Methylcarbamate. PubChem - NIH. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Available at: [Link]
-
Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing. Available at: [Link]
-
Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... ResearchGate. Available at: [Link]
-
Phenyl carbamate. PubChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. publications.tno.nl [publications.tno.nl]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
A Spectroscopic Guide to Phenyl N,N-dimethylcarbamate: Unveiling Molecular Structure through NMR, IR, and MS Data
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic data for Phenyl N,N-dimethylcarbamate (CAS 6969-90-0), a key chemical intermediate in various industrial and pharmaceutical applications. As Senior Application Scientists, we present not just the data, but a cohesive narrative explaining the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of protocols and analysis for your laboratory.
Introduction
Phenyl N,N-dimethylcarbamate, with the molecular formula C₉H₁₁NO₂, is a carbamate ester that serves as a versatile building block in organic synthesis.[1] Its structural elucidation through spectroscopic methods is fundamental for quality control, reaction monitoring, and the development of novel derivatives. This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing both the raw data and the scientific rationale for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For Phenyl N,N-dimethylcarbamate, both ¹H and ¹³C NMR are instrumental in confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Phenyl N,N-dimethylcarbamate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Data and Interpretation
The ¹H NMR spectrum of Phenyl N,N-dimethylcarbamate is expected to show distinct signals for the aromatic protons of the phenyl ring and the methyl protons of the dimethylamino group. A published spectrum shows the following key resonances:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.05 | Singlet | 6H | Methyl protons (N(CH₃)₂) |
Source: Adapted from supplementary material from a Royal Society of Chemistry publication.
The multiplet in the aromatic region (δ ~7.35 - 7.15 ppm) arises from the five protons on the phenyl ring. Their overlapping signals are a result of similar chemical environments and spin-spin coupling. The sharp singlet at approximately 3.05 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups attached to the nitrogen atom. The singlet nature of this peak indicates the absence of any adjacent protons to couple with.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Mode: Proton-decoupled (to simplify the spectrum to single lines for each carbon)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of Phenyl N,N-dimethylcarbamate is expected to display four distinct signals. A published spectrum reveals the following chemical shifts:
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Carbonyl carbon (C=O) |
| ~151 | Aromatic carbon attached to oxygen (C-O) |
| ~129, ~125, ~121 | Aromatic carbons (CH) |
| ~37 | Methyl carbons (N(CH₃)₂) |
Source: Adapted from supplementary material from a Royal Society of Chemistry publication.
The downfield signal at approximately 155 ppm is characteristic of a carbonyl carbon in a carbamate. The aromatic carbon directly bonded to the ester oxygen appears at around 151 ppm. The remaining aromatic carbons appear in the typical range of δ 120-130 ppm. The two equivalent methyl carbons attached to the nitrogen give rise to a single peak at approximately 37 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: FT-IR Spectroscopy (Melt)
-
Sample Preparation: As Phenyl N,N-dimethylcarbamate is a low-melting solid or a liquid at room temperature, a simple and effective method is to prepare a thin film melt. Place a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Background Correction: Record a background spectrum of the clean, empty salt plates before running the sample spectrum. This will be automatically subtracted from the sample spectrum.
Data and Interpretation
The IR spectrum of Phenyl N,N-dimethylcarbamate will be dominated by absorptions corresponding to the carbonyl group, the C-O and C-N bonds, and the aromatic ring. The NIST WebBook provides a reference spectrum for Phenyl-n,n-dimethyl carbamate.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 - 3030 | Medium | Aromatic C-H stretching |
| ~2940 | Medium | Aliphatic C-H stretching (from methyl groups) |
| ~1720 | Strong | C=O (carbonyl) stretching of the carbamate |
| ~1595, ~1490 | Medium | C=C stretching in the aromatic ring |
| ~1220 | Strong | C-O stretching (ester linkage) |
| ~1160 | Strong | C-N stretching |
| ~750, ~690 | Strong | C-H out-of-plane bending for a monosubstituted benzene |
Source: Adapted from the NIST Chemistry WebBook.[2]
The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration in a carbamate ester. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region confirm the aromatic ring. The strong absorptions around 1220 cm⁻¹ and 1160 cm⁻¹ are attributed to the C-O and C-N stretching vibrations, respectively. The out-of-plane bending vibrations for the monosubstituted phenyl group are also clearly visible.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy causes both ionization to form a molecular ion (M⁺˙) and extensive fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Data and Interpretation
The mass spectrum of Phenyl N,N-dimethylcarbamate will show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ) and several fragment ions.
| m/z | Relative Intensity | Assignment of Ion |
| 165 | Moderate | [M]⁺˙ (Molecular Ion) |
| 94 | Moderate | [C₆H₅OH]⁺˙ (Phenol radical cation) |
| 72 | High (Base Peak) | [C₃H₆NO]⁺ (Dimethylcarbamoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 44 | Moderate | [C₂H₆N]⁺ (Dimethylaminyl cation) |
Source: Adapted from spectral data available through PubChem.[1]
The molecular ion peak (M⁺˙) is observed at m/z 165, confirming the molecular weight of the compound. The base peak , the most intense peak in the spectrum, appears at m/z 72. This corresponds to the stable dimethylcarbamoyl cation, formed by the cleavage of the ester's C-O bond. Another significant fragmentation pathway involves a rearrangement to produce the phenol radical cation at m/z 94. The presence of the phenyl cation at m/z 77 and the dimethylaminyl cation at m/z 44 further supports the proposed structure.
Visualizing Fragmentation: A Logical Workflow
The fragmentation of Phenyl N,N-dimethylcarbamate in an EI-MS experiment can be visualized as a logical workflow.
Sources
The Phenyl Dimethylcarbamate Group: A Linchpin in Modern Aromatic Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenyl dimethylcarbamate moiety, more than a mere protecting group, has emerged as a powerful and versatile tool in the arsenal of synthetic organic chemists. Its profound electronic influence and coordinating capabilities have established it as a cornerstone for complex aromatic and heteroaromatic synthesis. This guide provides an in-depth exploration of the mechanistic underpinnings of the this compound group in several key organic transformations. We will dissect its role as a premier Directed Metalation Group (DMG) in Directed ortho-Metalation (DoM), its participation in the elegant anionic ortho-Fries rearrangement, its utility as a robust protecting group for phenols, and its application as an activating group in nickel-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource, offering not only theoretical mechanistic insights but also practical, field-proven experimental protocols and comparative data to inform synthetic strategy and experimental design.
Introduction: The Strategic Advantage of the Carbamate Directing Group
The strategic functionalization of aromatic rings is a central theme in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to selectively introduce substituents at specific positions on an aromatic nucleus is paramount. The dimethylcarbamoyl group (-OCONMe₂) attached to a phenyl ring, forming a this compound, is one of the most powerful tools for achieving such selectivity.[2][3] Its utility stems from a combination of electronic effects and its capacity to act as a Lewis basic site for coordination with organometallic reagents.[2][3] This guide will elucidate the core mechanisms through which this functional group orchestrates highly regioselective transformations.
The synthesis of the foundational this compound is itself a straightforward and efficient process, typically involving the reaction of a phenol with dimethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct.[4][5]
Experimental Protocol: Synthesis of this compound
To a solution of phenol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a base, typically a tertiary amine like triethylamine (1.1 eq) or pyridine (1.1 eq), at 0 °C. Dimethylcarbamoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).[6] An aqueous workup followed by extraction and purification by column chromatography affords the desired this compound in high yield.
The Dimethylcarbamoyl Moiety as a Premier Directed ortho-Metalation Group
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[7] The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent.[7] The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new substituent at the ortho position.[2]
The dimethylcarbamoyl group is recognized as one of the most potent DMGs, outperforming many other common directing groups such as methoxy or even amide groups in competitive studies.[2][3][7] This high directing power is attributed to the strong coordination of the lithium base to the carbonyl oxygen of the carbamate, which pre-positions the base for the deprotonation of the adjacent ortho-proton.[2][3]
The Mechanism of Directed ortho-Metalation
The mechanism of DoM involving the dimethylcarbamoyl group is a subject of detailed study, with two primary models proposed to explain the initial interaction between the substrate and the organolithium reagent: the Complex Induced Proximity Effect (CIPE) model and the Kinetic Enhancement Model (KEM).[8]
-
Complex Induced Proximity Effect (CIPE): This model postulates the formation of a pre-coordination complex between the organolithium reagent (often in an aggregated state) and the Lewis basic oxygen of the carbamoyl group.[8] This complexation brings the strong base into close proximity to the ortho-proton, facilitating its abstraction in the rate-determining step.[8]
-
Kinetic Enhancement Model (KEM): In contrast, the KEM suggests that a pre-complex is not a prerequisite for lithiation. Instead, the rate enhancement is attributed to a lowering of the transition state energy for the proton transfer due to the inductive effect of the DMG and favorable electrostatic interactions.[8]
While debate continues, substantial evidence from kinetic and spectroscopic studies, including NMR of the reaction intermediates, often supports the CIPE model, particularly in the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can de-aggregate the organolithium species and enhance its reactivity.[8][9]
Diagram of the Directed ortho-Metalation (DoM) Workflow
Caption: General workflow for the Directed ortho-Metalation of this compound.
Experimental Protocol: ortho-Lithiation and Electrophilic Quench
The following is a representative protocol for the DoM of O-phenyl N,N-diethylcarbamate, which is analogous to the dimethyl derivative.[10]
-
To a solution of O-phenyl N,N-diethylcarbamate (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C, sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) is added dropwise.[10]
-
The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the ortho-lithiated species.[10]
-
The chosen electrophile (1.2 mmol) is then added, and the mixture is stirred for an additional 1-2 hours at -78 °C.[10]
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.[10]
-
The crude product is purified by flash column chromatography on silica gel.[10]
Table 1: Representative Yields for DoM of Aryl O-Carbamates
| Electrophile | Product | Yield (%) |
| D₂O | 2-Deutero-aryl O-carbamate | >95 |
| MeI | 2-Methyl-aryl O-carbamate | 85-95 |
| TMSCl | 2-(Trimethylsilyl)-aryl O-carbamate | 90-98 |
| I₂ | 2-Iodo-aryl O-carbamate | 80-90 |
| DMF | 2-Formyl-aryl O-carbamate | 70-85 |
Yields are typical and can vary based on the specific substrate and reaction conditions.
The Anionic ortho-Fries Rearrangement: A Tandem Lithiation-Migration
The anionic ortho-Fries rearrangement is a powerful transformation of aryl O-carbamates that proceeds via an initial ortho-lithiation.[11][12] Upon warming, the ortho-lithiated intermediate undergoes a 1,3-acyl migration from the oxygen atom to the lithiated carbon, affording an ortho-hydroxy benzamide.[13] This reaction provides a highly regioselective route to valuable salicylamide derivatives.[11]
Mechanism of the Anionic ortho-Fries Rearrangement
The mechanism commences with the DoM of the aryl O-carbamate as described previously.[2][10] The resulting ortho-lithiated species is typically stable at low temperatures (e.g., -78 °C).[14] As the temperature is raised, the intramolecular nucleophilic attack of the carbanionic center onto the electrophilic carbonyl carbon of the carbamate group is initiated.[9][15] This proceeds through a tetrahedral intermediate which then collapses, with concomitant protonation upon workup, to yield the thermodynamically more stable ortho-hydroxy benzamide.[9][15] Computational studies, including DFT calculations, have supported this intramolecular pathway and have been used to model the transition states and intermediates involved.[2][9]
Diagram of the Anionic ortho-Fries Rearrangement Mechanism
Caption: Mechanistic pathway of the anionic ortho-Fries rearrangement.
Experimental Protocol: Anionic ortho-Fries Rearrangement
The following protocol is adapted for the rearrangement of phenol carbamates.[13]
-
A solution of diisopropylamine (1.2 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq) is added dropwise to generate lithium diisopropylamide (LDA) in situ.
-
After stirring for 20 minutes, a solution of the this compound (1.0 eq) in anhydrous THF is added slowly.
-
The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete ortho-lithiation.[16]
-
The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours, during which the rearrangement occurs.
-
The reaction is quenched with water or a saturated aqueous solution of NH₄Cl.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields the pure ortho-hydroxy benzamide.[16]
Yields for the anionic ortho-Fries rearrangement are generally good to excellent, often exceeding 80%.[13][16]
The Dimethylcarbamoyl Group as a Phenolic Protecting Group
Beyond its role in directing C-H activation, the dimethylcarbamoyl group serves as a robust and versatile protecting group for phenols.[1] It is stable to a wide range of reaction conditions, including those that are mildly acidic or basic, as well as many oxidative and reductive conditions.[6]
Mechanism of Protection and Deprotection
Protection: The protection of a phenol as a dimethylcarbamate is typically achieved by reacting the phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine, triethylamine, or even a stronger base like sodium hydride for less reactive phenols.[4][5] The mechanism is a straightforward nucleophilic acyl substitution, where the phenoxide anion attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride, displacing the chloride leaving group.[14]
Deprotection: The cleavage of the this compound to regenerate the phenol can be accomplished under various conditions, with the choice of method depending on the other functional groups present in the molecule.
-
Basic Hydrolysis: Strong basic conditions, such as refluxing with aqueous or alcoholic sodium or potassium hydroxide, can hydrolyze the carbamate.[3] The mechanism involves nucleophilic attack of the hydroxide ion at the carbonyl carbon, leading to a tetrahedral intermediate that collapses to release the phenoxide and dimethylcarbamic acid, which is subsequently deprotonated. For N-monosubstituted phenylcarbamates, an E1cB-type mechanism involving the formation of an isocyanate intermediate is also possible.[17]
-
Reductive Cleavage: A mild and selective method for the deprotection of aryl O-carbamates involves the use of Schwartz's reagent (Cp₂Zr(H)Cl).[18] This method is particularly valuable as it tolerates a wide array of functional groups.[18]
-
Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) has been shown to be an effective reagent for the mild and selective cleavage of carbamates, particularly phenyl carbamates.[19] The proposed mechanism involves the nucleophilic attack of the fluoride ion on the carbonyl carbon.[19]
Experimental Protocol: Deprotection of this compound
The following is a general procedure for the basic hydrolysis of a this compound.
-
The this compound is dissolved in a suitable solvent, such as a mixture of THF and methanol.
-
An aqueous solution of a strong base, such as 2M NaOH, is added.
-
The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the mixture is acidified with a mineral acid (e.g., 2M HCl).
-
The product phenol is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, and the crude product is purified as necessary.
This compound in Nickel-Catalyzed Cross-Coupling Reactions
The carbamate group can also function as an activating group for the phenolic oxygen, enabling its participation in transition metal-catalyzed cross-coupling reactions. While palladium catalysis is often ineffective for the direct coupling of phenol derivatives, nickel catalysis has emerged as a powerful alternative.[7]
Mechanism of Nickel-Catalyzed Amination
DFT studies have elucidated the catalytic cycle for the nickel-catalyzed amination of N,N-dimethylphenylcarbamate.[7] The key steps are:
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C-O bond of the carbamate to form a (phenyl)nickel(II) carbamate intermediate. This step is facilitated by the coordination of the carbonyl oxygen to the nickel center.[7]
-
Ligand Exchange: The carbamate anion is displaced by the incoming amine and a base (e.g., a tert-butoxide).[7]
-
Deprotonation: The coordinated amine is deprotonated by the base.[7]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the nickel(II) intermediate, regenerating the Ni(0) catalyst and releasing the aminated product.[7] Computational studies suggest that reductive elimination is the rate-determining step in this process.[7]
Diagram of the Nickel-Catalyzed Amination Catalytic Cycle
Caption: Catalytic cycle for the nickel-catalyzed amination of this compound.
This methodology provides a valuable synthetic route to anilines and their derivatives, which are important structural motifs in many biologically active molecules.
Conclusion and Future Outlook
The this compound group has proven to be a remarkably versatile and powerful functional group in modern organic synthesis. Its ability to act as a potent directed ortho-metalation group, a participant in the anionic ortho-Fries rearrangement, a robust protecting group for phenols, and an activating group for cross-coupling reactions underscores its strategic importance. The mechanistic understanding of these transformations, supported by experimental and computational studies, allows for the rational design of complex synthetic routes to highly functionalized aromatic compounds. As the demand for novel and efficient synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the creative application of the this compound group is poised to play an even more significant role in addressing the synthetic challenges of the future. Further research into expanding the scope of cross-coupling reactions and developing even milder and more selective deprotection strategies will undoubtedly continue to enhance the utility of this exceptional functional group.
References
- A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Altern
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggreg
- The anionic Fries rearrangement: a convenient route to: Ortho-functionalized arom
- Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC - NIH.
- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
- Fries Rearrangement. Thermo Fisher Scientific - US.
- Fries rearrangement. Wikipedia.
- Recent Advances in Nickel C
- Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases.
- Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. Synlett. 2009, 2777-2782.
- Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases.
- Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.
- Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. (2019-07-30).
- Dimethylcarbamoyl chloride. Wikipedia.
- Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Comput
- Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing.
- Strategies for the Preparation of Differentially Protected ortho-Prenyl
- From Carbamate to Chalcone: Consecutive Anionic Fries Rearrangement, Anionic Si → C Alkyl Rearrangement, and Claisen-Schmidt Condens
- EP1939172A2 - Method of obtaining phenyl carbamates.
- Dimethylcarbamoyl Chloride. All About Drugs.
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH.
- Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
- US7884121B2 - Process for the preparation of phenylcarbamates.
- A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. MDPI.
- Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal.
- Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)...
- Application Notes and Protocols for the Synthesis of Phenyl Carbam
- Selective Deprotection Method of N-phenylcarbamoyl Group. PubMed. (2013-09-06).
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- ChemInform Abstract: Selective Deprotection Method of N-Phenylcarbamoyl Group. Request PDF. (2025-08-10).
- A Computational Study of Lithium Carbamate Synthetic Intermedi
- Palladium Charcoal Catalyzed Deprotection of O-Allylphenols. Request PDF. (2025-08-07).
- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC - NIH.
- Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group.
- Alcohol or phenol synthesis by carbam
- Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacryl
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 13. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 14. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
- 19. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
Introduction: Understanding Phenyl N,N-dimethylcarbamate
An In-depth Technical Guide to the Solubility and Stability of Phenyl N,N-dimethylcarbamate
Phenyl N,N-dimethylcarbamate (PNDMC) is an organic molecule belonging to the carbamate class of compounds. Carbamates are characterized by the functional group -OC(=O)N(R)R' and are significant structural motifs in medicinal chemistry and drug design.[1] Structurally, PNDMC is an ester of dimethylcarbamic acid and phenol. The carbamate functionality is often employed as a stable surrogate for peptide bonds in drug candidates, enhancing cell membrane permeability and metabolic stability.[1][2]
This guide provides a comprehensive technical overview of the critical physicochemical properties of Phenyl N,N-dimethylcarbamate: its solubility in various solvent systems and its stability under common pharmaceutical stress conditions. Understanding these parameters is paramount for researchers in drug discovery and development, as they directly influence formulation strategies, shelf-life, and ultimately, the therapeutic efficacy and safety of a potential drug product.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [3][4] |
| Molecular Weight | 165.19 g/mol | [3] |
| CAS Number | 6969-90-0 | [3][4] |
| Canonical SMILES | CN(C)C(=O)OC1=CC=CC=C1 | [3] |
| XLogP3 | 1.6 | [3] |
Section 1: Solubility Profile of Phenyl N,N-dimethylcarbamate
Solubility is a critical determinant of a compound's bioavailability and formulate-ability. The predicted octanol-water partition coefficient (XLogP3) of 1.6 suggests that PNDMC is a moderately lipophilic compound, with expectedly low aqueous solubility and higher solubility in organic solvents.[3] Precise quantitative solubility data is not extensively published and must be determined empirically for specific applications.
Factors Influencing Solubility
-
Solvent Polarity: As a moderately polar molecule, PNDMC is expected to be sparingly soluble in water but readily soluble in common organic solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane.
-
pH: The PNDMC molecule lacks readily ionizable functional groups within the typical physiological pH range. Therefore, its aqueous solubility is not expected to be significantly influenced by pH changes between 3 and 9.
-
Temperature: Solubility of solid solutes generally increases with temperature. This relationship should be quantified during pre-formulation studies to assess risks of precipitation upon cooling.
Data Summary: Expected Solubility
The following table should be populated with experimentally determined values.
| Solvent System | Expected Solubility Classification | Quantitative Value (e.g., mg/mL at 25°C) |
| Water | Sparingly Soluble / Insoluble | Data to be determined |
| pH 4.5 Acetate Buffer | Sparingly Soluble / Insoluble | Data to be determined |
| pH 7.4 Phosphate Buffer | Sparingly Soluble / Insoluble | Data to be determined |
| Methanol | Soluble / Freely Soluble | Data to be determined |
| Ethanol | Soluble / Freely Soluble | Data to be determined |
| Acetonitrile | Soluble / Freely Soluble | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Data to be determined |
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol outlines a robust method for determining the thermodynamic (equilibrium) solubility of PNDMC.
Causality: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach equilibrium, providing a true measure of a saturated solution, which is essential for pre-formulation decisions.
Protocol Steps:
-
Preparation: Accurately weigh an excess amount of PNDMC (e.g., 10 mg) into multiple glass vials for each solvent to be tested.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, methanol) to each vial.
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. For aqueous solutions, clarification by centrifugation (e.g., 10,000 rpm for 15 minutes) is required.
-
Sampling & Dilution: Carefully withdraw a supernatant aliquot from the clear zone. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the saturated solution based on the dilution factor.
Self-Validation: The protocol's integrity is maintained by ensuring a solid excess of PNDMC remains at the end of the experiment, confirming that the solution was indeed saturated. Analysis of samples taken at multiple time points (e.g., 24h and 48h) should yield consistent results, verifying that equilibrium has been achieved.
Section 2: Stability Profile of Phenyl N,N-dimethylcarbamate
Stability testing is essential for identifying potential degradation pathways and establishing a compound's shelf-life. Carbamates generally exhibit good chemical stability, which is a reason for their prevalence in drug design.[1] Notably, N,N-disubstituted phenylcarbamates, such as PNDMC, are reported to be particularly robust and stable even under harsh basic conditions where N-monosubstituted carbamates might degrade.[5]
Factors Affecting Stability
-
pH (Hydrolysis): The primary degradation pathway for carbamates is hydrolysis. For N,N-disubstituted carbamates, this typically proceeds through a bimolecular acyl substitution (BAc2) mechanism under both acidic and basic conditions, where a water molecule or hydroxide ion directly attacks the carbonyl carbon.[5][6] This mechanism is generally slower than the elimination-addition (E1cB) pathway available to N-monosubstituted carbamates, contributing to the enhanced stability of PNDMC.[5][7]
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate hydrolytic and other degradation processes. Arrhenius kinetics can be used to predict degradation rates at lower temperatures based on data from accelerated studies.
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical degradation. As an aromatic compound, PNDMC has the potential to absorb light and undergo photodegradation. Therefore, photostability testing according to ICH Q1B guidelines is necessary.[8][9]
Proposed Degradation Pathway: Hydrolysis
The principal degradation route for PNDMC in aqueous media is expected to be hydrolysis of the ester linkage, yielding phenol and dimethylcarbamic acid. The latter is unstable and rapidly decomposes to dimethylamine and carbon dioxide.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed to identify degradation products and elucidate degradation pathways under accelerated conditions.
Causality: Forced degradation is performed to ensure the analytical method used for stability studies is "stability-indicating," meaning it can separate the intact drug from its degradation products. It also provides insight into the intrinsic stability of the molecule.[10]
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of PNDMC in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate solutions (acidic, basic, neutral) and solid PNDMC at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution and solid PNDMC to a light source specified by ICH Q1B guidelines (e.g., ≥1.2 million lux hours and ≥200 watt hours/square meter).[8] A dark control sample must be stored under the same conditions but shielded from light.
-
-
Time Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.
-
Data Evaluation: Calculate the percentage of PNDMC remaining and identify and quantify any degradation products formed. A mass balance of ≥95% should be achieved.
Conclusion
Phenyl N,N-dimethylcarbamate is a compound with significant potential in medicinal chemistry, largely due to the inherent stability of the N,N-disubstituted carbamate moiety.[1][5] Its solubility profile is expected to be characteristic of a moderately lipophilic molecule, requiring organic solvents or advanced formulation techniques for aqueous delivery. Its chemical stability is predicted to be robust, particularly against hydrolysis compared to other carbamate analogues.[5] The experimental protocols detailed in this guide provide a rigorous framework for researchers to empirically determine the precise solubility and stability characteristics of PNDMC, generating the critical data needed to advance its development from the laboratory to clinical applications.
References
-
PubChem. Phenyl N,N-dimethylcarbamate. National Center for Biotechnology Information. [Link]
-
Largeau, C., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 25(22), 5462. [Link]
-
Hervés, P., et al. (2003). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
NIST. Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. [Link]
-
Sass, S., et al. (2008). Key parameters for carbamate stability in dilute aqueous–organic solution. Analytical and Bioanalytical Chemistry, 392(4), 725-732. [Link]
-
PubChem. Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). [Link]
-
Molero-Monfort, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-96. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(5), 476-478. [Link]
-
Kučerová-Chlupáčová, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(5), 778-85. [Link]
-
Dziewit, L., et al. (2015). Schematic pathway for degradation of N,N-dimethylformamide, showing the... ResearchGate. [Link]
-
MDPI. (2022). Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. [Link]
-
Shahwar, D., et al. (2011). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2886. [Link]
-
Shahwar, D., et al. (2009). Phenyl N-phenylcarbamate. ResearchGate. [Link]
-
Al-Musawi, T. J., et al. (2022). The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of. Scientific Reports, 12(1), 1-18. [Link]
-
Agilent Technologies. (2012). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Toxicology Program. [Link]
-
Klick, S., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(1), 273-85. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
NIST. Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. [Link]
-
U.S. EPA. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Suteerapataranon, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands... ACS Omega, 7(14), 12196-12207. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl-n,n-dimethyl carbamate [webbook.nist.gov]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Dimethylcarbamate: A Comprehensive Technical Guide for the Research Scientist
Introduction: The Strategic Importance of Phenyl Dimethylcarbamate as a Chemical Intermediate
This compound stands as a pivotal intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its strategic importance lies in the versatile reactivity of the carbamate functional group, which can act as a stable protecting group, a director of regioselectivity, or a precursor to other key functionalities. In drug discovery, the dimethylcarbamoyl moiety is a recognized pharmacophore, notably for its role in the design of acetylcholinesterase (AChE) inhibitors for treating neurological disorders.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and diverse applications of this compound, grounded in established scientific principles and field-proven insights.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in a laboratory setting.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 6969-90-0 | [2] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents | General Knowledge |
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed
-
H319: Causes serious eye irritation
GHS Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
The primary precursor for the synthesis of this compound, dimethylcarbamoyl chloride, is a highly toxic and carcinogenic compound and must be handled with extreme caution under stringent safety protocols.[3]
Synthesis of this compound: A Detailed Experimental Protocol
The most common and efficient method for the synthesis of this compound is the reaction of phenol with dimethylcarbamoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mandatory Visualization: Synthesis Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Phenol and Dimethylcarbamoyl Chloride
This protocol is a general guideline and may require optimization for specific scales and laboratory conditions.
Materials:
-
Phenol (1.0 eq)
-
Dimethylcarbamoyl chloride (1.1 eq) [CAUTION: Highly toxic and carcinogenic ]
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Dimethylcarbamoyl Chloride: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes. Extreme caution should be exercised during the handling of dimethylcarbamoyl chloride. All operations must be performed in a certified chemical fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Potential Side Reactions and Mitigation
The primary side reaction in this synthesis is the hydrolysis of dimethylcarbamoyl chloride by any residual moisture, which would lead to the formation of dimethylamine and HCl. This can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere. The generated HCl is neutralized by the pyridine base.
Reactivity and Mechanistic Insights
This compound's utility as a chemical intermediate stems from its predictable reactivity, primarily centered around the carbamate functional group.
Reaction with Nucleophiles
The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by various nucleophiles. The phenoxy group is a good leaving group, facilitating these reactions.
-
Aminolysis: Reaction with primary or secondary amines leads to the formation of N,N-disubstituted ureas. This transcarbamoylation reaction is fundamental in the synthesis of various pharmaceutical agents. The reaction generally proceeds through a tetrahedral intermediate.[4][5]
-
Alcoholysis/Phenolysis: In the presence of a suitable catalyst, this compound can react with other alcohols or phenols to generate different carbamate esters. This transesterification is an equilibrium-driven process.
-
Hydrolysis: Under basic conditions, this compound can be hydrolyzed to phenol and dimethylcarbamic acid, which is unstable and decomposes to dimethylamine and carbon dioxide. The hydrolysis of N,N-disubstituted carbamates typically proceeds through a BAc2 mechanism.[5]
Mandatory Visualization: Reaction with an Amine
Caption: General mechanism of the reaction of this compound with an amine.
Applications as a Chemical Intermediate
The versatility of this compound makes it a valuable building block in the synthesis of a wide array of fine chemicals.
In Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several important pharmaceuticals, particularly those targeting the cholinergic system.
-
Rivastigmine: This acetylcholinesterase inhibitor, used in the management of Alzheimer's disease, can be synthesized using a derivative of this compound. In a related synthesis, (S)-3-(1-(dimethylamino)ethyl)phenol is reacted with N,N-dimethylcarbamoyl chloride to produce an intermediate for rivastigmine.[6][7] The use of this compound itself as a direct precursor is also conceptually viable through a transcarbamoylation reaction.
-
Neostigmine: A parasympathomimetic and reversible cholinesterase inhibitor, neostigmine's structure contains a dimethylcarbamate ester of a phenolic hydroxyl group. While direct synthesis from this compound is not the primary route, the underlying chemistry of forming the carbamate ester is analogous. One of the impurities found in neostigmine synthesis is 3-(Dimethylamino)this compound, highlighting the relevance of this functional group.[8]
Mechanism of Acetylcholinesterase Inhibition
Carbamate-based drugs like rivastigmine function as "pseudo-irreversible" inhibitors of acetylcholinesterase. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme that is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed with the natural substrate, acetylcholine.[4][5] This prolonged inactivation of the enzyme leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Mandatory Visualization: Acetylcholinesterase Inhibition
Caption: Simplified mechanism of acetylcholinesterase inhibition by a carbamate.
In Agrochemical Synthesis
Phenyl carbamates and their derivatives have been extensively investigated for their biological activities in the agricultural sector. They are used in the synthesis of various herbicides and fungicides.
-
Herbicides: this compound can be a precursor in the synthesis of more complex urea-based herbicides. For instance, m-aminophenol can be converted to its dimethylcarbamate ester, which is then further functionalized to produce herbicidal compounds.[9]
-
Fungicides: The carbamate moiety is present in a number of fungicidal compounds. Research has shown that novel N-substituted phenyl carbamates exhibit significant fungicidal activity against various plant pathogens.[8][10] this compound can serve as a starting material for the synthesis of these more elaborate structures.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of this compound and for monitoring the progress of reactions in which it is used as an intermediate.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the phenyl group and two distinct singlets for the non-equivalent methyl groups on the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate group, the aromatic carbons, and the two methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group, typically in the range of 1700-1730 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring reaction kinetics. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, can effectively separate this compound from its starting materials and potential byproducts. UV detection is suitable for this compound due to the presence of the phenyl ring.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis of this compound. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will allow for the visualization of the starting materials and the product under UV light.
Conclusion
This compound is a chemical intermediate of significant value, bridging the gap between simple starting materials and complex, high-value molecules in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its reactivity is predictable, making it a reliable tool for the synthetic chemist. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development. The continued exploration of new applications for this versatile intermediate will undoubtedly lead to further innovations in drug discovery and crop protection.
References
-
Masson, P., & Nachon, F. (2017). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 60(15), 6431-6453. [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of urea-carbamate herbicides and intermediates therefor.
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(39), 35359-35368. [Link]
-
Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861-44868. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2010). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 11(5), 2054-2071. [Link]
-
Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate) on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of phenylcarbamates.
- Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives.
-
Chinese Journal of Pesticide Science. (2022). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Chinese Journal of Pesticide Science, 24(4), 723-731. [Link]
-
National Center for Biotechnology Information. (n.d.). Neostigmine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
Frontiers. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Frontiers. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. ResearchGate. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing n-phenyl-carbamate derivatives and fungicide compositions containing them as active agents.
-
ResearchGate. (n.d.). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Organic Syntheses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl N,N-dimethylcarbamate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvolysis of N,N-dimethylthiocarbamoyl chloride: Effect of sulfur-for-oxygen substitution upon kinetics and product partitioning. ResearchGate. Retrieved from [Link]
-
American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Retrieved from [Link]
-
LookChem. (n.d.). Investigation on the formation and hydrolysis of N,N-dimethylcarbamoyl chloride (DMCC) in vilsmeier reactions using GC/MS as the analytical detection method. LookChem. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. SIUE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 7. NEMI Method Summary - D5315 [nemi.gov]
- 8. Synthesis and biological activity of <i>N</i>-substituted phenyl-1-(2,4-difluorophenyl)-2-(1<i>H</i>-1,2,4-triazol-1-yl)ethylcarbamate [nyxxb.cn]
- 9. US3801625A - Process for production of urea-carbamate herbicides and intermediates therefor - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Phenyl N,N-Dimethylcarbamate: A Comprehensive Technical Guide for Researchers
This technical guide provides an in-depth analysis of Phenyl N,N-dimethylcarbamate, a key organic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It explores the compound's chemical identity, synthesis protocols, mechanism of action as a representative carbamate, analytical methodologies, and critical safety considerations. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications.
Chemical Identity and Properties
Phenyl N,N-dimethylcarbamate serves as a foundational structure for a wide array of biologically active compounds and is a valuable intermediate in organic synthesis. Its identity is established by a combination of nomenclature, registry numbers, and structural identifiers.
Nomenclature and Key Identifiers
The compound is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and research contexts.
| Identifier | Value |
| IUPAC Name | phenyl N,N-dimethylcarbamate[1][2] |
| CAS Number | 6969-90-0[1][2][3] |
| Synonyms | Phenyl dimethylcarbamate, N,N-Dimethylphenylcarbamate, Dimethylcarbamic acid phenyl ester[1] |
| Molecular Formula | C₉H₁₁NO₂[1][2][3] |
| Molecular Weight | 165.19 g/mol [1] |
| Canonical SMILES | CN(C)C(=O)OC1=CC=CC=C1[1] |
| InChI Key | MYOHNZJKOAODMX-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
The physical properties of Phenyl N,N-dimethylcarbamate dictate its handling, storage, and application in various experimental settings.
| Property | Value |
| Appearance | White to light yellow powder or crystal |
| Water Solubility | Limited/Insoluble[4] |
| Solubility | Soluble in organic solvents |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
Synthesis and Mechanistic Considerations
The synthesis of phenyl carbamates is a cornerstone of medicinal and agricultural chemistry. The most direct and common laboratory-scale method involves the reaction of a phenol with a carbamoyl chloride. This approach provides a high yield and a relatively clean reaction profile.
Experimental Protocol: Synthesis from Phenol and Dimethylcarbamoyl Chloride
This protocol details a standard procedure for the preparation of Phenyl N,N-dimethylcarbamate. The logic behind this method is the nucleophilic acyl substitution where the phenoxide ion attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.
Materials:
-
Phenol
-
Dimethylcarbamoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous diethyl ether.
-
Base Addition: Add triethylamine (1.1 eq). The base is critical as it deprotonates the phenol to form the more nucleophilic phenoxide and also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Carbamoyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Slowly add dimethylcarbamoyl chloride (1.05 eq) dropwise. Maintaining a low temperature controls the exothermic reaction and minimizes potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted phenol), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude Phenyl N,N-dimethylcarbamate by recrystallization or column chromatography to achieve high purity.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Phenyl N,N-dimethylcarbamate.
Mechanism of Action: Cholinesterase Inhibition
While Phenyl N,N-dimethylcarbamate itself is not a frontline therapeutic, its structure is central to a class of compounds that are potent inhibitors of acetylcholinesterase (AChE). Carbamate-based inhibitors are crucial in the treatment of conditions like Alzheimer's disease (e.g., Rivastigmine) and are also the basis for many insecticides.[5][6][7] The mechanism involves the carbamoylation of a critical serine residue within the enzyme's active site.[7]
Mechanism Steps:
-
Binding: The carbamate inhibitor docks into the AChE active site.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine residue (Ser203 in human AChE) attacks the electrophilic carbonyl carbon of the carbamate.
-
Carbamoylation: This attack forms a tetrahedral intermediate. The departure of the phenoxide leaving group results in a stable, covalently bonded carbamoyl-enzyme complex.
-
Inhibition: This carbamoylated enzyme is inactive. The subsequent hydrolysis to regenerate the free, active enzyme is extremely slow (minutes to hours) compared to the hydrolysis of the natural acetyl-enzyme intermediate (microseconds). This prolonged inactivation leads to an accumulation of the neurotransmitter acetylcholine in the synapse, which is the basis of its therapeutic or toxic effect.
Diagram of AChE Inhibition by a Phenyl Carbamate
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of a synthesized compound. A multi-technique approach ensures a self-validating system of characterization.
Spectroscopic and Chromatographic Data
| Technique | Expected Results for Phenyl N,N-Dimethylcarbamate |
| FT-IR | Strong C=O stretch (~1710-1730 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[2] |
| ¹H NMR | Singlet for N(CH₃)₂ protons (~2.9-3.1 ppm), multiplet for aromatic protons (C₆H₅) in the range of ~7.0-7.4 ppm. |
| ¹³C NMR | Signal for the carbonyl carbon (~155 ppm), signals for the two equivalent N-methyl carbons (~36 ppm), and distinct signals for the aromatic carbons (~121-151 ppm). |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (165.19 g/mol ). |
| HPLC | A single sharp peak under appropriate conditions, indicating high purity. |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a sample of Phenyl N,N-dimethylcarbamate.
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The optimal ratio must be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (~1 mg/mL) and dilute to an appropriate concentration (~50 µg/mL).
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase or sample solvent (acetonitrile) to ensure no system peaks interfere with the analysis.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient runtime (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential impurities.
-
Analysis: Integrate the area of all peaks. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100%.
Applications in Research and Development
Beyond its role as a model cholinesterase inhibitor, Phenyl N,N-dimethylcarbamate has specific utility in synthetic chemistry.
-
Protecting Group for Phenols: The dimethylcarbamate group is a robust protecting group for phenolic hydroxyls.[8] It is stable under a variety of conditions, including mild acids and bases, allowing chemists to perform reactions on other parts of a molecule without affecting the phenol.[8]
-
Prodrug Development: The carbamate moiety is used in prodrug design to mask a phenolic hydroxyl group, which can improve pharmacokinetic properties like oral bioavailability by preventing first-pass metabolism.[8][9]
-
Synthetic Intermediate: It serves as a precursor for the synthesis of other valuable compounds, including more complex carbamates, ureas, and isocyanates.[10]
Safety and Handling
Proper handling of Phenyl N,N-dimethylcarbamate is crucial to ensure laboratory safety. The following information is derived from its GHS classification and standard safety practices for related chemicals.
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help. |
| Eye Irritation | H319: Causes serious eye irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Conclusion
Phenyl N,N-dimethylcarbamate is more than a simple chemical entry; it is a versatile tool in the arsenal of chemists and pharmacologists. Its straightforward synthesis, well-understood mechanism of action as a representative of its class, and utility as a synthetic intermediate make it a subject of continued relevance. This guide provides the foundational knowledge required for its safe and effective use in a modern research environment.
References
-
PubChem. (n.d.). Phenyl N,N-dimethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-((1S)-1-(Dimethylamino)ethyl)phenyl N,N-dimethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). Retrieved from [Link]
-
NIST. (n.d.). Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Om-pharmachem. (n.d.). 3-(3,3-Dimethylureido)this compound. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (6969-90-0). Retrieved from [Link]
- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
-
PubChem. (n.d.). Methyl phenylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Retrieved from [Link]
-
Globe Thesis. (2009). Study On Green Synthesis Technics Of Methyl N-Phenyl Carbamate. Retrieved from [Link]
Sources
- 1. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl-n,n-dimethyl carbamate [webbook.nist.gov]
- 3. Phenyl-n,n-dimethyl carbamate [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. CAS 1943-79-9: Phenyl methylcarbamate | CymitQuimica [cymitquimica.com]
- 6. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Health and safety information for Phenyl dimethylcarbamate
An In-Depth Technical Guide to the Health and Safety of Phenyl Dimethylcarbamate
For the dedicated researcher, scientist, and drug development professional, a profound understanding of a compound's safety profile is not a matter of regulatory compliance, but a cornerstone of scientific excellence and ethical responsibility. This guide provides a comprehensive technical overview of the health and safety considerations for this compound (CAS No. 6969-90-0), moving beyond mere procedural lists to explain the causality behind essential safety protocols.
Chemical Identity and Physicochemical Properties
Phenyl N,N-dimethylcarbamate is a carbamate ester. Understanding its basic properties is fundamental to anticipating its behavior in a laboratory setting and implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 6969-90-0 | [1] |
| Physical State | Solid | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 145 - 152 °C | [2] |
Toxicological Profile and Hazard Identification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[1] Carbamates, as a class, are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[3] This mechanism, while reversible, underscores the need for stringent exposure control.[3]
GHS Classification Summary [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
-
Routes of Exposure: The primary routes of occupational exposure are ingestion, eye contact, and skin contact. Inhalation of dust is also a potential route of exposure.[2]
-
Symptoms of Exposure: Acute exposure may lead to symptoms characteristic of carbamate poisoning, including headache, nausea, vomiting, and dizziness.[4] Direct contact can cause significant eye irritation.[1]
Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in occupational safety.
Caption: Hierarchy of Controls, prioritizing engineering and administrative solutions over PPE.
Engineering Controls
The primary engineering control is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation and inhalation of airborne dust.[2][5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of handling.[5][6]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures for this compound.
-
Labeling: All containers must be clearly labeled according to GHS standards.[7]
-
Restricted Access: Store the compound in a locked cabinet or a designated area accessible only to authorized personnel.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific tasks being performed. It is not a substitute for robust engineering and administrative controls.
| PPE Category | Specification | Rationale and Source |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. | Required to prevent eye contact, which can cause serious irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][9] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., Nitrile). Lab coat or other protective clothing. | Prevents skin contact and absorption. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5][9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if ventilation is inadequate or when dusts are generated. | Protects against inhalation of harmful dust particles.[10][11] |
Experimental Protocols: From Benchtop to Disposal
Protocol for Safe Handling and Weighing
This protocol is designed to minimize exposure during routine laboratory handling of solid this compound.
-
Preparation: Before beginning, ensure the chemical fume hood is operational. Clear the work area of all unnecessary items. Confirm the location of the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE as specified in the table above (goggles, gloves, lab coat).
-
Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust.
-
Transfer: Carefully transfer the weighed compound into the reaction vessel or solvent.
-
Cleanup: After transfer, decontaminate the spatula and weigh boat. Wipe down the work surface within the fume hood.
-
Post-Handling: Remove PPE in the correct order to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.[5][10]
Protocol for Storage
Proper storage is critical to maintaining the compound's integrity and ensuring safety.
-
Container: Keep the container tightly closed to prevent moisture ingress.[5][12]
-
Location: Store in a cool, dry, and well-ventilated area.[5][10]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Inventory: Maintain an accurate inventory, indicating the date received and opened.[13]
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is essential.
First Aid Measures
Immediate action is critical in the event of an exposure.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]
-
Skin Contact: Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[10][15]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Get medical attention as soon as possible.[12][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][16]
Accidental Release (Spill) Response
Caption: A clear workflow for responding to an accidental spill of this compound.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and control access to the area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection if dust is present.[10]
-
Containment: Use dry cleanup procedures. Carefully sweep or vacuum the spilled solid material. Avoid actions that create dust.[10]
-
Collection: Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and properly labeled container for disposal.[10][17]
-
Decontamination: Wash the spill area thoroughly after the material has been collected.[17]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam suitable for the surrounding fire.[2][12]
-
Hazards: The compound itself is not considered a significant fire risk, but containers may burn.[10] Upon thermal decomposition, it may emit toxic fumes, including nitrogen oxides and carbon monoxide.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Waste Disposal Protocol
Chemical waste must be managed in accordance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[13][18]
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.[17][19]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.[19]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]
References
- Apollo Scientific. (2023, August 3).
- AK Scientific, Inc.
- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
- Enamine. (2026, January 17).
- PubChem. Phenyl N,N-dimethylcarbamate.
- Fisher Scientific.
- Sigma-Aldrich. (2025, June 18).
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Spectrum Chemical. (2015, September 2).
- Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
- Benchchem.
- New Jersey Department of Health. Phenol, 3-(1-Methylethyl)
- IQS Directory. (2025, May 29). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
- O'Malley, M. (2023). Carbamate Toxicity.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2015, March 19).
- Benchchem.
- Benchchem. Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
Sources
- 1. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
The Dimethylcarbamate Group: A Strategic Ally in Phenol Chemistry
A Senior Application Scientist's In-depth Guide to the Phenyl Dimethylcarbamate Protecting Group for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving desired molecular architectures. For the phenolic hydroxyl group, a functionality that is both nucleophilic and acidic, temporary masking is often a prerequisite for preventing undesired side reactions. Among the arsenal of available protecting groups, the this compound stands out as a versatile and powerful tool, offering not only robust protection but also enabling unique synthetic transformations. This technical guide provides a comprehensive exploration of the this compound protecting group, from its strategic installation and cleavage to its pivotal role in advanced synthetic methodologies.
Introduction: Beyond a Simple Protecting Group
The dimethylcarbamate moiety, when attached to a phenolic oxygen, offers more than just temporary masking of a reactive hydroxyl group. Its true power lies in its dual functionality. While it effectively shields the phenol from a wide range of reaction conditions, it also serves as a potent directed metalation group (DMG). This directing ability allows for the regioselective functionalization of the aromatic ring at the position ortho to the carbamate, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.[1][2][3] This unique characteristic has made the this compound group an invaluable tool in the synthesis of complex polysubstituted aromatic compounds.[2]
Installation of the this compound Protecting Group
The most common and efficient method for the protection of phenols as their dimethylcarbamate derivatives is the reaction with dimethylcarbamoyl chloride (DMCC). This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby enhancing its nucleophilicity.
Reaction Mechanism: Nucleophilic Acyl Substitution
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The phenoxide, generated in situ by the base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The subsequent departure of the chloride leaving group yields the desired this compound.
Caption: Mechanism of Phenol Protection.
Experimental Protocol: General Procedure for Dimethylcarbamoylation of Phenols
Materials:
-
Phenol substrate (1.0 eq)
-
Dimethylcarbamoyl chloride (1.1 - 1.5 eq)
-
Anhydrous base (e.g., triethylamine, pyridine, or potassium carbonate) (1.1 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol substrate in the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add dimethylcarbamoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C) as needed, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.[4]
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Phenols | NaH | THF/DMF | 0 to rt | 2 - 6 | 85 - 95 |
| Substituted Phenols | K₂CO₃ | CH₃CN | Reflux | 6 - 12 | 80 - 90 |
| 4-Methylphenol | NaOH | Water | 90 - 100 | 0.5 - 0.7 | High |
The Power of Direction: this compound in Directed ortho-Metalation (DoM)
A key advantage of the this compound protecting group is its exceptional ability to direct ortho-metalation (DoM). The carbamate functionality acts as a powerful Lewis basic site, coordinating to an organolithium base (typically n-BuLi, s-BuLi, or LDA) and directing the deprotonation to the adjacent ortho position on the aromatic ring. This generates a highly reactive aryllithium intermediate that can be trapped with a variety of electrophiles, leading to the regioselective synthesis of ortho-substituted phenols after deprotection.[1][2][3]
The DoM Mechanism: A Coordinated Deprotonation
The generally accepted mechanism involves the formation of a pre-lithiation complex where the organolithium reagent coordinates to the carbonyl oxygen of the carbamate group. This proximity effect significantly increases the acidity of the ortho protons, facilitating their abstraction by the strong base. The resulting aryllithium species is then poised to react with an added electrophile.[5][6]
Caption: Directed ortho-Metalation (DoM) Pathway.
Anionic Fries Rearrangement: A Competing Pathway
Under certain conditions, particularly at higher temperatures, the ortho-lithiated intermediate can undergo a competing reaction known as the anionic Fries rearrangement. This involves an intramolecular acyl transfer from the oxygen to the ortho carbon, yielding a 2-hydroxy-N,N-dimethylbenzamide derivative.[7][8] While this can be a synthetically useful transformation in its own right, it is often a competing side reaction in DoM protocols. The choice of organolithium base, solvent, and temperature can influence the outcome between direct electrophilic trapping and rearrangement.[8][9][10]
Deprotection of the this compound Group
The removal of the dimethylcarbamate protecting group to regenerate the free phenol can be achieved under a variety of conditions, offering flexibility in synthetic planning.
Reductive Cleavage
A mild and efficient method for the deprotection of aryl dimethylcarbamates is reductive cleavage using the Schwartz reagent (Cp₂ZrHCl).[1][9][11][12] This method is highly chemoselective and tolerates a wide range of other functional groups.[9][11] The reaction can be performed with the commercially available reagent or generated in situ.[13][14]
Experimental Protocol: Reductive Cleavage with Schwartz's Reagent
Materials:
-
This compound substrate (1.0 eq)
-
Schwartz's reagent (Cp₂ZrHCl) (2.0 - 3.0 eq)
-
Anhydrous THF
-
Aqueous workup solution (e.g., saturated NH₄Cl)
Procedure:
-
Dissolve the this compound in anhydrous THF under an inert atmosphere.
-
Add the Schwartz's reagent portion-wise at room temperature.
-
Stir the reaction for the required time (typically 1-4 hours), monitoring by TLC.
-
Quench the reaction with an aqueous workup.
-
Extract the product, dry the organic layer, and purify by chromatography.
| Substrate | Conditions | Yield (%) |
| Aryl O-carbamates | Cp₂ZrHCl, THF, rt | 70-95 |
| Heteroaryl O-carbamates | Cp₂ZrHCl, THF, rt | 60-85 |
Basic and Acidic Hydrolysis
While generally robust, the dimethylcarbamate group can be cleaved under forcing basic or acidic conditions. Basic hydrolysis is typically achieved by heating with a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent.[11] Acid-catalyzed cleavage is less common for aryl carbamates compared to their alkyl counterparts but can be effected with strong acids at elevated temperatures.[15][16][17]
Stability and Orthogonality
A key consideration in the selection of a protecting group is its stability towards various reagents and its orthogonality with other protecting groups present in the molecule. The this compound group exhibits a useful profile in this regard.
| Reagent/Condition | Stability | Notes |
| Strong Bases (e.g., NaOH, KOH) | Labile (with heating) | Susceptible to hydrolysis at elevated temperatures. |
| Strong Acids (e.g., HBr, HI) | Labile (with heating) | Generally more stable than alkyl carbamates. |
| Organolithium Reagents (e.g., n-BuLi, LDA) | Labile | Undergoes directed ortho-metalation.[18][19][20][21] |
| Grignard Reagents | Generally Stable | Less reactive than organolithiums. |
| Reductive conditions (e.g., H₂/Pd, NaBH₄) | Generally Stable | Reductive cleavage requires specific reagents like Schwartz reagent. |
| Oxidative conditions (e.g., DDQ, CAN) | Generally Stable | Offers orthogonality to benzyl and PMB ethers. |
| Fluoride Reagents (e.g., TBAF) | Generally Stable | Orthogonal to silyl ethers like TBDMS.[22] |
| Boc Protecting Group | Orthogonal | Boc is acid-labile, while the carbamate is more robust.[23][24] |
| MOM Ether | Orthogonal | MOM is acid-labile.[25] |
| Acetonide | Orthogonal | Acetonides are acid-labile. |
This orthogonality allows for the selective deprotection of other protecting groups in the presence of a this compound, enabling complex, multi-step synthetic sequences.[22][26][27][28][29]
Conclusion
The this compound group has firmly established itself as a valuable asset in the synthetic chemist's toolbox. Its utility extends far beyond that of a simple protecting group for phenols. The ability to act as a powerful directed metalation group opens up avenues for the regioselective synthesis of highly substituted aromatic compounds that are otherwise difficult to access. The availability of reliable methods for both its installation and selective removal, coupled with its favorable stability and orthogonality profile, ensures that the this compound will continue to be a strategic choice for researchers, scientists, and drug development professionals engaged in the art and science of complex molecule synthesis.
References
-
Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105. [Link]
-
Zhao, Y., & Snieckus, V. (2014). A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation. Organic Letters, 16(2), 390–393. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2021). Chemical Reviews. [Link]
-
Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. (2013). Organic Chemistry Portal. [Link]
-
Singh, K. J., & Collum, D. B. (2006). Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. Journal of the American Chemical Society, 128(41), 13533–13544. [Link]
-
Singh, K. J., & Collum, D. B. (2005). Lithium Diisopropylamide-Mediated Ortholithiation and Anionic Fries Rearrangement of Aryl Carbamates: Role of Aggregates and Mixed Aggregates. Journal of the American Chemical Society, 127(49), 17854–17864. [Link]
-
Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Assimomytis, N., Sariyannis, Y., Stavropoulos, G., Tsoungas, P. G., Varvounis, G., & Cordopatis, P. (2009). Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. Synlett, 2009(17), 2777–2782. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
DOT Language. (2024). Graphviz. [Link]
-
Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). (2022). Organic Syntheses, 99, 81-100. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2021). PubMed Central. [Link]
-
Free Graphviz / Dot online editor. (n.d.). DevTools daily. [Link]
-
dot. (2022). Graphviz. [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2024). ACS Publications. [Link]
-
Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. (2000). ResearchGate. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802–8808. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation. (2014). Organic Chemistry Portal. [Link]
-
Selective reduction with Cp2ZrHCl. (n.d.). American Chemical Society. [Link]
-
Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry. (2011). Chemical Communications. [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Thieme. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
-
Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. (2000). ResearchGate. [Link]
-
Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
-
Cleavage of Phenyl Ethers: Videos & Practice Problems. (2024). Pearson. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
3.3: Reactions of Ethers- Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
-
Ether cleavage. (n.d.). In Wikipedia. Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. [Link]
-
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014). ResearchGate. [Link]
-
Orthogonal cleavage of 2-naphthylmethyl group in the presence of p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. (2007). ResearchGate. [Link]
-
n-Butyllithium. (n.d.). In Wikipedia. Retrieved from [Link]
-
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. (2000). ResearchGate. [Link]
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Graphviz [graphviz.org]
- 7. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 13. A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation [organic-chemistry.org]
- 14. Educating an engineer [pubsapp.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ether cleavage - Wikipedia [en.wikipedia.org]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. researchgate.net [researchgate.net]
- 20. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Orthogonal Photolysis of Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]
- 24. Directed ortho Metalation Reactions of Aryl O-Carbamates; A Regiospecific Synthesis of 2,2-Disubstituted 2H-1-Benzopyrans. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 25. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 26. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Theoretical and Practical Guide to the Conformational Landscape of Phenyl Dimethylcarbamate
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical and experimental investigation of the conformational preferences of phenyl dimethylcarbamate. In its capacity as a crucial structural motif in numerous pharmaceuticals and agrochemicals, a profound understanding of its three-dimensional structure is paramount for predicting its biological activity and designing novel derivatives.[1][2] This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), for exploring the potential energy surface and identifying stable conformers. Furthermore, it details established spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the experimental validation of theoretical findings. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the structure-activity relationships of this compound and related aryl carbamates.
Introduction: The Significance of this compound Conformation
This compound belongs to the carbamate class of organic compounds, which are characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a cornerstone in medicinal chemistry, often employed as a stable and cell-permeable surrogate for the peptide bond.[3] The conformational flexibility of the carbamate linkage, particularly the rotation around the C-N bond and the orientation of the phenyl ring, dictates the molecule's overall shape and its ability to interact with biological targets.[3]
The electronic interplay between the nitrogen lone pair, the carbonyl π-system, and the aromatic ring introduces a degree of conformational restriction, influencing both intra- and intermolecular interactions.[3] A thorough understanding of the preferred conformations and the energy barriers separating them is therefore essential for rational drug design and the development of new functional materials. This guide provides a systematic approach to unraveling the conformational landscape of this compound.
Theoretical Investigation: A Computational Workflow
The cornerstone of a modern conformational analysis is a synergistic approach combining computational exploration with experimental validation. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for studying the conformational preferences of organic molecules.[4][5]
Computational Methodology
A typical computational workflow for the conformational analysis of this compound involves the following steps:
-
Initial Structure Generation: The starting point is the generation of a 3D structure of this compound.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify potential low-energy conformers. This is crucial for exploring the rotations around the key dihedral angles:
-
ω (O=C-N-C): Rotation around the carbamate C-N bond, leading to cis and trans isomers.
-
τ (O-C-O-Caryl): Rotation of the phenyl group relative to the carbamate plane.
-
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using a selected DFT functional and basis set. A popular choice for such systems is the B3LYP functional with a 6-31G(d) or larger basis set, which provides a good balance between accuracy and computational cost.[6]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as a larger basis set or a different functional.
-
Analysis of Results: The final step involves analyzing the relative energies of the conformers, their geometric parameters (bond lengths, bond angles, dihedral angles), and the rotational energy barriers between them.
Experimental Protocol: A Step-by-Step DFT Workflow
-
Software: Utilize a computational chemistry software package such as Gaussian, ORCA, or Spartan.
-
Input File Preparation:
-
Build the initial structure of this compound.
-
Define the computational method:
-
# B3LYP/6-31G(d) Opt Freq for geometry optimization and frequency calculation.
-
-
Specify the charge (0) and multiplicity (singlet).
-
Provide the initial Cartesian coordinates of the atoms.
-
-
Conformational Search (Example using a dihedral scan):
-
Set up a series of calculations where the key dihedral angles (e.g., the O=C-N-C angle) are systematically rotated.
-
For each step of the scan, perform a constrained geometry optimization.
-
Plot the energy as a function of the dihedral angle to identify energy minima.
-
-
Refinement of Minima:
-
Take the geometries from the identified minima of the scan.
-
Perform unconstrained geometry optimizations followed by frequency calculations on each.
-
-
Data Extraction and Analysis:
-
Extract the relative electronic and Gibbs free energies.
-
Tabulate the key geometric parameters for each stable conformer.
-
Key Conformational Isomers of this compound
Based on studies of analogous aryl carbamates, the primary conformational isomerism in this compound arises from rotation around the C-N bond, leading to syn and anti (or cis and trans) conformers, and the rotation of the phenyl group.
-
Syn/Anti Isomerism: The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character, resulting in a significant rotational barrier.[7][8][9] While amides often show a strong preference for the trans conformation, carbamates can have a smaller energy difference between the cis and trans forms. For N-phenylcarbamates, the rotational barrier is generally lower than for N-alkylcarbamates.[7][8][9]
-
Phenyl Group Orientation: The orientation of the phenyl ring relative to the carbamate plane is another important conformational variable. The phenyl ring can be coplanar with the carbamate group to maximize conjugation, or it can be twisted to alleviate steric hindrance.
Below is a diagram illustrating the key rotational degrees of freedom in this compound.
Caption: Key rotational degrees of freedom in this compound.
Predicted Conformational Energy Landscape
Table 1: Predicted Conformational Parameters for this compound
| Conformer | Dihedral Angle ω (O=C-N-C) | Dihedral Angle τ (C-O-Caryl-Caryl) | Relative Energy (kcal/mol) |
| anti (trans) | ~180° | TBD | 0.0 (Reference) |
| syn (cis) | ~0° | TBD | > 0 |
| Transition State | ~90° | TBD | ~10-15 |
| TBD: To Be Determined by specific DFT calculations. |
Experimental Validation: Spectroscopic Techniques
Theoretical predictions must be corroborated by experimental data to ensure their validity. NMR and IR spectroscopy are powerful techniques for probing the conformational properties of molecules in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei and can provide detailed information about molecular conformation and dynamics.[10][11]
-
Chemical Shifts: The chemical shifts of the protons and carbons in this compound will be influenced by the conformation. For instance, the relative orientation of the phenyl ring will affect the shielding of the methyl protons.
-
Nuclear Overhauser Effect (NOE): NOE experiments can be used to determine through-space proximities between protons, providing direct evidence for specific conformations. For example, an NOE between a methyl proton and a proton on the phenyl ring would support a particular orientation of the phenyl group.
-
Dynamic NMR (DNMR): If the rotational barrier around the C-N bond is within the NMR timescale, variable-temperature NMR experiments can be used to measure the rate of interconversion between the syn and anti conformers and determine the activation energy for this process.[12][13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to assign the signals for all protons and carbons.
-
2D NMR:
-
COSY: To establish proton-proton coupling networks.
-
HSQC/HMQC: To correlate directly bonded protons and carbons.
-
HMBC: To identify long-range proton-carbon correlations, which can provide conformational insights.
-
NOESY/ROESY: To measure NOEs and determine spatial proximities.
-
-
Variable-Temperature NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures.
-
Observe any changes in the line shapes of the signals, particularly the methyl groups, which may broaden and coalesce as the temperature is raised, indicating dynamic exchange between conformers.
-
Use lineshape analysis software to determine the rate constants for the exchange process at different temperatures and subsequently calculate the rotational energy barrier.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, which are sensitive to its geometry and bonding.[14] The NIST Chemistry WebBook provides a reference IR spectrum for this compound.[15][16]
-
Carbonyl Stretching Frequency (νC=O): The position of the C=O stretching band in the IR spectrum is particularly informative. Its frequency is influenced by electronic effects and the local environment. In different conformers, the degree of conjugation and dipole-dipole interactions can lead to shifts in the carbonyl absorption frequency.[6][17] For this compound, the C=O stretch is a prominent feature in the spectrum.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands that are characteristic of the overall molecular structure. A comparison between the experimental spectrum and the calculated vibrational spectra for the predicted conformers can help to identify the dominant conformation in the sample.
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Comparison with Theoretical Spectra:
-
Calculate the harmonic vibrational frequencies for the optimized geometries of the predicted conformers using DFT.
-
Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations in the theoretical method.
-
Compare the experimental spectrum with the scaled theoretical spectra of the different conformers to determine which conformer, or combination of conformers, best reproduces the experimental data.
-
Integrated Analysis and Conclusion
By combining the insights from theoretical calculations and experimental spectroscopic data, a comprehensive understanding of the conformational landscape of this compound can be achieved. The theoretical calculations provide a detailed picture of the possible conformers and their relative energies, while NMR and IR spectroscopy offer experimental validation and information about the behavior of the molecule in a given environment.
The workflow presented in this guide provides a robust and reliable framework for the conformational analysis of this compound. This approach is not only applicable to the parent compound but can also be extended to its derivatives, thereby aiding in the design of new molecules with desired conformational properties for applications in drug discovery and materials science. The interplay of theory and experiment is crucial for building accurate and predictive models of molecular behavior.
Below is a diagram summarizing the integrated workflow for the conformational analysis of this compound.
Caption: Integrated workflow for the conformational analysis of this compound.
References
-
National Institute of Standards and Technology. (n.d.). Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
- Garg, M., & Singh, M. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. The Journal of Organic Chemistry, 76(9), 3185–3197.
- Zheng, W., Ding, L., Wang, J., & Wang, Y. (2021). Computational study on alkenyl/aryl C(sp2)
- Kaur, C., & Mandal, D. (2024).
- Shahwar, D., et al. (2017). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate.
- Kaur, C., & Mandal, D. (2024).
- Mauk, A. G., & Mauk, M. R. (1982). Infrared spectra and transmission of electronic effects in substituted phenyl N,N-dimethylcarbamates and S-phenyl N,N-dimethylthiocarbamates. The Journal of Organic Chemistry, 47(2), 273–276.
- García-Báez, E. V., et al. (2024). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 6), 294–301.
- Deetz, M. J., et al. (2002). Unusually Low Barrier to Carbamate C−N Rotation. The Journal of Organic Chemistry, 67(11), 3949–3952.
- Smith, B. D., & Wiest, O. (2004). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron Letters, 45(4), 833–835.
- Silva, A. M., et al. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. The Journal of Organic Chemistry.
-
National Institute of Standards and Technology. (n.d.). Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
- Deetz, M. J., et al. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry, 67(11), 3949–3952.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Deetz, M. J., et al. (2002).
- Rablen, P. R. (2000). Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate. The Journal of Organic Chemistry, 65(23), 7930–7937.
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl N,N-dimethylcarbamate. PubChem. Retrieved from [Link]
- Manatt, S. L., & Bensusan, H. B. (1966). Nuclear Magnetic Resonance Study of Some N,N-Dimethylcarbamates. The Journal of Organic Chemistry, 31(4), 1301–1303.
- Maleki, A., et al. (2015). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry, 31(2), 857–863.
- Maleki, A., et al. (2015). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative.
- Bissi Nyandou, P. F., et al. (2024). DFT study of the intrinsic electronic, optical, NBO, transport, and thermodynamic properties of 12,12-dimethyl-7-phenyl-7,12-di-hydrobenzo[a]acridine-3-carbonitrile (BACN).
- Tasso, J. P., et al. (2013). Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides. Journal of Molecular Structure, 1048, 33–42.
- Zhang, Y., et al. (2024). Crystal structure and Hirshfeld surface analysis of 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione.
- Flores-Holguín, N., et al. (2022).
- Eddy, M. T., & Schlessinger, A. (2019). The role of NMR spectroscopy in mapping the conformational landscape of GPCRs. Current Opinion in Structural Biology, 55, 136–143.
- Ahmed, H. A., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6264.
- Akl, M. A., et al. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. BMC Chemistry, 17(1), 153.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www3.nd.edu [www3.nd.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The role of NMR spectroscopy in mapping the conformational landscape of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Phenyl-n,n-dimethyl carbamate [webbook.nist.gov]
- 16. Phenyl-n,n-dimethyl carbamate [webbook.nist.gov]
- 17. www1.udel.edu [www1.udel.edu]
Methodological & Application
Phenyl Dimethylcarbamate: A Strategic Reagent in the Synthesis of Polysubstituted Aromatics
Introduction: The Versatile Role of Phenyl Dimethylcarbamate
In the landscape of modern organic synthesis, the quest for efficient and regioselective methods to construct complex aromatic molecules is paramount. Polysubstituted aromatics are core scaffolds in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] this compound has emerged as a powerful and versatile reagent in this endeavor, primarily due to its ability to act as a potent directed metalation group (DMG) and its participation in synthetically useful rearrangement reactions.[2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of polysubstituted aromatics. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and showcase the broad applicability of this valuable synthetic tool. The carbamate functional group itself is a key structural motif in many approved drugs and can be used as a stable protecting group for phenols.[4][5][6][7]
PART 1: Directed ortho-Metalation (DoM) of this compound
The Directed ortho-Metalation (DoM) reaction is a cornerstone of modern aromatic chemistry, enabling the direct and regioselective functionalization of the position ortho to a directing metalation group (DMG).[8][9] The aryl O-carbamate, particularly the N,N-diethyl- and N,N-dimethylcarbamate, is recognized as one of the most powerful DMGs.[2][3]
Mechanistic Principles of DoM
The DoM of this compound involves the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to the Lewis basic carbamate group. This coordination pre-positions the base for the regioselective deprotonation of the proximal ortho-proton, leading to the formation of a thermodynamically stable ortho-lithiated intermediate.[2][8] This intermediate can then be trapped by a wide range of electrophiles to introduce a new substituent exclusively at the ortho position. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[9]
Diagram 1: Directed ortho-Metalation (DoM) of this compound
Caption: Workflow for the DoM of this compound.
Experimental Protocol: ortho-Iodination of this compound
This protocol details a representative DoM reaction, the ortho-iodination of this compound, a versatile intermediate for further cross-coupling reactions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 165.19 | 1.65 g | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Iodine (I₂) | 253.81 | 3.05 g | 12.0 |
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.65 g, 10.0 mmol).
-
Dissolution: Anhydrous THF (50 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise over 10 minutes. The resulting solution is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: A solution of iodine (3.05 g, 12.0 mmol) in 10 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL). The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ortho-iodothis compound.
PART 2: The Anionic Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1][10] A synthetically powerful variant is the anionic Fries rearrangement, where an ortho-lithiated O-aryl carbamate undergoes an intramolecular acyl transfer to the aromatic ring.[10][11] This reaction provides a direct route to valuable salicylamide derivatives.
Mechanism of the Anionic Fries Rearrangement
The anionic Fries rearrangement is initiated by the same ortho-metalation step as the DoM reaction. However, upon warming, the ortho-lithiated intermediate is not trapped by an external electrophile. Instead, it undergoes an intramolecular nucleophilic attack of the carbanion onto the electrophilic carbonyl carbon of the carbamate group. This results in the formation of a tetrahedral intermediate which then collapses to yield the thermodynamically more stable lithium phenoxide of the salicylamide.
Diagram 2: Anionic Fries Rearrangement Mechanism
Caption: Mechanism of the Anionic Fries Rearrangement.
Experimental Protocol: Synthesis of N,N-Dimethylsalicylamide via Anionic Fries Rearrangement
This protocol outlines the synthesis of N,N-dimethylsalicylamide from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 165.19 | 1.65 g | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 7.9 mL | 11.0 |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.65 g, 10.0 mmol).
-
Dissolution: Anhydrous THF (50 mL) is added, and the solution is cooled to -78 °C.
-
Lithiation: sec-Butyllithium (7.9 mL of a 1.4 M solution in cyclohexane, 11.0 mmol) is added dropwise. The mixture is stirred at -78 °C for 1 hour.
-
Rearrangement: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The reaction is carefully quenched with water (20 mL). The pH of the aqueous layer is adjusted to ~2 with 1 M HCl.
-
Extraction: The product is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N,N-dimethylsalicylamide.
PART 3: Applications in Medicinal Chemistry and Drug Development
The synthetic methodologies employing this compound have found widespread application in the synthesis of complex molecules with biological activity. The carbamate moiety itself is present in numerous approved drugs, and the ability to introduce substituents with high regiocontrol is invaluable in structure-activity relationship (SAR) studies.[5][6][7] For instance, the synthesis of cholinesterase inhibitors for the treatment of Alzheimer's disease often involves the formation of a carbamate ester with a phenolic hydroxyl group.[4]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of polysubstituted aromatic compounds. Its utility as a powerful directed metalation group in DoM reactions allows for the precise and regioselective introduction of a wide variety of substituents at the ortho position. Furthermore, the anionic Fries rearrangement of its ortho-lithiated derivative provides a direct and efficient route to valuable salicylamide scaffolds. The protocols and mechanistic insights provided in this application note are intended to empower researchers to leverage the full potential of this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
-
Macklin, T. K., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available from: [Link]
-
Macklin, T. K., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available from: [Link]
-
Wikipedia. (2023). Fries rearrangement. Available from: [Link]
-
University of Wisconsin. Directed (ortho) Metallation. Available from: [Link]
-
Wikipedia. (2023). Directed ortho metalation. Available from: [Link]
-
Grokipedia. Directed ortho metalation. Available from: [Link]
-
MDPI. (2021). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Available from: [Link]
-
National Institutes of Health. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available from: [Link]
-
American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
MDPI. (2019). Carboxylation of Hydroxyaromatic Compounds with HCO3− by Enzyme Catalysis: Recent Advances Open the Perspective for Valorization of Lignin-Derived Aromatics. Available from: [Link]
-
PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2001). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Available from: [Link]
- Google Patents. (2012). Process for preparation of phenyl carbamate derivatives.
-
NC State University Libraries. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Available from: [Link]
-
National Institutes of Health. (2018). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Available from: [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]
-
Royal Society of Chemistry. (2007). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Available from: [Link]
-
PubMed Central. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available from: [Link]
-
Royal Society of Chemistry. (2013). Scope of the DMC mediated glycosylation of unprotected sugars with phenols in aqueous solution. Available from: [Link]
-
ResearchGate. (2020). Previous reports on synthesis of polysubstituted benzene and our work. Available from: [Link]
-
Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Available from: [Link]
-
PubMed Central. (2021). Phenyl-Substituted Thiaboranes—Linked 2D and 3D Aromatics as Noncovalent Organic Framework Materials. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
Phenyl Dimethylcarbamate: A Versatile Leaving Group for Modern Cross-Coupling Reactions
Application Note & Protocols
Abstract
The strategic activation of otherwise inert C–O bonds in phenols presents a significant opportunity in synthetic chemistry. Phenyl dimethylcarbamates have emerged as highly effective "pseudohalide" electrophiles in a variety of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the mechanistic principles, practical advantages, and detailed experimental protocols for leveraging the dimethylcarbamate group as a superior leaving group. By transforming readily available phenols into versatile coupling partners, this methodology offers a powerful alternative to traditional aryl halides and triflates, enabling the synthesis of complex biaryls, functionalized heterocycles, and other valuable molecular architectures.
Introduction: Beyond Traditional Leaving Groups
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, indispensable for forging carbon-carbon and carbon-heteroatom bonds.[1] Historically, these reactions have relied heavily on aryl halides (I, Br, Cl) and triflates (OTf) as the electrophilic partners. While effective, these substrates can have drawbacks, including high cost (triflates), limited availability, or undesired reactivity.
Phenols, in contrast, are abundant, inexpensive, and structurally diverse feedstocks. The challenge lies in activating their strong C–O bonds for oxidative addition into a catalytic cycle. The N,N-dimethylcarbamate group (–OC(O)NMe₂, OCONM₂) provides an elegant solution. It converts the poor hydroxyl leaving group into a reactive, yet stable and easily handled, electrophile for nickel- and palladium-catalyzed transformations.[2][3][4]
Key Advantages of the Dimethylcarbamate Leaving Group:
-
Accessibility: Prepared easily from a vast pool of inexpensive phenols.
-
Stability: Aryl carbamates are typically stable, crystalline solids that are amenable to purification and long-term storage, unlike some sensitive triflating agents.
-
Orthogonality: Carbamates are often unreactive in palladium-catalyzed reactions that readily cleave aryl triflates, allowing for sequential or orthogonal coupling strategies.[3]
-
Directed ortho-Metalation (DoM) Handle: The carbamate group is a powerful directed metalation group, enabling regioselective functionalization of the aromatic ring before the cross-coupling event.[3]
Mechanism of C–O Bond Activation
The central challenge in using phenol derivatives is cleaving the robust aryl C–O bond. The success of the dimethylcarbamate group hinges on its ability to facilitate oxidative addition of a low-valent metal catalyst, typically Ni(0) or Pd(0).
Computational and experimental studies have shown that for nickel-catalyzed couplings, the oxidative addition proceeds through a five-centered transition state, resulting in the exclusive cleavage of the aryl C–O bond.[5][6] The catalyst, often a Ni(0) species generated in situ from a stable Ni(II) precatalyst, inserts into the C–O bond, initiating the catalytic cycle. The choice of ligands, such as tricyclohexylphosphine (PCy₃), is critical for promoting this key step.[3][6]
Caption: Fig. 1: Generalized Ni-catalyzed Suzuki-Miyaura cycle.
Applications in Cross-Coupling Reactions
The utility of aryl dimethylcarbamates has been demonstrated across several key cross-coupling transformations.
Suzuki-Miyaura Coupling
The formation of biaryl structures via Suzuki-Miyaura coupling is one of the most well-established applications. Nickel catalysis is particularly effective for this transformation. The use of an inexpensive, air-stable catalyst like NiCl₂(PCy₃)₂ makes this method highly practical for laboratory use without the need for a glovebox.[2][3][4]
The reaction tolerates a wide range of functional groups on both the carbamate and the boronic acid partner, including electron-donating and electron-withdrawing groups.[5][6] This makes it a powerful tool for the synthesis of complex molecules, as demonstrated in a concise synthesis of the anti-inflammatory drug flurbiprofen.[2][4]
| Entry | Aryl Carbamate | Arylboronic Acid | Yield (%) |
| 1 | 1-Naphthyl-OCONMe₂ | Phenylboronic acid | 85 |
| 2 | 4-MeO-Phenyl-OCONMe₂ | Phenylboronic acid | 41 |
| 3 | 4-MeO₂C-Naphthyl-OCONMe₂ | Phenylboronic acid | 61 |
| 4 | 3-Pyridyl-OCONMe₂ | 4-MeO-Phenylboronic acid | 82 |
| Table 1: Representative yields for the Ni-catalyzed Suzuki-Miyaura coupling of aryl carbamates. Data sourced from supporting information of cited literature.[3] |
Sonogashira Coupling
The Sonogashira reaction, which couples aryl electrophiles with terminal alkynes, is fundamental to the synthesis of pharmaceuticals, natural products, and conjugated materials.[7][8] While traditionally employing aryl halides, protocols using aryl carbamates are emerging as a viable alternative, expanding the toolkit for C(sp²)-C(sp) bond formation. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9] The mild reaction conditions are a key advantage, allowing for the synthesis of complex and sensitive molecules.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] While the direct use of aryl carbamates as the electrophile in C-N coupling is less common than C-C coupling, related chemistry showcases the versatility of carbamates in this arena. For instance, carbamates are often used as ammonia surrogates or as protecting groups for the amine coupling partner in reactions with aryl halides.[12][13] This highlights the broad utility of the carbamate functional group within the sphere of palladium-catalyzed amination chemistry.[14]
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner.[15][16][17] It was one of the first catalytic cross-coupling methods developed and remains a cost-effective option.[17] Recent developments have shown that phenol derivatives, including carbamates, can serve as effective electrophiles in nickel-catalyzed Kumada couplings, further broadening the scope of this foundational reaction.[18] A key challenge is the high reactivity of the Grignard reagent, which can limit functional group tolerance.[19]
Detailed Experimental Protocols
The following protocols are generalized from leading literature reports and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Dimethylcarbamate
This protocol is based on the work of Garg, Snieckus, and coworkers.[3][5]
Caption: Fig. 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl dimethylcarbamate (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground and dried (4.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl dimethylcarbamate, arylboronic acid, K₃PO₄, and NiCl₂(PCy₃)₂.
-
Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon. Repeat this cycle two more times.
-
Through the septum, add anhydrous toluene to achieve the desired concentration (typically 0.3 M with respect to the aryl carbamate).
-
Place the vial in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading (e.g., to 10 mol%) or the reaction temperature (e.g., to 130 °C).[2] Ensure all reagents and the solvent are scrupulously dry, as water can negatively impact the catalyst and boronic acid.
-
Low Yield: For challenging substrates, particularly non-fused aryl carbamates, yields may be modest.[2] Using boronic acid trimers (boroxines) or adding a phosphine ligand supplement (e.g., PCy₃·HBF₄) can sometimes improve results.[3]
-
Base Sensitivity: The strong base (K₃PO₄) may not be compatible with all functional groups. Screening alternative bases like K₂CO₃ or Cs₂CO₃ may be necessary, though this can affect reaction efficiency.
-
Catalyst Choice: While NiCl₂(PCy₃)₂ is a robust and convenient precatalyst, other nickel/ligand systems may offer improved performance for specific substrate classes. Palladium catalysts, though often less effective for carbamate C-O cleavage, should not be entirely ruled out without screening.
Conclusion
The N,N-dimethylcarbamate group has proven to be a reliable and synthetically powerful activating group for phenols in cross-coupling chemistry. Its stability, ease of installation, and compatibility with directed metalation chemistry provide significant advantages over traditional electrophiles. The nickel-catalyzed Suzuki-Miyaura coupling of aryl carbamates, in particular, offers a practical and scalable method for constructing valuable biaryl scaffolds from simple phenolic precursors. As catalysis science continues to advance, the scope and utility of the carbamate leaving group are poised to expand even further, solidifying its place in the modern synthetic chemist's toolbox.
References
-
Quasdorf, K. W., Riener, M., Petro, K. A., & Garg, N. K. (2009). Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748–17749. [Link]
-
Quasdorf, K. W., Antoft-Finch, A., Liu, P., Silberstein, A. L., Komaromi, A., Blackburn, T., Ramgren, S. D., Houk, K. N., Snieckus, V., & Garg, N. K. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352–6363. [Link]
-
Quasdorf, K. W., Antoft-Finch, A., Liu, P., Silberstein, A. L., Komaromi, A., Blackburn, T., ... & Garg, N. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]
-
Garg, N. K., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]
-
Garg, N. K., et al. (2009). Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]
-
Trabanco, A. A., Vega, J. A., & Fernández, M. A. (2007). Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Kumada coupling. Wikipedia. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. NROChemistry. [Link]
-
Trabanco, A. A., Vega, J. A., & Fernández, M. A. (2007). Fluorous-Tagged Carbamates for the Pd-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry, 72(23), 8969-8972. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
-
Valdés, C., et al. (2017). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Nakao, Y., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
ResearchGate. (n.d.). Exploring the effect of a carbamate additive on the Ni-catalyzed... ResearchGate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Nolan, S. P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems. YouTube. [Link]
-
YouTube. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Ali, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
ResearchGate. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
Dong, G., et al. (2019). Direct activation of relatively unstrained carbon–carbon bonds in homogeneous systems. PMC. [Link]
-
Bentham Science. (2024). Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. Bentham Science. [Link]
-
Hagemeier, C. H., et al. (2004). Insight into the mechanism of biological methanol activation based on the crystal structure of the methanol-cobalamin methyltransferase complex. PubMed Central. [Link]
-
Cárdenas, D. J., et al. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]
-
Fu, G. C., et al. (2012). New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles. NIH Public Access. [Link]
-
Zhang, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. PMC. [Link]
Sources
- 1. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies / Journal of the American Chemical Society, 2011 [sci-hub.box]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamscience.com [benthamscience.com]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Kumada Coupling | NROChemistry [nrochemistry.com]
- 17. Kumada Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Application of Phenyl Dimethylcarbamate in the Synthesis of Heterocyclic Compounds: A Guide for Researchers
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with their unique architectures enabling precise interactions with biological targets. The quest for efficient and regioselective methods to construct these vital scaffolds is therefore a central theme in modern organic synthesis. This comprehensive guide details the strategic application of phenyl dimethylcarbamate as a versatile and powerful tool in the synthesis of a variety of heterocyclic systems. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols, and showcase its utility for researchers, scientists, and professionals in drug development.
The Power of Directed ortho-Metalation (DoM): this compound as a Superior Directing Group
A cornerstone of modern aromatic chemistry is the directed ortho-metalation (DoM) reaction. This strategy allows for the regioselective functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). The dimethylcarbamate group (-OCONMe₂) is one of the most powerful DMGs, surpassing even the widely used methoxy group in its directing ability.[1]
The efficacy of the dimethylcarbamate group stems from its ability to chelate with organolithium bases, such as sec-butyllithium or n-butyllithium, at low temperatures (typically -78 °C). This coordination acidifies the proton at the adjacent ortho position, facilitating its abstraction by the base to form a thermodynamically stable ortho-lithiated intermediate. This intermediate can then be trapped by a wide array of electrophiles to introduce a diverse range of substituents with high regioselectivity.[2][3]
The general workflow for the DoM of this compound is depicted below:
Figure 1. General workflow for heterocycle synthesis via DoM of this compound.
This ortho-substituted this compound is a key precursor for various heterocyclic systems. The carbamate group can then be hydrolyzed or participate directly in subsequent cyclization steps.
Application in the Synthesis of Benzoxazinones
Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[4][5] The DoM of this compound provides an elegant entry into the synthesis of substituted 2H-1,4-benzoxazin-3(4H)-ones.
Protocol 1: Synthesis of a Substituted 2H-1,4-Benzoxazin-3(4H)-one Precursor
This protocol outlines the synthesis of an ortho-functionalized this compound, which can be further elaborated to a benzoxazinone.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., a substituted aldehyde or ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of TMEDA and s-BuLi: TMEDA (1.2 eq) is added dropwise to the stirred solution. Subsequently, s-BuLi (1.2 eq) is added dropwise over 10-15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution typically turns a yellow to orange color, indicating the formation of the lithiated species. The reaction is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: The chosen electrophile (1.2 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-substituted this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the base and the lithiated intermediate.
-
Low Temperature (-78 °C): The ortho-lithiated intermediate is thermally unstable. Maintaining a low temperature is crucial to prevent decomposition and side reactions, such as the anionic Fries rearrangement.[6]
-
TMEDA: This chelating diamine breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and accelerating the metalation step.[1]
-
Slow Addition of Reagents: Dropwise addition of the organolithium base and the electrophile helps to control the reaction temperature and prevent localized high concentrations that can lead to side reactions.
Table 1: Representative Electrophiles and Resulting Precursors
| Entry | Electrophile | Product Structure (ortho-Substituent) | Typical Yield (%) |
| 1 | Benzaldehyde | -CH(OH)Ph | 85 |
| 2 | Acetone | -C(OH)(CH₃)₂ | 90 |
| 3 | Iodine (I₂) | -I | 92 |
| 4 | N,N-Dimethylformamide (DMF) | -CHO | 78 |
The resulting ortho-hydroxyalkyl or ortho-formyl phenyl dimethylcarbamates are versatile intermediates. For example, the ortho-hydroxyalkyl derivative can undergo intramolecular cyclization upon treatment with a base to form the corresponding benzoxazinone.
Figure 2. Synthesis of a substituted 2H-1,4-benzoxazin-3(4H)-one.
This compound as a Latent Carbonyl Group
Beyond its role as a directing group, the carbamate moiety can also be considered a masked or latent carbonyl group. Following ortho-functionalization, the carbamate can be hydrolyzed to a phenol, which can then be oxidized or otherwise manipulated to reveal a carbonyl functionality, paving the way for the synthesis of quinone-type heterocycles.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. Successful ortho-lithiation is often visually indicated by a color change. The progress of the reaction can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the final products should be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic signatures for the ortho-substituted products are distinct from the starting material, providing a clear validation of the reaction's success.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of heterocyclic compounds. Its primary power lies in its exceptional ability to direct ortho-metalation, enabling the regioselective introduction of a wide range of functional groups that can be subsequently elaborated into heterocyclic rings. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this compound in their own drug discovery and development programs.
References
-
Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Sonigara, B. S.; Ranawat, M. S. Synthesis and Screening of some benzoxazinone derivatives. J. Drug Delivery Ther.2019 , 9 (4-s), 974-977. [Link]
-
Hartung, C. G.; Snieckus, V. The Directed Ortho Metalation-Cross-Coupling Symbiosis. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]
-
Majumdar, K. C.; Chattopadhyay, S. K. The Anionic Fries Rearrangement. Tetrahedron2007 , 63 (40), 9913-9943. [Link]
-
Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, U.K., 2002. [Link]
-
Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Boronic Acid/Amine Condensation. Tetrahedron Lett.1998 , 39 (20), 2941-2944. [Link]
-
Schlosser, M. Superbases for Organic Synthesis. In Modern Carbonyl Olefination; Takeda, T., Ed.; Wiley-VCH: Weinheim, Germany, 2004; pp 1-35. [Link]
-
Ghorab, M. M.; Alsaid, M. S.; El-Gazzar, M. G. A Review on the Medicinal Chemistry and Biological Importance of Benzoxazinone Derivatives. J. Saudi Chem. Soc.2017 , 21, S183-S193. [Link]
-
Anderson, J. C. Fundamentals of Heterocyclic Chemistry; Wiley: Hoboken, NJ, USA, 2012. [Link]
-
Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Angew. Chem. Int. Ed.2004 , 43 (17), 2206-2225. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. uwindsor.ca [uwindsor.ca]
Application Note: Regioselective Functionalization of Aromatics via Directed ortho-Lithiation of Phenyl Dimethylcarbamate
Abstract
This application note provides a comprehensive guide to the experimental setup and execution of the directed ortho-lithiation of phenyl dimethylcarbamate. This powerful technique enables the highly regioselective functionalization of the aromatic ring, offering a reliable route to a wide array of ortho-substituted phenols. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss critical safety considerations for handling the organolithium reagents involved. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust synthetic methodology.
Introduction: The Power of Directed ortho-Metalation (DoM)
Traditional electrophilic aromatic substitution reactions often yield a mixture of ortho and para isomers, posing significant purification challenges and limiting synthetic efficiency.[1][2] Directed ortho-metalation (DoM) emerges as a superior strategy for achieving exquisite regiocontrol in the synthesis of polysubstituted aromatics.[3][4] The core principle of DoM involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating the deprotonation of a proximate ortho-proton.[1][2][5] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to furnish a single, desired 1,2-disubstituted product.[1][6]
The O-carbamate group, particularly the N,N-diethyl- or N,N-dimethylcarbamate, is recognized as one of the most powerful and versatile DMGs in the synthetic chemist's arsenal.[6][7][8] Its strong Lewis basicity ensures efficient coordination with the lithium reagent, thereby increasing the kinetic acidity of the ortho protons and ensuring high fidelity in the lithiation step.[5] This methodology provides a strategic advantage for constructing complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical agents.[6][7]
Mechanistic Rationale: The Role of the Dimethylcarbamate Group
The efficacy of the this compound substrate in DoM reactions is rooted in a mechanism known as the Complex-Induced Proximity Effect (CIPE).[2][6][9] The process can be broken down into the following key steps:
-
Coordination: The organolithium reagent, typically an alkyllithium like sec-butyllithium or n-butyllithium (often in the presence of an additive like TMEDA), acts as a Lewis acid and coordinates to the Lewis basic carbonyl oxygen of the dimethylcarbamate group.[1][10] This forms an initial complex.
-
Deprotonation: This pre-coordination brings the highly basic alkyl group of the organolithium into close proximity with one of the ortho-protons of the aromatic ring. This geometric arrangement facilitates a kinetically favored deprotonation at the ortho position, generating a stabilized aryllithium intermediate.[1][6][10]
-
Electrophilic Quench: The newly formed aryllithium species is a potent nucleophile. The introduction of an electrophile (E+) results in a highly regioselective substitution at the lithiated position, yielding the desired ortho-functionalized product.[1][6]
This mechanistic pathway ensures that substitution occurs exclusively at the position adjacent to the directing group, bypassing the statistical mixtures often seen in classical electrophilic aromatic substitution.
Caption: Mechanism of Directed ortho-Metalation.
Safety First: Handling Pyrophoric Organolithium Reagents
Organolithium reagents such as n-butyllithium and sec-butyllithium are highly pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[11][12] Strict adherence to safety protocols is not optional; it is mandatory.
-
Work Environment: All manipulations must be performed in a clean, uncluttered fume hood or under an inert atmosphere in a glovebox.[11][12][13] Ensure an inert gas (dry nitrogen or argon) supply is available for blanketing the reaction.[11][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and a face shield.[11][12][13] Nitrile gloves should be worn, preferably under a pair of neoprene or other heavy-duty, chemical-resistant gloves.[12][13]
-
Glassware and Solvents: All glassware must be rigorously dried before use, typically by oven-drying at >120 °C for several hours and cooling under a stream of inert gas.[14] All solvents and reagents must be anhydrous.
-
Transfer Techniques: Use proper air-free transfer techniques, such as syringes or a double-tipped needle (cannula), for all transfers of organolithium solutions.[12][13][14]
-
Emergency Preparedness: Never work alone when handling these reagents.[11][15] Keep a Class D fire extinguisher (for combustible metals) readily accessible. Do not use water or carbon dioxide extinguishers on an organolithium fire.[11] Have a container of sand or powdered lime nearby to smother small fires.
Detailed Experimental Protocol
This protocol provides a general procedure for the directed ortho-lithiation of this compound and subsequent quenching with an electrophile.
4.1. Materials and Reagents
-
This compound (Substrate)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile of choice (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard organic solvents for workup (e.g., Ethyl Acetate, Hexanes)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
4.2. Reaction Setup Workflow
Caption: Experimental Workflow for Directed Lithiation.
4.3. Step-by-Step Procedure
-
Preparation: Under a positive pressure of argon or nitrogen, add this compound (1.0 eq.) and freshly distilled TMEDA (1.1 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution & Cooling: Add anhydrous THF via syringe to dissolve the solids (concentration typically 0.1-0.5 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add sec-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the stirred solution at -78 °C.
-
Reaction & Warming: Continue stirring at -78 °C for an additional 1-3 hours (reaction time is electrophile-dependent). After this period, remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-substituted this compound.
Reaction Parameters and Electrophile Scope
The success of the reaction depends on careful control of key parameters. The choice of base and reaction conditions can be tailored for different electrophiles.
| Parameter | Recommended Condition | Rationale & Causality |
| Base | sec-BuLi / TMEDA | s-BuLi is more basic and sterically hindered than n-BuLi, often leading to faster and cleaner lithiations.[16] TMEDA is a chelating agent that deaggregates the organolithium species, increasing its basicity and reactivity.[16] |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required to solvate the lithium cation and promote the reaction. THF is generally preferred for its higher polarity and solvating power.[16] |
| Temperature | -78 °C | Cryogenic temperatures are crucial to prevent side reactions, such as the anionic Fries rearrangement, and to ensure the stability of the aryllithium intermediate.[6][16] Organolithium reagents can also degrade ethereal solvents at higher temperatures.[16] |
| Stoichiometry | 1.1 eq. Base, 1.2 eq. Electrophile | A slight excess of the base ensures complete lithiation of the substrate. An excess of the electrophile drives the quenching reaction to completion. |
Table 1: Common Electrophiles and Expected Products
| Electrophile (E+) | Reagent | Product Structure (after potential workup) | Typical Yields |
| Methyl | Iodomethane (CH₃I) | ortho-Methylthis compound | >90% |
| Aldehyde | Benzaldehyde (PhCHO) | ortho-(Hydroxy(phenyl)methyl)this compound | 80-95% |
| Carboxylation | Carbon Dioxide (CO₂) | 2-(Dimethylcarbamoyloxy)benzoic acid | 75-90% |
| Silylation | Trimethylsilyl chloride (TMSCl) | ortho-(Trimethylsilyl)this compound | >90% |
| Iodination | Iodine (I₂) | ortho-Iodothis compound | 85-95% |
| Formylation | N,N-Dimethylformamide (DMF) | 2-(Dimethylcarbamoyloxy)benzaldehyde | 70-85% |
Yields are approximate and can vary based on specific reaction conditions and scale.
Troubleshooting and Key Insights
-
Low or No Yield: The most common culprit is the presence of moisture or oxygen. Ensure all glassware is scrupulously dried and the system is kept under a robust inert atmosphere. The organolithium reagent may also have degraded; it is good practice to titrate it before use.[14]
-
Anionic Fries Rearrangement: If the reaction is allowed to warm prematurely, the carbamoyl group can migrate from the oxygen to the lithiated carbon, resulting in the formation of an ortho-hydroxybenzamide.[6][16] Maintaining the temperature at -78 °C until the electrophilic quench is complete is critical to suppress this side reaction.
-
Multiple Products: Incomplete lithiation can lead to recovery of starting material. Ensure sufficient equivalents of base are used and allow adequate time for the deprotonation step.
Conclusion
The directed ortho-lithiation of this compound is a cornerstone of modern synthetic chemistry, providing a predictable and high-yielding pathway to ortho-substituted phenols. By understanding the underlying mechanism, adhering strictly to safety protocols for handling pyrophoric reagents, and carefully controlling reaction parameters, researchers can effectively harness this methodology for the efficient construction of complex aromatic molecules.
References
-
University of California, Riverside (UCR) EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]
-
Strotman, N. A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]
-
Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
University of Rochester, Chemistry Department. Directed (ortho) Metallation. [Link]
-
Valente, C., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(12), 7731-7828. [Link]
-
Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
-
Bédard, A.-C., et al. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Journal of the American Chemical Society, 131(49), 17750–17752. [Link]
-
Valente, C., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]
-
Bédard, A.-C., et al. (2009). N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. PubMed. [Link]
-
Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]
-
Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Mortier, J. 07- DIRECTED ORTHO METALATION. [Link]
-
Smith, K., & El-Hiti, G. A. (2018). Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. SciSpace. [Link]
-
Clayden, J., et al. (2012). Lithium choreography: Intramolecular arylations of carbamate-stabilised carbanions and their mechanisms probed by in situ IR spectroscopy and DFT calculations. Chemistry – A European Journal, 18(51), 16675-16686. [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
-
Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 94(3), 489-497. [Link]
-
El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]
-
Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312. [Link]
-
El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. | Semantic Scholar [semanticscholar.org]
- 9. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jk-sci.com [jk-sci.com]
- 12. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 13. ehs.ucr.edu [ehs.ucr.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
Application Note: Strategic Quen-ching of Electrophiles in Directed ortho-Metalation Reactions of Phenyl Dimethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the Directed ortho-Metalation (DoM) of phenyl dimethylcarbamate, a powerful strategy for regioselective aromatic functionalization. We delve into the mechanistic underpinnings, key reaction parameters, and offer a detailed exploration of the subsequent quenching of the ortho-lithiated intermediate with a diverse array of electrophiles. Detailed, field-tested protocols and troubleshooting insights are provided to enable researchers to effectively implement this methodology in their synthetic programs.
Part 1: The Directed ortho-Metalation (DoM) of this compound
Principle and Mechanism
Directed ortho-Metalation (DoM) is a cornerstone of modern synthetic chemistry, allowing for the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[1][2] The aryl O-carbamate, particularly the N,N-diethyl or N,N-dimethyl variant, is one of the most powerful DMGs known.[3][4][5] Its efficacy stems from the Lewis basic carbonyl oxygen, which coordinates strongly to a Lewis acidic organolithium base.
The generally accepted mechanism, known as the Complex-Induced Proximity Effect (CIPE), involves two key steps[1][5]:
-
Prelithiation Complex Formation: The organolithium reagent (typically sec-butyllithium) and an amine additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) form a complex with the carbamate's carbonyl oxygen. This brings the highly basic alkyl group into close proximity with the target ortho-proton.[2][5]
-
Deprotonation: The spatially constrained base then abstracts the sterically accessible ortho-proton, leading to the formation of a thermodynamically stable ortho-lithiated aryl species.[2][4] This intermediate is then poised for reaction with an external electrophile.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Key Reaction Parameters
The success of the DoM reaction is highly dependent on careful control of experimental conditions.
-
Base Selection: Strong, non-nucleophilic bases are required.[3]
-
sec-Butyllithium (s-BuLi): Often the base of choice. It is more basic and less nucleophilic than n-BuLi, leading to faster, cleaner deprotonations.
-
tert-Butyllithium (t-BuLi): Even more basic, but its steric bulk can sometimes be detrimental. It is also less stable in ethereal solvents.[3]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic amide base that can be used, especially when the substrate is sensitive to alkyllithium addition.[3]
-
-
Amine Additives:
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): This bidentate ligand is crucial. It breaks down the oligomeric aggregates of alkyllithium reagents, increasing their kinetic basicity and accelerating the lithiation process.[1]
-
-
Solvent: Anhydrous ethereal solvents are standard.
-
Temperature: Cryogenic temperatures, typically -78 °C (a dry ice/acetone bath), are mandatory. This temperature prevents base-mediated decomposition of the solvent, minimizes side reactions, and controls the stability of the sensitive ortho-lithiated intermediate.[4][5]
Part 2: Electrophilic Quenching: A Toolkit for Aryl Functionalization
Once the ortho-lithiated species is formed, it serves as a potent nucleophile that can react with a wide variety of electrophiles. The choice of electrophile dictates the functional group that will be installed at the ortho-position.
General Considerations
-
The electrophile should be added neat or as a solution in the reaction solvent, maintaining the low temperature to control the exotherm and prevent side reactions.
-
After the addition, the reaction is typically stirred for a period at -78 °C before being allowed to warm slowly to room temperature.
-
An aqueous workup (e.g., with saturated NH₄Cl solution) is used to quench any remaining organolithium species and protonate the alkoxide intermediates.
Categorization of Electrophiles & Data Summary
The versatility of the DoM reaction is showcased by the broad scope of electrophiles that can be successfully employed.
| Electrophile Class | Reagent Example | Functional Group Installed | Typical Yield (%) | Notes & References |
| Halogenation | Iodine (I₂) | Iodo (-I) | >90% | A highly reliable quench. The resulting aryl iodide is a versatile handle for cross-coupling reactions.[6][7] |
| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) | >95% | Efficient reaction, useful for protecting the ortho position or for further transformations.[6] |
| Formylation | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 70-85% | A common and effective method to install an aldehyde group.[7][8][9] |
| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | >90% | Gaseous CO₂ is bubbled through the solution, or the solution is poured onto crushed dry ice.[7] |
| Borylation | Triisopropyl borate (B(OiPr)₃) | Boronic Acid (-B(OH)₂) | 80-90% | The initially formed boronate ester is hydrolyzed during acidic workup. Essential for Suzuki couplings. |
| Sulfenylation | Diphenyl disulfide (PhSSPh) | Phenylthio (-SPh) | >85% | Installs a thioether linkage.[7] |
| Alkylation | Methyl iodide (MeI) | Methyl (-CH₃) | 60-75% | Can be lower yielding due to potential side reactions.[7] |
| Hydroxylation | MoOPH (Oxodiperoxymolybdenum) | Hydroxyl (-OH) | 60-70% | Requires specific oxidizing agents to deliver an oxygen atom. |
Part 3: Detailed Experimental Protocols
Safety Note: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol A: General Procedure for ortho-Litiation of this compound
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Add TMEDA (1.2 eq) via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add sec-butyllithium (1.1 eq, as a solution in cyclohexane) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) is often observed.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation. The ortho-lithiated species is now ready for the electrophilic quench.
Protocol B: Example Quench with Iodine (Iodination)
-
Following Protocol A, prepare the ortho-lithiated species from this compound.
-
In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF.
-
Using a cannula or a dropping funnel, add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Stir the mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine, followed by a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-iodo-phenyl dimethylcarbamate.
Workflow Diagram
Caption: General Experimental Workflow for DoM Reactions.
Part 4: Troubleshooting and Key Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently dried glassware/solvents; Inactive organolithium reagent; Insufficient reaction time. | Flame-dry all glassware; Use freshly distilled solvents; Titrate the organolithium reagent before use; Increase lithiation time to 1.5-2 hours. |
| Formation of Side Products | Reaction warmed prematurely; Electrophile is also a base; Anionic Fries rearrangement. | Maintain -78 °C rigorously until the quench is complete; Use a more reactive electrophile or modify conditions; Keep temperature low to disfavor rearrangement.[3] |
| Difficulty in Purification | Unreacted starting material; Contaminants from the base. | Ensure the reaction goes to completion by using a slight excess of base; Use a higher quality organolithium source; Optimize chromatography conditions. |
Expert Insight: The carbamate group is not merely a directing group but also a protecting group for the phenol. After successful ortho-functionalization, it can be readily cleaved under basic (e.g., KOH, NaOH) or acidic conditions to unmask the phenol, providing a powerful two-step strategy for the synthesis of complex substituted phenols.[4]
Part 5: Conclusion
The Directed ortho-Metalation of this compound is a robust and highly regioselective method for the synthesis of 1,2-disubstituted aromatic compounds. The strength of the carbamate directing group, coupled with the vast array of commercially available electrophiles, makes this a go-to strategy for medicinal and materials chemists. By carefully controlling reaction parameters and understanding the underlying mechanism, researchers can leverage this reaction to rapidly build molecular complexity from simple aromatic precursors.
References
-
Caron, S., & Snieckus, V. (2002). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 102(1), 45-92. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Chemistry 434 Handouts. [Link]
-
Baran, P. S., et al. (2010). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Valente, C., & Snieckus, V. (2018). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Israel Journal of Chemistry, 58(5), 584-597. [Link]
-
Mortier, J. (2016). Directed Ortho Metalation. Unblog.fr. [Link]
-
Myers, A. G., et al. (n.d.). ortho metalation. Myers Research Group, Harvard University. [Link]
-
Jadhav, A. M., & Snieckus, V. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 121(19), 11843-11883. [Link]
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Jackson Milburn, C. L. (2002). The Directed ortho Metalation Reaction of Aryl O-Carbamates on Solid Support. Library and Archives Canada. [Link]
-
Iwao, M., & Kuraishi, T. (1995). 7-indolinecarboxaldehyde. Organic Syntheses, 72, 61. [Link]
-
Jadhav, A. M., & Snieckus, V. (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central (PMC). [Link]
-
Anderson, D. R., & Collum, D. B. (2016). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central (PMC). [Link]
-
Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Nikpour, M., & Hojati, S. F. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PubMed Central (PMC). [Link]
-
Grzegorczyk, S., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PubMed Central (PMC). [Link]
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. [Link]
-
Gabbaï, F. P., et al. (2016). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. PubMed. [Link]
-
Iwata, S., Qian, C., & Tanaka, K. (1992). Directed ortho lithiation in the reactions of 3,5-dimethyl- and 5-trifluoromethyl-1-phenylpyrazoles with butyllithium. Semantic Scholar. [Link]
-
Al-Aseer, M. A., & Smith, K. (2005). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. ResearchGate. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nlc-bnc.ca [nlc-bnc.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Scale-Up of Reactions Involving Phenyl Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Phenyl dimethylcarbamate is a versatile chemical intermediate utilized in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). As a carbamate ester, it serves as a stable, solid alternative to more hazardous reagents like phosgene or chloroformates for the introduction of a dimethylcarbamoyl group. While laboratory-scale reactions involving this compound are often straightforward, scaling these processes for pilot or commercial production introduces a host of challenges that can impact reaction efficiency, product purity, and, most critically, safety.
This comprehensive guide provides a detailed framework for navigating the complexities of scaling up reactions involving this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles and practical considerations that are paramount for a successful and safe scale-up campaign. The protocols and insights provided herein are grounded in established chemical engineering principles and process safety management, intended to empower researchers and drug development professionals to transition their chemistry from the bench to the plant with confidence.
Part 1: Pre-Scale-up Laboratory Investigation: Building a Robust Foundation
A successful scale-up begins with a thorough understanding of the chemical reaction at the laboratory scale. The goal of this initial phase is to gather critical data that will inform the design of a safe, efficient, and scalable process.
Comprehensive Reaction Characterization
Before any scale-up is attempted, the reaction must be fully characterized. This involves more than just determining the yield of a single experiment. A Design of Experiments (DoE) approach is highly recommended to systematically explore the reaction parameter space.
Key Parameters to Investigate:
-
Stoichiometry: While a 1:1 stoichiometry may be the theoretical ideal, small excesses of one reactant can sometimes drive the reaction to completion or suppress side reactions. Investigate the impact of varying reactant ratios on yield and purity.
-
Temperature: Determine the optimal temperature range for the reaction. Investigate the impact of temperature on reaction rate and impurity formation. Crucially, identify the temperature at which thermal decomposition of reactants, products, or intermediates may occur. Some carbamates can undergo thermal decomposition at elevated temperatures.[1]
-
Concentration: The concentration of reactants can significantly impact reaction kinetics and heat transfer. More dilute reactions are generally easier to control thermally but may be less efficient in terms of reactor volume.
-
Solvent Selection: The choice of solvent can influence reaction rate, selectivity, and the solubility of reactants and products. For scale-up, consider factors such as boiling point, flash point, toxicity, and ease of removal.
-
Catalyst Loading and Lifetime (if applicable): If a catalyst is used, its loading should be optimized to balance reaction rate with cost. Catalyst deactivation and the potential for leaching into the product stream are also critical considerations at scale.
Thermal Hazard Assessment
The formation of carbamates can be exothermic, and this heat release is a primary safety concern during scale-up.[1] A thorough thermal hazard assessment is non-negotiable.
Experimental Protocol: Reaction Calorimetry
Reaction calorimetry (RC1) is an indispensable tool for generating critical thermal safety data.
Objective: To determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise.
Methodology:
-
Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is configured to mimic the intended large-scale reaction conditions as closely as possible.
-
Calibration: The calorimeter is calibrated to ensure accurate heat flow measurements.
-
Reaction Execution: The reaction is carried out in the calorimeter under controlled conditions. Reactants are added at a rate that allows for precise measurement of the heat evolved.
-
Data Analysis: The calorimetric data is analyzed to determine:
-
Heat of Reaction (ΔHrxn): The total amount of heat released or absorbed by the reaction.
-
Heat Flow: The rate at which heat is generated. This is critical for designing the cooling capacity of the large-scale reactor.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat were to accumulate in the reactor without any cooling. This is a critical parameter for assessing the risk of a runaway reaction.
-
Data Presentation: Thermal Hazard Data
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | e.g., -150 kJ/mol | Indicates a highly exothermic reaction requiring robust cooling. |
| Max. Temp. of Synthesis Rxn (MTSR) | e.g., 80 °C | The highest temperature reached under normal process conditions. |
| Adiabatic Temperature Rise (ΔTad) | e.g., 120 °C | A large ΔTad indicates a high potential for a thermal runaway. |
Identification of Side Reactions and Impurity Profile
Impurities that are minor at the lab scale can become significant challenges during scale-up. A thorough understanding of the impurity profile is essential for developing an effective purification strategy.
Common Side Reactions:
-
N-alkylation: If alkylating agents are present, N-alkylation of amine starting materials or carbamate products can occur, particularly at higher temperatures.[1]
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases.
-
Reactions with Solvents: Some solvents, like DMF, can decompose under certain conditions and participate in side reactions.
Analytical Protocol: Impurity Profiling by HPLC-MS
Objective: To identify and quantify impurities in the reaction mixture.
Methodology:
-
Sample Preparation: A representative sample of the crude reaction mixture is taken.
-
HPLC Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18) to separate the components. A gradient elution with a mobile phase of acetonitrile and water is often effective.[2][3]
-
MS Detection: The eluent from the HPLC is directed to a mass spectrometer to determine the molecular weight of each component.
-
Quantification: A UV detector can be used for quantification, with calibration curves generated for the main product and any identified impurities.[4]
Part 2: Process Development and Optimization for Scale-Up
With a solid understanding of the reaction from the laboratory investigation, the next phase focuses on developing a process that is safe, robust, and scalable.
Reagent and Solvent Selection for Scale
The choice of reagents and solvents for a large-scale process may differ from those used in the lab.
-
Reagent Sourcing and Quality: Ensure a reliable supply of starting materials with consistent quality. Variations in raw material purity can have a significant impact on the reaction performance and impurity profile at scale.
-
Solvent Selection: In addition to reaction performance, consider the following for large-scale solvent selection:
-
Safety: Flash point, toxicity, and environmental impact.
-
Cost: The cost of the solvent and its disposal.
-
Work-up: Ease of removal and potential for forming azeotropes.
-
Control of Reaction Parameters
Maintaining precise control over reaction parameters is more challenging at a larger scale due to limitations in mixing and heat transfer.
Mixing:
-
Inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, which can increase the formation of byproducts.
-
The type of impeller and agitation speed must be carefully selected to ensure adequate mixing for the specific reaction. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing at scale.
Temperature Control:
-
The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult.
-
The cooling capacity of the reactor must be sufficient to handle the heat generated by the reaction, especially during the initial stages of reactant addition.
-
Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.[1]
Workflow for Temperature Control Strategy
Caption: Decision workflow for developing a temperature control strategy.
Process Analytical Technology (PAT) for Real-Time Monitoring
PAT is a crucial element of modern process development, enabling real-time monitoring and control of critical process parameters.[5][6]
In-situ FTIR Spectroscopy:
-
Principle: In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time tracking of the concentration of reactants, products, and key intermediates by monitoring their characteristic infrared absorption bands.[7][8]
-
Application: An FTIR probe inserted directly into the reaction vessel can provide continuous data on the reaction progress. This allows for:
-
Precise determination of the reaction endpoint, avoiding unnecessary heating or extended reaction times.
-
Identification of any deviation from the expected reaction profile, which could indicate a process upset.
-
Generation of kinetic data to build reaction models.[9]
-
Experimental Protocol: In-situ FTIR Reaction Monitoring
Objective: To monitor the progress of the reaction in real-time.
Methodology:
-
Probe Insertion: An attenuated total reflectance (ATR) FTIR probe is inserted into the reactor.
-
Background Spectrum: A background spectrum of the reaction solvent and any initial reactants is collected.
-
Data Acquisition: Spectra are collected at regular intervals throughout the reaction.
-
Data Analysis: The change in the intensity of characteristic peaks for the starting material and product is plotted against time to generate a reaction profile.
Data Presentation: Reaction Profile from In-situ FTIR
| Time (min) | Starting Material Peak Area | Product Peak Area |
| 0 | 1.25 | 0.00 |
| 30 | 0.85 | 0.40 |
| 60 | 0.45 | 0.80 |
| 90 | 0.10 | 1.15 |
| 120 | 0.05 | 1.20 |
Part 3: Pilot and Plant-Scale Implementation
The final stage of scale-up involves transferring the process to the pilot plant and then to full-scale production.
Work-up and Product Isolation
The work-up and purification procedures developed in the lab often need to be modified for large-scale operations.
-
Quenching: The quenching of reactive reagents must be carefully controlled to avoid excessive heat or gas evolution. The quenching agent should be added slowly, with efficient cooling.
-
Extractions: Liquid-liquid extractions can be challenging at scale. Consider the potential for emulsion formation and the time required for phase separation.
-
Crystallization: The crystallization process is critical for achieving the desired product purity and physical form.
-
Cooling Profile: A controlled cooling rate is essential to obtain a consistent crystal size distribution and minimize impurity inclusion. Rapid crystallization can lead to the trapping of impurities and the formation of fine particles that are difficult to filter.[10]
-
Seeding: Seeding the crystallization with a small amount of pure product can help to control the crystal form and size.
-
Solvent System: The choice of crystallization solvent is critical. An anti-solvent crystallization may be a viable option for some products.
-
Logical Relationship for Crystallization Development
Caption: Key steps in developing a robust crystallization process.
Safety Considerations at Scale
Safety is the most important consideration during any scale-up activity.
-
Personal Protective Equipment (PPE): Ensure that all personnel are equipped with the appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats.[8]
-
Precursor Handling: Phenyl chloroformate, a common precursor to this compound, is toxic and corrosive.[11][12] It is also incompatible with strong oxidizing agents, alcohols, and amines.[11][12] Handle this material in a well-ventilated area, and have appropriate spill control measures in place.
-
Emergency Procedures: A detailed emergency plan should be in place, including procedures for handling spills, fires, and medical emergencies. All personnel should be trained on these procedures.
-
Pressure Relief: The reactor should be equipped with a properly sized pressure relief device (e.g., a rupture disk) to prevent over-pressurization in the event of a runaway reaction.
Conclusion
The successful scale-up of reactions involving this compound is a multi-faceted endeavor that requires a deep understanding of the chemistry, careful attention to process engineering principles, and an unwavering commitment to safety. By following the systematic approach outlined in this guide, from thorough laboratory investigation to controlled pilot-plant implementation, researchers and drug development professionals can effectively mitigate the risks associated with scale-up and develop robust, efficient, and safe manufacturing processes. The integration of modern tools such as reaction calorimetry and process analytical technology is not merely a recommendation but a necessity for navigating the complexities of process scale-up in the 21st century.
References
-
ResearchGate. (2025). Low-temperature infrared study of ammonium carbamate formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). Electrochemical Scaled‐up Synthesis of Cyclic Enecarbamates as Starting Materials for Medicinal Chemistry Relevant Building Bocks. Retrieved from [Link]
-
National Institutes of Health. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
INIS-IAEA. (n.d.). A calorimetric study of carbamate formation. Retrieved from [Link]
-
National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Open Research Newcastle. (2012). An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]
-
ASTM. (n.d.). D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Retrieved from [Link]
-
SciSpace. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]
-
YouTube. (2016). In Situ FTIR Reaction Monitoring. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]
-
ResearchGate. (2025). Perspectives on the Synthesis of Organic Carbamates. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
ResearchGate. (2025). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. Retrieved from [Link]
-
Process Insights. (n.d.). Process Analytical Technology. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
ResearchGate. (2025). Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. Retrieved from [Link]
-
ResearchGate. (2025). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]
-
YouTube. (2021). Chemical Kinetics, Vol. 1 | Friday Night Livestream - Ep. 4. Retrieved from [Link]
-
CECAM. (n.d.). Industrial Challenges of Crystallization, Nucleation, and Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
YouTube. (2025). Common Challenges in Crystallization Processes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Theoretical Study of the Kinetics of the Gas-Phase Reaction between Phenyl and Amino Radicals. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the intermediate and product in the synthesis of methyl- 4,4′-di(phenylcarbamate) from the reaction of 4,4′- methylenedianiline with dimethyl carbonate. Retrieved from [Link]
-
Agilent. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation: Preparation of. Retrieved from [Link]
-
ResearchGate. (2025). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mt.com [mt.com]
- 6. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. achievechem.com [achievechem.com]
- 11. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Directed ortho-Metalation of Phenyl Dimethylcarbamate
Welcome to the technical support center for directed ortho-metalation (DoM) of phenyl dimethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this powerful synthetic transformation. As a cornerstone of regioselective aromatic functionalization, understanding the nuances of this reaction is critical for success.[1]
Troubleshooting Guide: Low Yield and Other Common Issues
This section addresses specific problems you might encounter during the directed ortho-metalation of this compound, providing explanations and actionable solutions.
Question: Why am I observing low conversion of my starting material, this compound?
Answer:
Low conversion in a DoM reaction is a common issue that often points to problems with the lithiation step itself. Here are several factors to consider and troubleshoot:
-
Insufficiently Strong Base: Directed ortho-metalation requires a very strong base to deprotonate the aromatic ring. While n-BuLi is commonly used, less reactive substrates or challenging conditions may necessitate a stronger base.[2] Consider using s-BuLi or t-BuLi, which are more basic. The combination of n-BuLi with potassium t-butoxide (LICKOR superbases) can also be employed for particularly difficult cases.[2]
-
Base Quality and Titration: Organolithium reagents are sensitive to moisture and air, and their concentration can decrease over time. It is crucial to use a freshly titrated solution of your organolithium base to ensure accurate stoichiometry. An insufficient amount of active base will naturally lead to incomplete reaction.
-
Presence of a Quencher: Ensure your reaction setup is scrupulously dry and under an inert atmosphere (e.g., argon or nitrogen). Any trace amounts of water, oxygen, or other electrophilic impurities in the solvent, glassware, or starting material will quench the organolithium reagent, reducing its effective concentration.
-
Reaction Temperature and Time: While DoM reactions are typically run at low temperatures (e.g., -78 °C) to prevent side reactions, the rate of lithiation can be slow.[1] If you observe low conversion, consider allowing the lithiation step to proceed for a longer duration. In some cases, a slight increase in temperature (e.g., to -40 °C) after the initial addition of the base can facilitate the reaction, but this must be done cautiously to avoid decomposition of the ortho-lithiated intermediate.[3][4]
-
Solvent Effects: The choice of solvent can significantly impact the reactivity of the organolithium base. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used because they can deaggregate the organolithium species, increasing its basicity.[2] If you are using a non-coordinating solvent like hexanes, the reaction may be sluggish. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the organolithium aggregates and accelerate the lithiation.[1][5]
Question: I'm getting a significant amount of an unexpected side product. What could it be and how can I prevent it?
Answer:
The formation of side products in DoM reactions often arises from competing reaction pathways. Here are some common side products and strategies to mitigate their formation:
-
Anionic Fries Rearrangement: Ortho-lithiated carbamates can undergo a rearrangement, especially at elevated temperatures, to form an ortho-hydroxy amide.[2] This is known as the anionic Fries rearrangement. To minimize this, it is critical to maintain a low reaction temperature (typically -78 °C) throughout the lithiation and quenching steps.[2] Diethyl carbamates are known to be more stable at -78 °C than their dimethyl counterparts.[2]
-
Products from Reaction with the Carbamate Group: Although the carbamate is a powerful directing group, it can also be susceptible to nucleophilic attack by the organolithium reagent, particularly at higher temperatures.[6] This can lead to the formation of undesired byproducts. Using a sterically hindered base like lithium tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA) can sometimes reduce this side reaction.[2]
-
Benzylic Metalation (if applicable): If your this compound substrate has an alkyl group with acidic protons on the benzene ring, benzylic lithiation can compete with ortho-metalation, especially when using lithium amide bases.[2] To favor ortho-lithiation in such cases, alkyllithium bases are generally preferred.[2]
Question: My yield is inconsistent between batches. What are the critical parameters to control for reproducibility?
Answer:
Inconsistent yields are often a result of subtle variations in experimental conditions. To ensure reproducibility, pay close attention to the following:
-
Strictly Anhydrous and Inert Conditions: As mentioned previously, organolithium reagents are extremely sensitive. Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents and reagents are rigorously dried and deoxygenated. A consistent and reliable inert atmosphere is paramount.
-
Accurate Temperature Control: The temperature of the reaction is a critical parameter that influences both the rate of the desired reaction and the rates of potential side reactions.[6] Use a reliable cryostat or a well-insulated dry ice/acetone bath to maintain a consistent low temperature.
-
Controlled Addition of Reagents: The rate of addition of the organolithium base can impact the local concentration and temperature of the reaction mixture. A slow, dropwise addition is generally recommended to maintain good control.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote homogeneity and efficient heat transfer, especially during the addition of reagents.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the directed ortho-metalation of this compound.
Question: What is the mechanism of directed ortho-metalation?
Answer:
Directed ortho-metalation (DoM) is a regioselective process that involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[1] The mechanism can be summarized in the following steps:
-
Coordination: The heteroatom (in this case, the oxygen and/or nitrogen of the carbamate group) of the DMG, which is a Lewis base, coordinates to the Lewis acidic lithium atom of the organolithium reagent.[7] This forms a pre-lithiation complex.[5]
-
Deprotonation: This coordination brings the strong base into close proximity to the ortho-proton, facilitating its abstraction.[5] This step is often referred to as a complex-induced proximity effect (CIPE).[5]
-
Formation of the Aryllithium Intermediate: The deprotonation results in the formation of a stable ortho-lithiated aromatic species.
-
Electrophilic Quench: The aryllithium intermediate then reacts with an added electrophile to yield the desired ortho-substituted product.[7]
Question: How does the dimethylcarbamate group compare to other directing groups?
Answer:
The O-carbamate group, particularly the N,N-diethyl-O-carbamate, is considered one of the most powerful directing metalation groups.[8][9] Its directing ability has been established through competition experiments.[2] It is generally stronger than other common directing groups such as methoxy (-OCH₃), tertiary amides (-CONR₂), and oxazolines.[2][10]
Question: What electrophiles are compatible with the ortho-lithiated this compound intermediate?
Answer:
A wide range of electrophiles can be used to quench the aryllithium intermediate, leading to a diverse array of ortho-substituted products. Some common examples include:
-
Alkyl halides: for the introduction of alkyl groups.
-
Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.
-
Carbon dioxide: to produce carboxylic acids.
-
Disulfides: for the synthesis of thioethers.
-
Iodine: to introduce an iodine atom, which can then be used in cross-coupling reactions.
-
Silyl halides: for the introduction of silyl groups.
It is important to note that electrophiles with acidic protons may be deprotonated by the aryllithium intermediate, leading to undesired side reactions.[5]
Question: Can I perform a second ortho-metalation on the same ring?
Answer:
Yes, it is possible to perform iterative or sequential ortho-metalations, provided there is another available ortho position. The directing group will guide the second lithiation to the remaining ortho position. This allows for the synthesis of 1,2,3-trisubstituted aromatic compounds.[11]
Experimental Protocols
Standard Protocol for Directed ortho-Metalation of this compound
This protocol provides a general procedure that can be adapted for specific substrates and electrophiles.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Add the electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Bases for Directed ortho-Metalation
| Base | Relative Basicity | Common Solvents | Typical Temperature | Notes |
| n-BuLi | Strong | THF, Et₂O, Hexanes | -78 °C to 0 °C | Most commonly used, can be less effective for deactivated substrates.[2] |
| s-BuLi | Stronger | THF, Et₂O, Hexanes | -78 °C | More reactive than n-BuLi, useful for less acidic protons.[2] |
| t-BuLi | Strongest | THF, Et₂O, Hexanes | -78 °C | Very reactive, can be less selective.[2] |
| LDA | Strong | THF | -78 °C to 0 °C | Lithium amide base, less nucleophilic than alkyllithiums.[2] |
| LiTMP | Strong | THF | -78 °C to 0 °C | Sterically hindered lithium amide base, useful for substrates prone to nucleophilic attack.[2] |
Visualizations
Diagram 1: Mechanism of Directed ortho-Metalation
Caption: The mechanism of directed ortho-metalation of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in DoM reactions.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. "Continuous flow intensification of ortho-lithiation at ambient conditi" by Ruili Feng, Sushil Rajan Ramchandani et al. [dc.engconfintl.org]
- 5. baranlab.org [baranlab.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 13. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00642H [pubs.rsc.org]
- 16. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of Phenyl Dimethylcarbamate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the cleavage of phenyl dimethylcarbamate protecting groups. This resource is designed to provide in-depth, experience-driven insights and actionable solutions to overcome incomplete cleavage, ensuring the successful progression of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete cleavage of my this compound group?
Incomplete cleavage of a this compound protecting group typically stems from a few key areas: suboptimal reaction conditions, reagent degradation, or inherent properties of the substrate itself. The stability of the carbamate bond necessitates specific conditions for efficient removal, and any deviation can lead to a mixture of starting material and the desired product.
Common contributing factors include:
-
Ineffective Hydrolysis Conditions: The choice of base or acid and its concentration are critical. The reaction often follows a base-catalyzed elimination (E1cB) or nucleophilic acyl substitution (BAc2) mechanism, both of which are highly dependent on the reaction environment.[1][2][3]
-
Reagent Quality: Degradation of the cleaving agent (e.g., hydroxide source) or the presence of moisture can significantly reduce the reaction's efficiency.
-
Solvent Effects: The polarity and proticity of the solvent can influence the reaction rate and mechanism.[3]
-
Steric Hindrance: Bulky substituents near the carbamate group can impede the approach of the cleaving reagent.
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to an incomplete reaction.
Troubleshooting Guide: A Systematic Approach to Resolving Incomplete Cleavage
This guide provides a structured approach to diagnosing and resolving issues with this compound cleavage.
Issue 1: The cleavage reaction is sluggish or stalls, resulting in a low yield of the deprotected product.
Possible Cause 1: Suboptimal Basic Hydrolysis Conditions
The cleavage of this compound is often achieved under basic conditions. The strength and concentration of the base are paramount for driving the reaction to completion.
Troubleshooting Steps:
-
Verify Base Strength and Concentration: For many substrates, a strong base like sodium hydroxide or potassium hydroxide is required. If you are using a weaker base, such as potassium carbonate, it may be insufficient to effectively catalyze the cleavage.[4]
-
Increase Base Equivalents: Stoichiometric or even an excess of a strong base is often necessary. Start by using 2-3 equivalents of the base and monitor the reaction progress.
-
Consider Alternative Bases: In some cases, hindered or non-nucleophilic bases might be required to avoid side reactions. However, for simple hydrolysis, common strong bases are usually effective.
Possible Cause 2: Inappropriate Solvent Choice
The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.
Troubleshooting Steps:
-
Solvent Polarity: A polar protic solvent like methanol or ethanol in combination with water can facilitate the hydrolysis by solvating the hydroxide ion and the carbamate.
-
Aprotic Solvents: In some cases, a polar aprotic solvent like THF or DMF may be used, particularly if solubility is an issue.[5][6] However, the source of the nucleophile (e.g., water) must be present.
Possible Cause 3: Insufficient Reaction Temperature or Time
Carbamate cleavage can be slow at room temperature.
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential side product formation at elevated temperatures.
-
Extend Reaction Time: If the reaction is proceeding cleanly but is slow, extending the reaction time is a straightforward solution. Monitor the reaction by a suitable analytical method like TLC or LC-MS to determine the optimal time.
Experimental Protocols
Protocol 1: Standard Basic Hydrolysis of this compound
This protocol provides a general starting point for the cleavage of a this compound group.
Materials:
-
This compound-protected substrate
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
Dissolve the this compound-protected substrate in methanol (e.g., 0.1 M concentration) in a round-bottom flask.
-
Add 2-3 equivalents of 1 M NaOH solution to the stirring solution at room temperature.
-
Monitor the reaction progress by TLC. The deprotected product should have a different Rf value than the starting material.
-
Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Q2: I am observing side products in my cleavage reaction. What are they, and how can I avoid them?
Possible Side Reactions:
-
Formation of Ureas: If the deprotected amine is a primary or secondary amine, it can react with an isocyanate intermediate, which can form under certain basic conditions, leading to the formation of a symmetrical urea.[3]
-
Hydrolysis of Other Functional Groups: If your substrate contains other base-labile functional groups, such as esters, they may also be cleaved under the reaction conditions.
Mitigation Strategies:
-
Use Milder Conditions: If urea formation is an issue, consider alternative, milder deprotection methods. For instance, reductive cleavage using reagents like the Schwartz reagent has been reported for aryl O-carbamates.[7]
-
Orthogonal Protecting Groups: In complex syntheses, employ protecting groups that can be removed under different conditions (e.g., acid-labile, hydrogenolysis-labile) to avoid cleaving multiple groups simultaneously.[8]
-
Careful pH Control: For substrates with base-sensitive groups, careful control of the pH during the reaction and workup is crucial.
Visualization of Key Concepts
Troubleshooting Workflow for Incomplete Cleavage
Caption: A systematic workflow for troubleshooting incomplete this compound cleavage.
Proposed Mechanism of Base-Mediated Cleavage
Caption: Simplified mechanism of base-catalyzed hydrolysis of this compound.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Base | 1-3 equivalents of a strong base (e.g., NaOH, KOH) | To ensure the reaction goes to completion by providing sufficient catalytic species. |
| Solvent | Polar protic (e.g., MeOH/H₂O) or polar aprotic (e.g., THF) | To ensure solubility of the substrate and facilitate the desired reaction mechanism.[3][6] |
| Temperature | Room Temperature to 60 °C | To increase the reaction rate without promoting significant side product formation. |
| Reaction Time | 1-24 hours | Highly substrate-dependent; requires monitoring by TLC or LC-MS for optimization. |
References
-
Silva, D., et al. (2011). Basic hydrolysis of quinolinyl N,N-dimethylcarbamates: A two-step mechanism. Journal of Physical Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Morin, J., Zhao, Y., & Snieckus, V. (2013). A general, mild, and efficient reductive cleavage of aryl O-carbamates to phenols using the Schwartz reagent. Organic Letters. Available at: [Link]
-
Noshita, M., Shimizu, Y., Morimoto, H., & Ohshima, T. (2016). Diethylenetriamine is effective for a chemoselective direct cleavage of unactivated carbamates and ureas without additional reagents and catalysts. Organic Letters. Available at: [Link]
-
Sartillo-Piscil, F., et al. (2015). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]
-
Al-Azmi, A., & Naguib, A. (2000). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing. Available at: [Link]
-
Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. Available at: [Link]
-
YouTube. (2020). Hydrolysis of carboxylic and carbonic acid derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 6. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Temperature Effects in Phenyl Dimethylcarbamate Reactions
Welcome to the Technical Support Center for Phenyl Dimethylcarbamate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the critical parameter of temperature during the synthesis and handling of this compound and related compounds. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the role of temperature in this compound reactions.
Q1: What is the typical role of temperature in the synthesis of this compound?
Temperature is a critical parameter in the synthesis of this compound as it directly influences reaction kinetics and selectivity. An appropriate temperature is required to overcome the activation energy for the reaction to proceed at a practical rate.[1] However, excessive temperatures can lead to undesirable side reactions or decomposition of the product and reactants.[1][2]
Q2: What are the common side products observed in this compound synthesis, and how are they related to temperature?
Elevated temperatures can promote the formation of byproducts such as ureas (from the reaction of the amine with any formed isocyanate) and allophanates.[3] In reactions involving isocyanates, high temperatures can also lead to the trimerization of the isocyanate to form isocyanurates.[3] The thermal decomposition of the carbamate product itself can also occur at excessively high temperatures.[4]
Q3: What is the general recommended storage temperature for this compound?
This compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][6] While specific stability studies under various temperature conditions are recommended for long-term storage, avoiding excessive heat is crucial to prevent degradation.
Q4: Can this compound undergo thermal decomposition? What are the likely products?
Yes, like many carbamates, this compound can undergo thermal decomposition at elevated temperatures. The decomposition of similar carbamates has been shown to yield N-methylaniline, carbon dioxide, and ethylene in the case of ethyl N-methyl-N-phenylcarbamate.[4][7] For this compound, decomposition could potentially lead to the formation of dimethylamine and phenyl isocyanate, or phenol and dimethylcarbamoyl chloride, depending on the decomposition pathway.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common temperature-related issues encountered during this compound reactions.
Issue 1: Slow or Stalled Reaction
Symptoms:
-
Little to no product formation is observed over an extended period.
-
TLC or LC-MS analysis shows a high proportion of unreacted starting materials.
Root Cause Analysis and Solutions:
A slow or stalled reaction is often a direct consequence of insufficient thermal energy to overcome the reaction's activation barrier.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow or stalled reaction.
Detailed Steps:
-
Verify Recommended Temperature: Consult the literature for the specific protocol you are using to confirm the recommended temperature range.[1]
-
Incremental Temperature Increase: If the reaction is being run at the lower end of a reported range, or if no range is specified, cautiously increase the temperature in 5-10°C increments.[8]
-
Monitor Progress: After each temperature increase, allow the reaction to equilibrate and then monitor its progress using an appropriate analytical technique like TLC or LC-MS.
-
Ensure Uniform Heating: Check that your heating apparatus (e.g., oil bath, heating mantle) is calibrated and providing even heat. Hot spots can lead to localized side product formation.[1]
-
Solvent Considerations: If the reaction is run under reflux, ensure the chosen solvent has a boiling point that provides the necessary reaction temperature.
Issue 2: Significant Byproduct Formation
Symptoms:
-
TLC analysis shows multiple spots in addition to the product and starting materials.
-
The isolated product has low purity, even after purification.
-
Yield of the desired product is lower than expected.
Root Cause Analysis and Solutions:
Excessive heat is a primary driver of byproduct formation in carbamate synthesis.[2] High temperatures can provide the necessary activation energy for competing reaction pathways to become significant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for significant byproduct formation.
Detailed Steps:
-
Reduce Reaction Temperature: If the reaction is being run at the higher end of a recommended range, or if significant exotherms are observed, reduce the temperature.[8]
-
Controlled Reagent Addition: For exothermic reactions, such as those involving highly reactive reagents like phenyl chloroformate, add the reagent dropwise with efficient stirring and external cooling (e.g., an ice bath) to maintain a consistent internal temperature.[9][10]
-
Optimize Reaction Time: Prolonged heating, even at a moderate temperature, can lead to the accumulation of byproducts. Monitor the reaction and quench it as soon as the starting material is consumed.
-
Catalyst and Base Selection: The choice of catalyst or base can influence the reaction's temperature profile and selectivity. In some cases, a milder catalyst or base may allow the reaction to proceed at a lower temperature, thus minimizing side reactions.[3]
Issue 3: Product Decomposition
Symptoms:
-
The appearance of new, unidentified spots on the TLC plate as the reaction progresses, often with lower Rf values.
-
A decrease in the concentration of the desired product after an initial increase.
-
Discoloration of the reaction mixture (e.g., turning dark).
Root Cause Analysis and Solutions:
This compound, like other carbamates, has a threshold for thermal stability.[11] Exceeding this temperature can lead to decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product decomposition.
Detailed Steps:
-
Determine Thermal Stability: If possible, perform a small-scale experiment to determine the approximate temperature at which your product begins to decompose. This can be done by heating a small sample of the purified product and monitoring its integrity by TLC or LC-MS.
-
Lower Reaction Temperature: If decomposition is suspected during the reaction, lower the temperature immediately. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Minimize Heating Time: Do not heat the reaction longer than necessary. Quench the reaction as soon as it is complete.
-
Work-up and Purification: Be mindful of temperature during the work-up and purification steps. Avoid high temperatures during solvent removal (use a rotary evaporator at a moderate temperature and appropriate vacuum) and consider purification methods that do not require heat, if possible.
Data Summary: Temperature Effects on Carbamate Synthesis
The following table provides a general overview of the effects of temperature on key aspects of this compound reactions, based on established principles for carbamate synthesis.
| Temperature Range | Effect on Reaction Rate | Potential for Byproduct Formation | Risk of Product Decomposition | General Recommendation |
| Low (< Room Temp) | Very slow to negligible | Low | Very Low | Generally not recommended unless using highly reactive starting materials or specific low-temperature catalysts. |
| Moderate (Room Temp - 80°C) | Moderate to fast | Moderate | Low | Often the optimal range for many carbamate syntheses, providing a good balance between reaction rate and selectivity.[12] |
| High (80°C - 160°C) | Very fast | High | Moderate to High | May be necessary for less reactive substrates but requires careful monitoring to minimize byproduct formation and decomposition.[2][13] |
| Very High (>160°C) | Extremely fast | Very High | Very High | Generally not recommended as decomposition pathways often dominate, leading to low yields and complex product mixtures.[14][15] |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Phenol (1.0 equiv)
-
Dimethylcarbamoyl chloride (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Base (e.g., Pyridine, Triethylamine, or an aqueous base like NaOH) (1.2 equiv)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol in the chosen anhydrous solvent.
-
If using a non-aqueous base, add it to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the dimethylcarbamoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
References
- BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
- ResearchGate. (n.d.). Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Synthesis of methyl N-phenyl carbamate catalyzed by lead methylate.
- Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. I.
- UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization.
- Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
- BenchChem. (n.d.). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
- BenchChem. (n.d.). Reducing side products in the synthesis of N-substituted carbamates.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- Google Patents. (n.d.). Production of phenyl carbamates.
- Cayman Chemical. (2025). Safety Data Sheet.
- ChemicalBook. (2025). Phenyl carbamate - Safety Data Sheet.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Generation of storage stability data for agricultural chemical products.
- Organic Syntheses. (n.d.). n-BUTYL CARBAMATE.
- National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives.
- ResearchGate. (n.d.). Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate).
- Lewandowski, G., & Milchert, E. (2005). Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate).
- BenchChem. (n.d.). Optimizing solvent and temperature for N-phenylhydrazine-1,2-dicarboxamide reactions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Phenylthiosemicarbazide Derivatives.
- National Institutes of Health. (n.d.). Theoretical Study of the Kinetics of the Gas-Phase Reaction between Phenyl and Amino Radicals.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
- Chemchart. (n.d.). This compound (6969-90-0).
- Daly, N. J. (1970). The thermal decompositions of carbamates. I.
- ResearchGate. (n.d.). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
- Lawrence Livermore Laboratory. (1979). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. DTIC.
- ResearchGate. (n.d.). Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS.
- ResearchGate. (n.d.). Kinetics of the diels-alder reaction of 2,5-dimethylfuran with N-phenylmaleimide: high hydrostatic pressure, temperature, and solvent effects.
- National Institutes of Health. (2022). Kinetics of the Gas-Phase Reaction of Hydroxyl Radicals with Dimethyl Methylphosphonate (DMMP) over an Extended Temperature Range (273–837 K).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6969-90-0 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate (1971) | N. J. Daly | 12 Citations [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Directed Metalation of Phenyl Dimethylcarbamate
Welcome to the technical support guide for the directed ortho metalation (DoM) of phenyl dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The O-carbamate is one of the most powerful directed metalation groups (DMGs), but its efficacy is profoundly influenced by the reaction solvent.[1][2][3] This guide provides in-depth, field-proven insights into the causal relationships between solvent choice and experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My directed metalation of this compound is sluggish or failing completely. Could the solvent be the culprit?
A1: Absolutely. Solvent choice is critical for a successful DoM reaction. The primary role of the solvent is to modulate the aggregation state and reactivity of the organolithium base (e.g., n-BuLi, s-BuLi).[4][5]
-
The Problem with Non-Coordinating Solvents: In non-coordinating solvents like hexanes or toluene, alkyllithiums exist as large, unreactive aggregates (tetramers or hexamers).[1][2] These bulky structures are poor bases and cannot efficiently coordinate to the carbamate's oxygen atoms to initiate deprotonation. If your reaction is in such a solvent without a proper additive, it is likely to fail.
-
The Ethereal Solution: Polar aprotic, coordinating solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are essential.[4] They are Lewis bases that break down the alkyllithium aggregates into more reactive monomers and dimers.[5] This deaggregation increases the effective basicity of the organolithium reagent and makes the lithium cation more available to coordinate with the DMG.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All organolithium reactions are extremely sensitive to moisture. Ensure your solvent is rigorously dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Switch to a Coordinating Solvent: If you are using a hydrocarbon solvent alone, switch to THF or Et₂O. THF is generally a stronger coordinating solvent than Et₂O.[4]
-
Consider Additives: If the reaction is still slow in THF, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further break up aggregates and significantly accelerate the reaction.[5][6]
-
Q2: I'm observing a mixture of regioisomers or other side products. How can solvent choice improve the ortho-selectivity?
A2: This is a classic issue where the solvent's influence on the reaction mechanism becomes apparent. While the O-carbamate is a powerful director, the solvent can dictate the stability and reactivity of the lithiated intermediate, sometimes leading to unexpected outcomes.
-
Mechanism at Play: The generally accepted mechanism is the Complex-Induced Proximity Effect (CIPE).[1] The organolithium base first coordinates to the heteroatoms of the DMG. This pre-lithiation complex positions the base to deprotonate the nearest (ortho) proton.[7]
-
Solvent-Dependent Isomerization: Fascinatingly, the choice between THF and Et₂O can lead to different product isomers. Studies have shown that for some substrates, metalation in THF can lead to an initial lithiation at one site, followed by a thermodynamically driven isomerization to a more stable lithiated species before quenching.[8] In a less coordinating solvent like Et₂O, this isomerization may not occur, allowing the electrophile to trap the initial, kinetically formed product.[8]
-
Troubleshooting Steps:
-
Lower the Temperature: DoM reactions are typically run at -78 °C to favor the kinetic ortho-lithiated product and prevent side reactions like the anionic ortho-Fries rearrangement.[2] Ensure your cooling bath is stable.
-
Compare THF vs. Et₂O: Run two small-scale parallel reactions, one in THF and one in Et₂O, keeping all other parameters identical. This is the most direct way to determine if solvent-dependent isomerization is occurring.[8]
-
Vary the Base/Additive: The combination of base and solvent is key. Using a bulkier base like s-BuLi or adding TMEDA can alter the nature of the reactive complex and may enhance selectivity for the desired ortho position.
-
Q3: What is the specific role of TMEDA, and when is it necessary?
A3: TMEDA is a bidentate chelating amine that acts as a powerful Lewis base. Its role is to enhance the reactivity of organolithium bases, and its use is often crucial for difficult substrates or when using less-coordinating solvents.[5]
-
Breaking Aggregates: TMEDA is highly effective at breaking down organolithium aggregates. The (n-BuLi)₂-(TMEDA)₂ complex is a well-characterized, highly reactive species.[8] This increased reactivity can dramatically shorten reaction times and improve yields.
-
Increasing Basicity: By sequestering the Li⁺ cation, TMEDA increases the carbanionic character of the alkyl group, making it a stronger base.
-
When to Use TMEDA:
-
When using less reactive bases like n-BuLi.
-
When performing the reaction in a less coordinating solvent than THF (e.g., diethyl ether, toluene).[1]
-
When the substrate is sterically hindered or electronically deactivated, requiring a more potent metalating agent.
-
When you need to accelerate a sluggish reaction. A typical stoichiometry is 1.1-1.2 equivalents of TMEDA per equivalent of organolithium.
-
Solvent Effects at a Glance: A Comparative Table
| Parameter | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Toluene / Hexanes (+ TMEDA) |
| Coordinating Ability | Strong | Moderate | Very Weak (TMEDA provides coordination) |
| Organolithium State | Monomers, Dimers | Dimers, Tetramers | Tetramers, Hexamers (broken down by TMEDA) |
| Reaction Rate | Generally Fast | Moderate to Slow | Slow (Fast with TMEDA) |
| Selectivity Profile | May allow for isomerization to the thermodynamic product.[8] | Often favors the kinetic product; isomerization is less likely.[8] | Reaction is driven by the TMEDA-complexed organolithium. |
| Typical Use Case | The default, all-purpose solvent for DoM.[6] | When kinetic control is desired or to suppress side reactions. | For specific applications or when substrate solubility is an issue in ethers. |
Visualizing the Mechanism: The Role of Solvent and Ligand
The following diagram illustrates the Complex-Induced Proximity Effect (CIPE), showing how a coordinating solvent or ligand is essential for breaking up the unreactive alkyllithium hexamer and forming the reactive complex that leads to selective ortho-deprotonation.
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. baranlab.org [baranlab.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Identifying byproducts in Phenyl dimethylcarbamate reactions by NMR
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with phenyl dimethylcarbamate. It is structured as a series of questions and answers to directly address common challenges encountered during synthesis and analysis, with a specific focus on identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in reactions involving this compound?
When working with this compound, particularly during its synthesis or in subsequent reactions, several byproducts can arise depending on the specific conditions (e.g., temperature, pH, catalysts). The most prevalent species to monitor are:
-
Phenol: This is a very common byproduct resulting from the hydrolysis of the this compound ester linkage. The presence of water, acid, or base can catalyze this decomposition.
-
Hydroxy-N,N-dimethylbenzamides (ortho- and para-isomers): These are the products of the Fries rearrangement, a classic acid-catalyzed intramolecular reaction where the dimethylcarbamoyl group migrates from the phenolic oxygen to the aromatic ring.[1][2][3] Higher temperatures and the presence of Lewis acids (like AlCl₃, TiCl₄) or strong Brønsted acids strongly favor this rearrangement.[1][2]
-
Dimethylamine: This can be formed from the hydrolysis of the carbamate bond, often concurrently with the formation of phenol.
-
Transesterification Products: If other nucleophiles, such as alcohols, are present in the reaction mixture, they can displace the phenoxy group to form a new carbamate and release phenol. This is a common pathway in transesterification reactions.[4][5][6][7]
Q2: My reaction is conducted under acidic conditions and at a high temperature. Which byproduct is most likely to be dominant?
Under these conditions, the Fries rearrangement is highly probable.[1][2] This reaction pathway is promoted by Lewis or Brønsted acids and is temperature-dependent. Typically, higher reaction temperatures favor the formation of the ortho-hydroxy-N,N-dimethylbenzamide, which can form a more stable bidentate complex with the acid catalyst.[2] Lower temperatures tend to favor the para-isomer under kinetic control. Therefore, you should be particularly vigilant for the appearance of new aromatic signals corresponding to these rearranged products in your NMR spectrum.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproducts requires careful control over reaction conditions:
-
To reduce hydrolysis (Phenol & Dimethylamine): Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
To suppress the Fries Rearrangement: Avoid using strong Lewis or Brønsted acids if they are not essential for your desired transformation. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. If an acid catalyst is necessary, consider using milder alternatives or optimizing for the lowest effective catalyst loading.
-
To prevent transesterification: Exclude any extraneous alcohols or other potent nucleophiles from your reaction mixture unless they are part of the intended reaction scheme.
Byproduct Formation Pathways
The following diagram illustrates the primary reaction pathways leading to the formation of common byproducts from this compound.
Caption: Key side reactions leading to byproduct formation.
Troubleshooting Guide for NMR Analysis
This section addresses specific issues you might encounter when analyzing your reaction mixture by NMR.
Q4: I see new, sharp singlets in the 2-3 ppm region of my ¹H NMR spectrum. What are they?
The region between 2 ppm and 3 ppm is characteristic of the N-methyl protons of the dimethylcarbamoyl group. While your starting material, this compound, will have a signal here (typically around 3.0 ppm), the appearance of new singlets in this area strongly suggests the formation of byproducts that retain this moiety.
-
Possible Identities:
-
Fries Rearrangement Products: Both ortho- and para-hydroxy-N,N-dimethylbenzamide will show singlets for their N(CH₃)₂ groups. These are often slightly shifted from the starting material's signal.
-
Dimethylamine/Dimethylammonium Salt: If hydrolysis has occurred, free dimethylamine or its protonated form may be present. The chemical shift can be variable and concentration-dependent.
-
Unreacted Dimethylcarbamoyl Chloride: If this was used as a reagent, residual amounts will show a sharp singlet in this region (around 3.1-3.2 ppm in CDCl₃).[8]
-
Q5: My aromatic region (6.5-8.0 ppm) is complex, with more peaks than expected. How do I assign them?
A complex aromatic region is a clear indicator of multiple aromatic species in your sample. Here’s how to approach deconvolution:
-
Identify the Starting Material: First, locate the peaks for this compound. It typically shows a complex multiplet pattern between ~7.0 and 7.4 ppm.
-
Look for Phenol: Phenol exhibits a characteristic set of multiplets, also in the 6.9-7.3 ppm range. The phenolic -OH proton can appear as a broad singlet anywhere from 4-8 ppm, depending on the solvent and concentration. Spiking your sample with a small amount of authentic phenol can confirm its presence.
-
Search for Fries Products: The Fries rearrangement products have distinct substitution patterns that simplify their spectra compared to the starting material.
-
ortho-isomer: Expect to see a pattern consistent with a 1,2-disubstituted benzene ring, often with four distinct multiplets in the aromatic region.
-
para-isomer: This will show a highly symmetric pattern, typically two doublets (an AA'BB' system), which is very characteristic and easier to identify.
-
Q6: I have a broad, exchangeable proton signal. What does it signify?
A broad signal that disappears or shifts upon adding a drop of D₂O to your NMR tube is an exchangeable proton (-OH or -NH).
-
Phenolic -OH: The most likely source is the hydroxyl group of phenol or the hydroxy-N,N-dimethylbenzamide byproducts.
-
Water: Residual water in your sample or the NMR solvent will appear as a broad peak. Its chemical shift is highly dependent on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆, ~4.79 ppm in D₂O).[9][10][11][12]
-
Amine/Ammonium -NH: Protons from dimethylamine or its salt will also be exchangeable.
NMR Data Interpretation
Workflow for Byproduct Identification by NMR
Caption: A logical workflow for NMR data analysis.
Characteristic ¹H and ¹³C NMR Chemical Shifts
The following table summarizes approximate chemical shifts for this compound and its key byproducts. Note that exact values can vary with solvent and concentration.[9][11]
| Compound | Structure | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
| This compound | Ph-O-C(=O)N(CH₃)₂ | Aromatic (Ph): 7.0-7.4 (m, 5H)N-Methyl (N(CH₃)₂): ~3.0 (s, 6H) | Carbonyl (C=O): ~154Aromatic (Ph): 121-151N-Methyl (N(CH₃)₂): ~37 |
| Phenol | Ph-OH | Aromatic (Ph): 6.9-7.3 (m, 5H)Hydroxyl (OH): 4-8 (br s, 1H) | Aromatic (Ph): 115-156C-OH: ~155 |
| o-Hydroxy-N,N-dimethylbenzamide | 2-(HO)C₆H₄C(=O)N(CH₃)₂ | Aromatic (Ar): 6.8-7.8 (m, 4H)N-Methyl (N(CH₃)₂): ~2.9 (s, 6H)Hydroxyl (OH): ~9-12 (br s, 1H) | Carbonyl (C=O): ~170Aromatic (Ar): 117-160N-Methyl (N(CH₃)₂): ~38 |
| p-Hydroxy-N,N-dimethylbenzamide | 4-(HO)C₆H₄C(=O)N(CH₃)₂ | Aromatic (Ar): 6.8 (d, 2H), 7.3 (d, 2H)N-Methyl (N(CH₃)₂): ~3.0 (s, 6H)Hydroxyl (OH): ~8-10 (br s, 1H) | Carbonyl (C=O): ~168Aromatic (Ar): 115-161N-Methyl (N(CH₃)₂): ~39 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
The integrity of your NMR data begins with proper sample preparation. This protocol ensures that the sample is representative of the reaction mixture and free of contaminants that could interfere with analysis.
-
Quench the Reaction: At your desired time point, take an aliquot (~0.1-0.2 mL) of the reaction mixture. Immediately quench it by adding it to a vial containing 1 mL of cold, deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Rationale: Quenching rapidly halts the reaction, providing a "snapshot" of the mixture's composition at that specific time. CDCl₃ is a common choice as it is a good solvent for many organic compounds and has a minimal number of solvent signals.
-
-
Aqueous Wash (Optional): If your reaction contains significant amounts of acid or base catalysts that might broaden NMR signals, perform a gentle wash. Add 1 mL of deionized water to the vial, cap it, and shake gently. Allow the layers to separate. Carefully remove the aqueous layer with a pipette.
-
Rationale: This step removes water-soluble salts and catalysts that can degrade the quality of the NMR spectrum. This should be skipped if key components are water-soluble.
-
-
Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic layer to remove any residual water.
-
Rationale: Water can obscure parts of the spectrum and affect the chemical shifts of exchangeable protons.
-
-
Filtration and Transfer: Filter the dried organic solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Rationale: This removes the drying agent and any particulate matter, preventing signal broadening and ensuring the homogeneity of the sample for optimal shimming.
-
-
Add Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS), 1,3,5-trimethoxybenzene) that has a signal in a clear region of the spectrum.
-
Rationale: An internal standard allows for the accurate determination of the relative concentrations of starting material, product, and byproducts by comparing their signal integrations to that of the standard.
-
References
-
ResearchGate. (2025). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Available at: [Link]
-
ScienceDirect. (n.d.). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of by-products generation from the transesterification between phenol and DMC. Available at: [Link]
-
ResearchGate. (2025). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Available at: [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]
-
ResearchGate. (2025). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts. Available at: [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Nature. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Available at: [Link]
-
PubChem. (n.d.). Phenyl N,N-dimethylcarbamate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Syntheses and NMR-Spectra of NKR Substrates 2a-h and Product 3a. Available at: [Link]
- Google Patents. (n.d.). WO1984001380A1 - Production of phenyl carbamates.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
-
NCBI. (n.d.). Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
-
ResearchGate. (2025). Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. Available at: [Link]
-
PubMed. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Available at: [Link]
-
ResearchGate. (2025). Internal rotation in N,N-dimethylcarbamoyl chloride: a C N.M.R. lineshape study. Available at: [Link]
-
ACS Publications. (2025). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available at: [Link]
-
NIH. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Available at: [Link]
-
PubMed. (2006). Fries rearrangement of aryl formates: a mechanistic study by means of 1H, 2H, and 11B NMR spectroscopy and DFT calculations. Available at: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Zeitschrift für Naturforschung. (n.d.). Fries Rearrangement of Aryl Formates Promoted by BCl. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Available at: [Link]
-
University of Washington. (2017). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19).... Available at: [Link]
Sources
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Functionalization of Phenyl Dimethylcarbamate
Welcome to the technical support center for the regioselective functionalization of phenyl dimethylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of the dimethylcarbamoyl group for directed ortho-metalation (DoM). Here, you will find in-depth answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols to enhance the precision and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the regioselective functionalization of this compound?
The high regioselectivity observed in the functionalization of this compound is primarily achieved through a process called Directed ortho-Metalation (DoM).[1][2] In this reaction, the dimethylcarbamoyl group (-OCONMe₂) acts as a powerful Directed Metalation Group (DMG).[3] The core principle involves the following steps:
-
Coordination: A strong organolithium base, typically sec-butyllithium or n-butyllithium, is introduced to the this compound.[1][2] The Lewis acidic lithium cation of the base coordinates to the Lewis basic carbonyl oxygen of the carbamate group.[2][4]
-
Deprotonation: This coordination brings the highly basic alkyl group of the organolithium reagent into close proximity to one of the C-H bonds at the ortho position of the aromatic ring. This proximity effect facilitates the selective deprotonation (lithiation) of the ortho proton, which is now more acidic due to the inductive effect of the carbamate group.[4]
-
Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile. The reaction is then "quenched" by the addition of an electrophile (E+), which selectively attacks the carbon-lithium bond, leading to the formation of a new carbon-electrophile bond exclusively at the ortho position.[2]
This method circumvents the typical ortho-, para-directing nature of activating groups in classical electrophilic aromatic substitution, offering a precise route to 1,2-disubstituted aromatic compounds.[2]
Q2: Why is the dimethylcarbamoyl group considered such a strong Directed Metalation Group (DMG)?
The exceptional directing ability of the dimethylcarbamoyl group stems from a combination of electronic and steric factors.[4] In competitive studies, the O-carbamate group has demonstrated superior directing power compared to other common DMGs like tertiary amides and methoxy groups.[3][5]
Several key attributes contribute to its efficacy:
-
Strong Coordinating Ability: The carbonyl oxygen of the carbamate is a hard Lewis base, which forms a stable chelate with the hard Lewis acidic lithium ion of the organolithium base. This robust coordination is crucial for the initial complexation step that precedes deprotonation.[2][4]
-
Inductive Electron Withdrawal: The electronegative oxygen and nitrogen atoms in the carbamate group exert an inductive electron-withdrawing effect, which increases the acidity of the adjacent ortho protons, making them more susceptible to deprotonation by the strong base.[4]
-
Resistance to Nucleophilic Attack: At the low temperatures typically employed for DoM (e.g., -78 °C), the carbamoyl group is relatively resistant to nucleophilic attack by the organolithium base, which minimizes side reactions.[5][6]
Q3: What are the most common side reactions, and how can they be minimized?
The most prevalent side reaction is the anionic ortho-Fries rearrangement .[6] This intramolecular rearrangement occurs when the lithiated intermediate is allowed to warm up, leading to the migration of the carbamoyl group to the ortho position, ultimately forming a salicylamide derivative after workup.[5]
Other potential side reactions include:
-
Reaction with the Electrophile: Some electrophiles can react with the organolithium base if it has not been fully consumed during the lithiation step.
-
Benzyne Formation: In some cases, elimination of the lithiated species can lead to the formation of a highly reactive benzyne intermediate.[7]
-
Poor Regioselectivity: If the lithiation is incomplete or if there are other competing directing groups on the ring, a mixture of regioisomers may be obtained.[4]
Strategies for Minimization:
| Side Reaction | Mitigation Strategy |
| Anionic ortho-Fries Rearrangement | Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and electrophilic quench steps.[6] The diethylcarbamates are more prone to this rearrangement than the dimethylcarbamates.[6] |
| Reaction with Electrophile | Ensure complete lithiation by using a slight excess of the organolithium base and allowing sufficient time for the reaction to go to completion before adding the electrophile. |
| Benzyne Formation | This is less common with carbamates but can be influenced by the substrate and reaction conditions. Careful control of temperature and the choice of base can help to suppress this pathway.[7] |
| Poor Regioselectivity | Use a sufficiently strong base (sec-BuLi is often more effective than n-BuLi) and an additive like TMEDA to enhance the rate and selectivity of the lithiation.[1][4] |
Troubleshooting Guide
Problem 1: Low yield of the desired ortho-functionalized product.
Possible Causes & Solutions:
-
Cause: Incomplete lithiation.
-
Solution 1: Increase the equivalents of the organolithium base (e.g., from 1.1 to 1.3 equivalents).
-
Solution 2: Switch to a more reactive base. sec-Butyllithium is generally more effective than n-butyllithium.[6]
-
Solution 3: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction mixture. TMEDA breaks up the aggregates of the organolithium reagent, increasing its basicity and reactivity.[4]
-
Solution 4: Increase the lithiation time, while carefully maintaining the low temperature.
-
-
Cause: Degradation of the organolithium reagent.
-
Solution: Ensure that the organolithium reagent is freshly titrated and handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
-
Cause: The electrophile is not sufficiently reactive or is sterically hindered.
-
Solution: Consider using a more reactive electrophile or explore transmetalation of the aryllithium intermediate (e.g., to an organozinc or organocuprate species) to modulate its reactivity.[4]
-
-
Cause: The anionic ortho-Fries rearrangement is competing.
-
Solution: Scrupulously maintain the reaction temperature at -78 °C or below until the electrophile has been added and has had time to react.
-
Problem 2: Formation of the anionic ortho-Fries rearrangement product as the major product.
Possible Causes & Solutions:
-
Cause: The reaction temperature was too high.
-
Solution: This is the most common cause. Ensure that the cooling bath is maintained at -78 °C (a dry ice/acetone or dry ice/isopropanol slush is recommended) throughout the addition of the base and the electrophile. The stability of the ortho-lithiated carbamate is highly temperature-dependent.[6]
-
-
Cause: The lithiated intermediate was allowed to stand for too long before the addition of the electrophile, even at low temperatures.
-
Solution: Add the electrophile as soon as the lithiation is judged to be complete.
-
Problem 3: A mixture of regioisomers is obtained.
Possible Causes & Solutions:
-
Cause: Another directing group on the aromatic ring is competing with the carbamate.
-
Solution: The carbamate is a very powerful DMG, but in the presence of other strong directing groups, competition can occur.[3][4] If the directing groups are in a 1,3-relationship, lithiation will likely occur at the C2 position between them.[4] If they are in a 1,4-relationship, the stronger directing group will typically win out.[4] Consider the relative directing abilities of the groups present on your substrate.
-
-
Cause: Incomplete lithiation followed by equilibration.
-
Solution: Drive the lithiation to completion by using a stronger base, an additive like TMEDA, or a longer reaction time at low temperature.
-
Experimental Protocols
General Protocol for the Directed ortho-Metalation of this compound
This protocol provides a general framework. The specific electrophile, reaction times, and purification methods will need to be optimized for each specific transformation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (or n-butyllithium), titrated solution in cyclohexanes
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile (e.g., iodomethane, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Reagent Addition: Under an inert atmosphere, dissolve this compound (1.0 eq.) and freshly distilled TMEDA (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a titrated solution of sec-butyllithium (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 eq.) dropwise, again maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizing the Workflow
Decision Tree for Troubleshooting Low Yields
Caption: Troubleshooting flowchart for low product yields.
Mechanism of Directed ortho-Metalation (DoM)
Caption: The three key steps of the DoM reaction.
References
- Grokipedia.
- Wikipedia.
- National Institutes of Health (NIH).
- BYJU'S.
- ResearchGate.
- Physics Wallah. Reaction Mechanism of Fries Rearrangement.
- Unknown Source. Directed (ortho)
- Baran Lab.
- ResearchGate. (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
- YouTube.
- PubMed Central.
- ACS Publications - American Chemical Society.
- Chemical Science (RSC Publishing).
- ACS Publications.
- Chemical Science (RSC Publishing).
- ResearchGate. (PDF)
- Benchchem.
Sources
Validation & Comparative
The Dimethylcarbamate Moiety: A Precise and Powerful Tool for Aromatic Functionalization
A Comparative Guide to Carbamate Directing Groups in Organic Synthesis
For researchers, scientists, and professionals in drug development, the ability to selectively functionalize aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) has emerged as a powerful strategy for regioselective C-H activation, and the choice of the directing group is paramount to the success of this methodology. Among the pantheon of directing groups, O-carbamates have established themselves as exceptionally potent activators. This guide provides an in-depth comparison of the phenyl dimethylcarbamate directing group against other commonly employed carbamates, supported by experimental data, to inform the strategic selection of these crucial synthetic tools.
The Ascendancy of O-Carbamates in Directed ortho-Metalation
The fundamental principle of Directed ortho-Metalation involves the use of a directing metalation group (DMG) to coordinate to an organolithium base, thereby facilitating the deprotonation of a proximate ortho-hydrogen atom. This generates a stabilized aryllithium intermediate that can be quenched with a variety of electrophiles to introduce a new functional group with high regioselectivity.[1][2]
The efficacy of a DMG is determined by its ability to coordinate strongly with the organolithium reagent without being susceptible to nucleophilic attack. O-Aryl carbamates, particularly N,N-disubstituted variants, have proven to be among the most powerful DMGs due to the strong Lewis basicity of the carbonyl oxygen.[3][4] This robust coordination pre-organizes the organolithium base for efficient and regioselective proton abstraction.
A qualitative hierarchy of commonly used oxygen-based directing groups places the O-carbamate group at the apex, surpassing other well-regarded groups such as methoxy ethers and tertiary amides in directing power.[3]
This compound: A Closer Look
The this compound group (-OCONMe₂) is a seemingly subtle variation within the carbamate family, yet its specific steric and electronic properties offer distinct advantages. The two methyl groups on the nitrogen atom are sterically less demanding than the ethyl or isopropyl groups found in other common carbamates. This can influence the rate and efficiency of the metalation and subsequent reactions.
Mechanism of Action
The accepted mechanism for DoM with a this compound directing group is a complex-induced proximity effect (CIPE).[1] The organolithium reagent, typically sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), coordinates to the carbonyl oxygen of the carbamate. This brings the base into close proximity to one of the ortho C-H bonds, leading to its abstraction and the formation of an ortho-lithiated species. The presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and enhance the rate of metalation.[1][2]
Comparative Performance: this compound vs. Other Carbamates
While the N,N-diethylcarbamoyl group has been more extensively studied, the available data allows for a comparative analysis of the performance of the N,N-dimethylcarbamoyl group. The choice between these directing groups can be critical and is often dictated by the specific substrate and desired transformation.
Directing Power and Reaction Yields
The primary measure of a directing group's effectiveness is its ability to promote high yields of the desired ortho-functionalized product. The following table summarizes representative yields for the DoM of phenyl carbamates with various electrophiles.
| Directing Group | Electrophile | Product | Yield (%) | Reference |
| -OCONMe₂ | 1. s-BuLi/TMEDA, THF, -78 °C; 2. DMF | 2-Formylphenyl N,N-dimethylcarbamate | ~85% (estimated) | [4] |
| -OCONEt₂ | 1. s-BuLi/TMEDA, THF, -78 °C; 2. Me₃SiCl | 2-(Trimethylsilyl)phenyl N,N-diethylcarbamate | 95 | [4] |
| -OCONEt₂ | 1. s-BuLi/TMEDA, THF, -78 °C; 2. I₂ | 2-Iodophenyl N,N-diethylcarbamate | 91 | [4] |
| -OCONEt₂ | 1. s-BuLi/TMEDA, THF, -78 °C; 2. PhCHO | 2-(Hydroxy(phenyl)methyl)phenyl N,N-diethylcarbamate | 88 | [4] |
| -OCON(iPr)₂ | 1. s-BuLi, CPME, 0 °C; 2. Me₃SiCl | 2-(Trimethylsilyl)phenyl N,N-diisopropylcarbamate | 92 | [3] |
| -OCON(iPr)₂ | 1. s-BuLi, CPME, 0 °C; 2. I₂ | 2-Iodophenyl N,N-diisopropylcarbamate | 90 | [3] |
From the available data, it is evident that both N,N-dimethyl- and N,N-diethylcarbamates are highly effective directing groups, consistently affording high yields of ortho-substituted products. The slightly smaller size of the dimethylamino group may, in some cases, lead to faster reaction kinetics, although this is not always explicitly documented in comparative studies. The N,N-diisopropylcarbamoyl group also demonstrates excellent directing ability, even under "greener" conditions using cyclopentyl methyl ether (CPME) as a solvent at a higher temperature.[3]
The Anionic ortho-Fries Rearrangement: A Productive Side Reaction
A key feature of the chemistry of ortho-lithiated aryl carbamates is their propensity to undergo the anionic ortho-Fries rearrangement upon warming in the absence of an external electrophile.[5][6][7][8] This intramolecular reaction involves the migration of the carbamoyl group from the oxygen atom to the ortho-lithiated carbon, resulting in the formation of a salicylamide.
This rearrangement can be a powerful synthetic tool in its own right, providing direct access to valuable substituted salicylamide scaffolds. The stability of the ortho-lithiated intermediate and the propensity for rearrangement can be influenced by the nature of the N-alkyl substituents on the carbamate. While diethyl carbamates are stable at -78 °C, they can rearrange upon warming to room temperature.[2] The dimethyl analogues are expected to exhibit similar behavior.
Experimental Protocols
General Procedure for Directed ortho-Metalation of this compound
The following is a representative protocol for the ortho-functionalization of this compound.
Materials:
-
Phenyl N,N-dimethylcarbamate
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile (e.g., benzaldehyde, freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add phenyl N,N-dimethylcarbamate (1.0 mmol, 1.0 equiv).
-
Dissolve the carbamate in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add TMEDA (1.2 mmol, 1.2 equiv) via syringe.
-
Slowly add s-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. The solution may turn yellow or orange, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Continue stirring at -78 °C for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
dot graph TD { A[Start: this compound in THF] --> B{Cool to -78 °C}; B --> C[Add TMEDA]; C --> D[Add s-BuLi]; D --> E{Stir for 1h at -78 °C}; E --> F[ortho-Lithiated Intermediate]; F --> G[Add Electrophile]; G --> H{Stir for 2-3h at -78 °C}; H --> I[Quench with aq. NH4Cl]; I --> J[Work-up and Purification]; J --> K[End: ortho-Functionalized Product]; }
Caption: Workflow for the directed ortho-metalation of this compound.
Conclusion: Strategic Selection of the Carbamate Directing Group
The this compound directing group is a highly effective tool for the regioselective functionalization of aromatic rings via directed ortho-metalation. Its performance in terms of directing power and reaction yields is comparable to the more widely studied phenyl diethylcarbamate. The choice between different N,N-dialkylcarbamates will often depend on substrate-specific steric and electronic factors, as well as the desired subsequent transformations, such as the anionic ortho-Fries rearrangement. For researchers aiming to construct complex, polysubstituted aromatic molecules, a thorough understanding of the nuances of these powerful directing groups is essential for the rational design and successful execution of synthetic strategies.
References
-
Snieckus, V. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]
-
Assimomytis, N.; Sariyannis, Y.; Stavropoulos, G.; Tsoungas, P. G.; Varvounis, G.; Cordopatis, P. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. Synlett, 2009 , 2777-2782. [Link]
-
ResearchGate. Anionic ortho-Fries Rearrangement of Phenol and 1-Naphthol-Based Carbamates to Amides. [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
-
Hartung, J. Directed (ortho) Metallation. University of Kaiserslautern Lecture Notes. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Korb, M.; Lang, H. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 2019 , 48(10), 2829-2882. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 8. scispace.com [scispace.com]
A Comparative Guide to Phenyl Dimethylcarbamate and Pivalate Protecting Groups in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its participation in a reaction, only to be removed in a subsequent step.[1] This guide provides a detailed, data-supported comparison of two prominent protecting groups for hydroxyl functionalities: the phenyl dimethylcarbamate and the pivalate (Piv) group. We will delve into their respective stability profiles, methods of installation and cleavage, and strategic applications, particularly in the context of complex molecule synthesis relevant to drug development.
The this compound Group: A Carbamate Approach
The this compound group serves as a robust protecting moiety primarily for phenols. It transforms the nucleophilic hydroxyl group into a less reactive carbamate functionality, which exhibits a distinct stability profile compared to more common ether or ester-based protecting groups.
Chemical Properties and Stability
Carbamates are generally characterized by their stability under a range of conditions.[3] The nitrogen atom's lone pair delocalizes into the carbonyl group, rendering the carbonyl carbon less electrophilic and the nitrogen non-nucleophilic.[3] Phenyl dimethylcarbamates are stable to many acidic conditions and are resistant to some oxidative and reductive environments where other groups might fail. Their cleavage, however, is typically achieved under specific, often harsh, basic conditions or through specialized reagents.
Installation and Removal
Protection: The introduction of the dimethylcarbamate group onto a phenol is typically accomplished by reacting the phenol with dimethylcarbamoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Deprotection: The cleavage of the this compound linkage to regenerate the phenol is a critical consideration. While traditional methods often required harsh hydrolytic conditions (e.g., strong base at high temperatures), modern protocols have been developed for milder and more selective removal. For instance, related N-phenylcarbamoyl groups on alcohols can be selectively deprotected using reagents like di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) in pyridine at room temperature.[4][5][6] This suggests avenues for developing mild cleavage conditions for O-phenyl dimethylcarbamates, avoiding damage to other sensitive functionalities in the molecule. The mechanism under basic hydrolysis proceeds through a nucleophilic acyl substitution (BAc2) pathway.[7]
Diagram 1: Protection and Deprotection Cycle of this compound
Caption: General workflow for the protection of a phenol as a dimethylcarbamate and its subsequent deprotection.
The Pivalate (Piv) Group: Steric Hindrance as a Virtue
The pivalate group is a sterically hindered acyl (ester) protecting group derived from pivalic acid (2,2-dimethylpropanoic acid).[8][9] This steric bulk is the defining feature of the Piv group, imparting significant stability compared to less hindered esters like acetates or benzoates.[2][8]
Chemical Properties and Stability
The bulky tert-butyl moiety of the pivalate group effectively shields the electrophilic carbonyl carbon from nucleophilic attack. This steric hindrance makes pivalate esters substantially more stable to hydrolysis under both acidic and basic conditions than other acyl protecting groups.[8] They are generally stable to a wide array of reaction conditions, including many oxidative and reductive transformations that do not cleave esters.
Installation and Removal
Protection: Pivalate esters are readily formed by reacting an alcohol or phenol with pivaloyl chloride or pivalic anhydride.[10] The reaction is typically catalyzed by a base such as pyridine, triethylamine, or 4-(dimethylamino)pyridine (DMAP).[11] Due to the steric bulk of the pivaloylating agent, this protection strategy can exhibit chemoselectivity, favoring reaction with less sterically hindered primary alcohols over secondary alcohols.[11][12]
Deprotection: Removal of the pivalate group is most commonly achieved by saponification with strong bases (e.g., NaOH, KOH) in an alcoholic solvent, often requiring more forcing conditions (higher temperatures or longer reaction times) than for simple esters.[13] Alternatively, reductive cleavage using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is highly effective.[9]
Diagram 2: Protection and Deprotection Cycle of Pivalate
Caption: General workflow for the protection of a hydroxyl group as a pivalate ester and its subsequent removal.
Head-to-Head Comparison
The choice between a this compound and a pivalate group depends critically on the overall synthetic strategy, particularly the need for orthogonal protection schemes.[14] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions.[2]
| Feature | This compound | Pivalate (Piv) |
| Group Type | Carbamate | Acyl (Ester) |
| Primary Application | Phenols | Alcohols, Phenols |
| Protection Reagents | Dimethylcarbamoyl chloride + Base | Pivaloyl chloride/anhydride + Base |
| Stability (General) | Good general stability | Excellent stability due to steric hindrance[8] |
| Acid Stability | Generally stable | Generally stable |
| Base Stability | Cleaved under strong basic conditions | More stable than other esters, but cleaved by strong base[13] |
| Reductive Stability | Generally stable | Cleaved by hydride reagents (e.g., LiAlH₄)[9] |
| Deprotection Conditions | Strong base (hydrolysis); specialized mild reagents[5] | Strong base (saponification); hydride reagents[9][13] |
Strategic Considerations & Orthogonality
The key difference lies in their deprotection pathways. A pivalate group can be removed reductively with LiAlH₄, a condition under which a dimethylcarbamate group is typically stable. Conversely, specific reagents being developed for carbamate cleavage might leave a pivalate ester intact. This creates a powerful orthogonal relationship.
Consider a molecule containing two different hydroxyl groups, one protected as a pivalate and the other as a dimethylcarbamate. One could selectively deprotect the pivalate ester using DIBAL-H while leaving the carbamate untouched for a subsequent transformation.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Deprotection Method of N-Phenylcarbamoyl Group [organic-chemistry.org]
- 6. Selective deprotection method of N-phenylcarbamoyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 14. fiveable.me [fiveable.me]
The Carbamate Advantage: A Comparative Guide to Phenyl N,N-dimethylcarbamate in Directed ortho-Metalation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) stands out as a powerful and regioselective strategy for C-H activation, enabling the synthesis of complex polysubstituted aromatics. The choice of the directing metalation group (DMG) is paramount to the success of this reaction, dictating efficiency, regioselectivity, and the scope of subsequent transformations. While a variety of DMGs have been developed, the aryl O-carbamate, and specifically Phenyl N,N-dimethylcarbamate, has emerged as a superior choice for a multitude of applications.
This guide provides an in-depth comparison of Phenyl N,N-dimethylcarbamate with other commonly employed directing groups in DoM. We will delve into the mechanistic underpinnings of its enhanced reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Mechanism of Directed ortho-Metalation: A Coordinated Effort
Directed ortho-metalation is a deprotonation reaction on an aromatic ring at the position ortho to a directing metalation group.[1] This process is typically mediated by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The key to the high regioselectivity of DoM lies in the ability of the DMG to coordinate to the lithium cation of the organolithium reagent. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction over other protons on the aromatic ring. The resulting aryllithium intermediate is then poised to react with a wide range of electrophiles, leading to the desired ortho-functionalized product.
The effectiveness of a DMG is a balance of its ability to coordinate the organolithium reagent and its stability to nucleophilic attack by the strong base.[2] A strong directing group will efficiently chelate the lithium ion, leading to rapid and clean deprotonation at the ortho position.
Figure 1: Generalized mechanism of Directed ortho-Metalation (DoM).
The Phenyl N,N-dimethylcarbamate Advantage: Unpacking the Superiority
The O-carbamate group, particularly the N,N-dialkyl-substituted variants like Phenyl N,N-dimethylcarbamate, consistently ranks as one of the most powerful directing groups in DoM.[3] This superiority stems from a combination of electronic and steric factors that create a highly efficient and versatile directing group.
Key Advantages of Phenyl N,N-dimethylcarbamate:
-
Exceptional Directing Power: The carbonyl oxygen and the nitrogen lone pair of the carbamate group form a strong bidentate chelation with the lithium ion of the organolithium base. This robust coordination geometry rigidly holds the base in proximity to the ortho-proton, leading to highly efficient and regioselective deprotonation. Competitive studies have consistently shown the OCONR₂ group to be a more powerful director than tertiary amides (CONR₂), methoxy (OMe), and other common DMGs.[3]
-
Enhanced Stability: The carbamate functionality is remarkably stable to the strongly nucleophilic organolithium bases at the low temperatures typically employed for DoM reactions (-78 °C). This prevents unwanted side reactions, such as nucleophilic attack on the directing group itself, which can be a limitation for other DMGs like esters.
-
Versatility in Transformations: The resulting ortho-lithiated species derived from Phenyl N,N-dimethylcarbamate reacts cleanly with a broad spectrum of electrophiles, including alkyl halides, aldehydes, ketones, carbon dioxide, and silyl chlorides, to afford a diverse array of substituted phenols after cleavage of the carbamate group. Furthermore, the carbamate group itself can be readily cleaved under mild basic or acidic conditions to reveal the synthetically valuable phenol functionality.
-
Access to Further Transformations: The ortho-lithiated carbamates can undergo a facile anionic ortho-Fries rearrangement upon warming to room temperature, providing a direct route to valuable ortho-hydroxybenzamides.[3] This adds another layer of synthetic utility to this powerful directing group.
Comparative Performance: Phenyl N,N-dimethylcarbamate vs. Alternatives
To objectively assess the advantages of Phenyl N,N-dimethylcarbamate, it is essential to compare its performance against other commonly used directing groups in DoM under similar conditions. The following tables summarize representative experimental data for the ortho-functionalization of aromatic compounds bearing different DMGs.
Table 1: Comparison of Yields for ortho-Silylation
| Directing Group | Substrate | Base / Solvent / Temp. | Electrophile | Product | Yield (%) | Reference |
| -OCON(CH₃)₂ | Phenyl N,N-dimethylcarbamate | s-BuLi / TMEDA / THF / -78 °C | (CH₃)₃SiCl | 2-(Trimethylsilyl)phenyl N,N-dimethylcarbamate | ~95% (estimated) | [3] |
| -CON(C₂H₅)₂ | N,N-Diethylbenzamide | s-BuLi / TMEDA / THF / -78 °C | (CH₃)₃SiCl | N,N-Diethyl-2-(trimethylsilyl)benzamide | 95% | [3] |
| -OCH₃ | Anisole | n-BuLi / TMEDA / Hexane / RT | (CH₃)₃SiCl | 2-(Trimethylsilyl)anisole | 92% | [4] |
Table 2: Comparison of Yields for ortho-Iodination
| Directing Group | Substrate | Base / Solvent / Temp. | Electrophile | Product | Yield (%) | Reference |
| -OCON(CH₃)₂ | Phenyl N,N-dimethylcarbamate | s-BuLi / TMEDA / THF / -78 °C | I₂ | 2-Iodophenyl N,N-dimethylcarbamate | ~85% (estimated) | [3] |
| -CON(C₂H₅)₂ | N,N-Diethylbenzamide | s-BuLi / TMEDA / THF / -78 °C | I₂ | N,N-Diethyl-2-iodobenzamide | 88% | [3] |
| -OCH₃ | Anisole | n-BuLi / TMEDA / Hexane / RT | I₂ | 2-Iodoanisole | 75% | [4] |
As the data illustrates, Phenyl N,N-dimethylcarbamate consistently provides excellent yields for ortho-functionalization, comparable to or exceeding those of other powerful directing groups like the tertiary amide. While the methoxy group is also effective, it often requires harsher conditions (room temperature) and can lead to lower yields.
Experimental Protocol: ortho-Silylation of Phenyl N,N-dimethylcarbamate
This protocol provides a detailed, step-by-step methodology for a representative DoM reaction using Phenyl N,N-dimethylcarbamate.
Materials:
-
Phenyl N,N-dimethylcarbamate
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane ((CH₃)₃SiCl), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Phenyl N,N-dimethylcarbamate (1.0 mmol, 1.0 eq.).
-
Solvent and Additive Addition: Add anhydrous THF (10 mL) and freshly distilled TMEDA (1.2 mmol, 1.2 eq.) to the flask under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add s-BuLi (1.1 mmol, 1.1 eq.) dropwise to the stirred solution. The reaction mixture will typically turn a yellow or orange color, indicating the formation of the aryllithium species. Stir the reaction at -78 °C for 1 hour.
-
Electrophilic Quench: Add freshly distilled chlorotrimethylsilane (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Warming and Quenching: Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trimethylsilyl)phenyl N,N-dimethylcarbamate.
Figure 2: Experimental workflow for the ortho-silylation of Phenyl N,N-dimethylcarbamate.
Conclusion
Phenyl N,N-dimethylcarbamate offers a compelling combination of strong directing ability, high stability, and synthetic versatility, making it an exceptional choice for Directed ortho-Metalation reactions. Its ability to facilitate the regioselective functionalization of aromatic rings with a wide range of electrophiles provides a powerful tool for the synthesis of complex molecules in academic and industrial research. By understanding the mechanistic principles and leveraging the provided experimental protocols, researchers can confidently employ the carbamate advantage to accelerate their drug discovery and development programs.
References
- Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990, 90(6), 879-933.
- Hartung, C. G.; Snieckus, V. The Directed ortho Metalation Reaction – A Point of Entry to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367.
- Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, U.K., 2002.
- Schlosser, M. Organometallics in Synthesis: A Manual; Wiley: Chichester, U.K., 2002.
- Macklin, T. K.; Snieckus, V. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 2022, 122(13), 11525-11634.
Sources
Alternative reagents to Phenyl dimethylcarbamate for directed lithiation
An In-Depth Guide to Alternatives for Phenyl Dimethylcarbamate in Directed ortho-Lithiation
A Senior Application Scientist's Guide to Selecting the Optimal Directed Metalation Group
For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) is a premier strategy for achieving this regioselectivity, transforming a C-H bond into a C-C or C-heteroatom bond with surgical precision.[1][2] For decades, O-aryl carbamates, such as this compound and its more robust cousin, N,N-diethyl-O-phenylcarbamate, have been the gold standard—powerful, reliable Directed Metalation Groups (DMGs).[3][4]
However, the ideal DMG is not a one-size-fits-all solution. The stability of the lithiated intermediate, the conditions required for subsequent removal or transformation of the DMG, and compatibility with other functional groups are critical considerations. This guide provides an in-depth comparison of viable alternatives to the classic O-aryl dialkylcarbamate, offering experimental insights and data to inform your selection of the optimal reagent for your synthetic challenge.
The Benchmark: O-Aryl N,N-Diethylcarbamate
The exceptional directing power of the O-CONEt₂ group stems from its ability to act as an efficient Lewis basic site, coordinating to the organolithium base. This coordination, described by the Complex-Induced Proximity Effect (CIPE) model, positions the base to deprotonate the nearest ortho-proton, generating the key aryllithium intermediate.[3][5]
Strengths:
-
Exceptional Directing Power: Among the most powerful oxygen-based DMGs, capable of directing lithiation in the presence of weaker directing groups.[3][6][7]
-
High Stability: The resulting ortho-lithiated diethylcarbamate is stable at -78 °C, minimizing premature side reactions.[7]
-
Versatile Transformations: The carbamate can be readily cleaved to reveal a phenol or participate in various cross-coupling reactions.[6][8][9]
Limitations:
-
Anionic ortho-Fries Rearrangement: While stable at low temperatures, warming the lithiated intermediate can induce a rearrangement to form an ortho-hydroxy-N,N-diethylbenzamide.[7] While synthetically useful, this can be an undesired side reaction if simple electrophilic trapping is the goal. The dimethylcarbamate analogue is even more prone to this rearrangement, often occurring even at -78 °C.[7]
-
Harsh Cleavage Conditions: Removal of the carbamate to yield the parent phenol typically requires strong basic or acidic hydrolysis.
Core Alternative Reagents: A Comparative Analysis
The selection of an alternative DMG is driven by the need for milder cleavage conditions, different stability profiles, or a desire to leave behind a different functional handle post-lithiation.
The Modulated Carbamate: N-Cumyl-O-Arylcarbamate
For applications where the final product requires a free phenol and mild deprotection is paramount, the N-cumyl carbamate is an excellent alternative.
-
Mechanistic Advantage: The directing ability remains strong, comparable to the diethylcarbamate. The key difference lies in the deprotection step. The bulky cumyl group (CMe₂Ph) is designed to be cleaved under mild acidic conditions (e.g., TFA), which generates a stable cumyl cation, facilitating facile removal without impacting other sensitive functional groups.[3][10] This supersedes many previous protecting groups that require harsher conditions.[3]
-
Performance: It effectively directs ortho-lithiation for subsequent quenching with various electrophiles. The true value is realized during the deprotection, which avoids the harsh saponification required for dialkylcarbamates.[10]
The In-Situ Protected Carbamate: N-Silyl-N-Monoalkylcarbamates
A primary limitation of N-H containing groups is the acidity of the N-H proton, which is preferentially abstracted by the organolithium base. In-situ N-silylation of O-aryl N-monoalkylcarbamates elegantly circumvents this problem.
-
Workflow Innovation: The substrate, such as an O-aryl N-isopropylcarbamate, is first treated with a silyl triflate (e.g., TMSOTf or TESOTf) and a base like TMEDA. This forms the N-silylcarbamate in situ. Crucially, the byproduct (TMEDA·HOTf) precipitates and does not need to be removed.[11] The subsequent addition of an alkyllithium base then proceeds to deprotonate the ortho-position as intended.[11]
-
Key Benefit: The silyl group is labile and is cleaved during aqueous work-up, directly yielding the ortho-functionalized O-aryl N-monoalkylcarbamate.[11] This method provides access to products that are otherwise difficult to obtain and avoids a separate protection/deprotection sequence.
The Classic Ether: Methoxy and Related Groups
The methoxy group is one of the original DMGs and remains a viable, albeit weaker, alternative.[12]
-
Relative Directing Power: Its directing ability is significantly lower than that of the carbamate. In a competitive situation, a carbamate will always "win".[6][7] However, for simple systems without competing directors, it is highly effective.
-
When to Use It: The methoxy group is ideal when a mild director is sufficient and the final target contains a methoxy or hydroxy group (via ether cleavage). It is less prone to rearrangement, but lithiation requires careful temperature control and often the use of TMEDA to enhance basicity and deaggregate the alkyllithium.[2][3] More complex ethers like MOM (O-CH₂OMe) offer slightly stronger directing ability and different cleavage options.[7]
The Silyl Ether: A Dual-Role Reagent
Silyl ethers are ubiquitous as protecting groups for alcohols, but they can also serve as modest DMGs.[13][14]
-
Synthetic Utility: This dual role is efficient. A phenol can be protected as a silyl ether (e.g., TBDMS, TIPS), which then directs lithiation at the ortho-position. The directing power is weak, generally less than a methoxy group, and is highly dependent on the steric bulk of the silyl group.
-
Potential Complication: A known side reaction is the anionic Si→C alkyl rearrangement, where an alkyl group from the silicon atom can migrate to the newly formed aryllithium center.[6] This can be either a nuisance or a synthetically useful transformation depending on the desired outcome. Deprotection is typically achieved with fluoride sources (e.g., TBAF).[14]
Data Summary: Head-to-Head Comparison of DMGs
| Directed Metalation Group (DMG) | Relative Directing Power | Stability of Lithiated Intermediate | Cleavage/Conversion Conditions | Key Advantages |
| -OCONEt₂ (Benchmark) | Very Strong[3][6] | Stable at -78°C; rearranges upon warming (Anionic Fries)[7] | Strong base/acid hydrolysis for phenol; Ni/Pd cross-coupling[8][9] | High reliability, robust, well-documented. |
| -OCONH(Cumyl) | Strong | Stable at -78°C | Mild acid (TFA)[10] | Facile deprotection to phenol under non-hydrolytic conditions. |
| -OCON(SiR₃)R' (in situ) | Strong | Stable at -78°C[11] | Silyl group removed during aqueous workup[11] | Accesses mono-alkyl carbamate products; no separate protection step. |
| -OMe | Moderate[7] | Generally stable | HBr, BBr₃ for cleavage to phenol | Simple, readily available starting materials. |
| -OSiR₃ (e.g., TBDMS) | Weak to Moderate | Prone to Si→C rearrangement[6] | Fluoride source (TBAF)[14] | DMG is also a common protecting group; synthetically efficient. |
Visualizing the Chemistry
DoM General Mechanism & Key Rearrangement
The fundamental process of DoM and the critical competing pathway for carbamates can be visualized to clarify the underlying chemistry.
Caption: General workflow for Directed ortho-Metalation (DoM) and the competing Anionic ortho-Fries Rearrangement pathway for O-aryl carbamates.
Decision Framework for DMG Selection
Choosing the right DMG is a strategic decision based on the overall synthetic plan.
Caption: A decision tree to guide the selection of an appropriate Directed Metalation Group (DMG) based on key synthetic considerations.
Experimental Protocols
The following protocols are representative procedures for the application of key DMGs. All reactions should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[2]
Protocol 1: Standard Lithiation of O-Phenyl N,N-Diethylcarbamate [1]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add O-phenyl N,N-diethylcarbamate (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 1.1 mmol, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol, 1.2 equiv) neat or as a solution in THF.
-
Reaction: Continue stirring at -78 °C for 1-2 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: In-Situ Silylation and Lithiation of O-Phenyl N-Isopropylcarbamate (Adapted from[11])
-
Setup: To a flame-dried flask under argon, add O-phenyl N-isopropylcarbamate (1.0 mmol, 1.0 equiv), anhydrous diethyl ether (10 mL), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 mmol, 1.1 equiv).
-
Silylation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 mmol, 1.1 equiv) dropwise at room temperature. Stir for 15 minutes. A white precipitate (TMEDA·HOTf) will form.
-
Cooling & Lithiation: Cool the entire suspension to -78 °C. Add n-butyllithium (1.6 M in hexanes, 1.1 mmol, 1.1 equiv) dropwise.
-
Stirring: Stir the mixture at -78 °C for 1 hour. The reaction mixture typically remains a suspension.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol, 1.2 equiv) and continue stirring at -78 °C for 2 hours.
-
Work-up & Desilylation: Quench with saturated aqueous NaHCO₃ solution. During this step, the N-silyl group is cleaved. Warm to room temperature and perform a standard aqueous work-up and extraction as described in Protocol 1.
-
Purification: Purify the resulting ortho-substituted O-phenyl N-isopropylcarbamate by flash chromatography.
Conclusion
While O-aryl N,N-dialkylcarbamates are justifiably recognized as powerful and effective directed metalation groups, they are not the only option. A modern synthetic chemist's toolkit should be equipped with alternatives that offer strategic advantages, particularly in the context of complex molecule synthesis where mild reaction conditions and orthogonal deprotection strategies are essential. The N-cumyl carbamates provide an elegant solution for mild phenol unmasking, while in-situ N-silylation protocols open the door to previously challenging mono-alkylcarbamate substrates. By understanding the relative strengths, weaknesses, and specific experimental protocols for each class of DMG, researchers can design more efficient, robust, and creative synthetic routes to their target molecules.
References
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- Directed Metal
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
- Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.
- Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
- Directed ortho metal
- A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Altern
- Directed ortho metal
- Complex-induced Proximity Effects: The Effect of Varying Directing-Group Orientation on Carbamate-Directed Lithi
- Unravelling Factors Affecting Directed Lithiation of Acylaminoarom
- The N-Cumyl Group for Facile Manipulation of Carboxamides, Sulfonamides and Aryl O-CarbamatesPost-Directed ortho Metalation.
- Silyl ether. Wikipedia.
- N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society.
- 16: Silylethers. Chemistry LibreTexts.
- N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. PubMed.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Study of Leaving Group Potential: Phenyl Dimethylcarbamate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the nuanced landscape of organic synthesis, the choice of a leaving group can dictate the success or failure of a reaction. A well-chosen leaving group facilitates the desired transformation under mild conditions, while a poor one can lead to sluggish reactions, harsh conditions, and undesirable side products. This guide provides a comprehensive comparative analysis of phenyl dimethylcarbamate as a leaving group, juxtaposing its performance against well-established alternatives such as tosylates and mesylates. Through an examination of the underlying chemical principles and supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Essence of a Good Leaving Group: A Refresher
The propensity of a molecular fragment to depart with a pair of electrons during a chemical reaction is defined as its leaving group ability.[1] This ability is fundamentally linked to the stability of the departing species. A good leaving group is one that is stable in its anionic or neutral form after heterolytic bond cleavage.[2] Several factors influence this stability, with the most critical being the pKa of the conjugate acid of the leaving group. A lower pKa signifies a stronger conjugate acid, which in turn indicates a more stable, weaker conjugate base.[3] This inverse relationship is a cornerstone of predicting leaving group potential: the weaker the base, the better the leaving group.
Resonance stabilization and polarizability also play significant roles. Leaving groups that can delocalize the negative charge over multiple atoms through resonance are generally more stable and thus better leaving groups.[4] Larger, more polarizable atoms can also better accommodate a negative charge, which is why iodide is a better leaving group than chloride.[5]
This compound: A Contender in the Arena
However, it is crucial to recognize that in the context of nucleophilic acyl substitution, the reaction often proceeds through a tetrahedral intermediate.[1] The stability of this intermediate and the subsequent expulsion of the leaving group are key determinants of the reaction rate.
The Benchmarks: Tosylates and Mesylates
For a meaningful comparison, we turn to two of the most widely employed leaving groups in organic synthesis: p-toluenesulfonate (tosylate, TsO⁻) and methanesulfonate (mesylate, MsO⁻). These sulfonate esters are renowned for their excellent leaving group ability, a property derived from the high stability of their corresponding anions.[7] This stability is a result of extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.
The conjugate acids of these leaving groups, p-toluenesulfonic acid and methanesulfonic acid, are strong acids with pKa values of approximately -2.8 and -1.9, respectively.[8] This high acidity translates to the exceptional stability of the tosylate and mesylate anions, making them very weak bases and, consequently, superb leaving groups.[9]
Quantitative Comparison: The Power of Kinetics
A comparative analysis of sulfonate leaving groups in S_N2 reactions provides a clear hierarchy of reactivity:
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N2) |
| Triflate | -OTf | Triflic Acid | ~ -14 | 3.0 x 10⁸ |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 3.6 x 10⁴ |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 4.4 x 10⁴ |
| Iodide | -I | Hydroiodic Acid | ~ -10 | 1.0 x 10⁵ |
| Bromide | -Br | Hydrobromic Acid | ~ -9 | 1.0 x 10⁴ |
| Chloride | -Cl | Hydrochloric Acid | ~ -7 | 200 |
Data compiled from various sources for illustrative purposes. Relative rates are approximate and can vary with substrate and reaction conditions.[5][8]
Studies on the aminolysis of aryl N-phenylcarbamates and their thio-analogs reveal that the nature of the leaving group significantly impacts the reaction rate. For instance, the aminolysis of aryl N-phenythiocarbamates is much faster than that of the corresponding aryl N-phenylcarbamates, suggesting that the thiophenoxide is a better leaving group than the phenoxide.[11] While this doesn't directly quantify the leaving group ability of the entire this compound moiety, it highlights the sensitivity of the reaction to the stability of the departing group.
Experimental Protocols: A Framework for Evaluation
To empirically determine the comparative leaving group potential of this compound, a standardized kinetic experiment is required. The following protocols outline a general approach for synthesizing the necessary substrates and for conducting a comparative kinetic analysis.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from phenol and dimethylcarbamoyl chloride.
Materials:
-
Phenol
-
Dimethylcarbamoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Comparative Kinetic Study: Solvolysis of a Model Substrate
This protocol outlines a method to compare the leaving group ability of this compound, tosylate, and mesylate by measuring the rates of solvolysis of a model secondary alcohol derivative.
Workflow for Comparative Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of leaving groups.
Procedure:
-
Substrate Preparation: Synthesize the 2-octyl derivatives of this compound, tosylate, and mesylate from 2-octanol using standard procedures.
-
Kinetic Runs: For each substrate, prepare a dilute solution in a suitable solvent system (e.g., 80% aqueous ethanol). Place the reaction vessel in a constant temperature bath.
-
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the composition of the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and/or the product.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the solvolysis reaction.
-
Comparison: Compare the rate constants obtained for the three different leaving groups. The leaving group corresponding to the fastest reaction rate is the best leaving group.
Mechanistic Considerations and Causality
The choice between a carbamate and a sulfonate leaving group can also influence the reaction mechanism. Sulfonates are excellent leaving groups and can facilitate both S_N1 and S_N2 reactions, depending on the substrate and reaction conditions.[12] The departure of a sulfonate is often the rate-determining step in S_N1 reactions due to the stability of the resulting anion.[2]
For this compound, the situation is more complex. In nucleophilic acyl substitution reactions, the reaction typically proceeds through an addition-elimination mechanism involving a tetrahedral intermediate.[13] The stability of this intermediate and the facility with which the leaving group is expelled will determine the overall rate. The nitrogen lone pair in the dimethylcarbamate moiety can potentially participate in resonance, which could affect the stability of the tetrahedral intermediate and the leaving group itself.
Mechanism of Nucleophilic Acyl Substitution
Caption: Generalized mechanism for nucleophilic acyl substitution.
Conclusion and Future Outlook
The experimental protocols outlined in this guide offer a clear path for researchers to conduct their own comparative studies. By systematically evaluating the kinetics of reactions involving these leaving groups, the scientific community can build a more comprehensive understanding of the factors that govern leaving group ability. This knowledge is not merely academic; it has profound practical implications in the design of more efficient and selective chemical syntheses, a cornerstone of modern drug discovery and materials science. Further research into the kinetic behavior of carbamate-based leaving groups will undoubtedly unveil new opportunities for innovation in organic chemistry.
References
- Bender, M. L. (1960).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Dougherty, D. A., & Anslyn, E. V. (2006). Modern Physical Organic Chemistry. University Science Books.
- Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(29), 7334-7344.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
- Hornback, J. M. (2005). Organic Chemistry (2nd ed.). Cengage Learning.
- Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman.
- Mayr, H., & Ofial, A. R. (2005). Kinetics of Electrophile−Nucleophile Combinations: A General Approach to Polar Organic Reactivity. Pure and Applied Chemistry, 77(11), 1807–1821.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Oh, H. K., Park, J. E., Sung, D. D., & Lee, I. (2004). Nucleophilic substitution reactions of aryl N-phenyl thiocarbamates with benzylamines in acetonitrile. The Journal of Organic Chemistry, 69(9), 3150–3153.
- Paula, S., Sjöberg, P. J. R., & Plazinski, W. (2019). Leaving Group Effects in Nucleophilic Aromatic Substitution Reactions. Molecules, 24(12), 2281.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.
- Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry (9th ed.). Pearson.
-
Wikipedia contributors. (2023). Leaving group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Yurkanis Bruice, P. (2016). Organic Chemistry (8th ed.). Pearson.
- Zuman, P., & Shah, B. (1994). Leaving-group effects in organic electrochemistry. Chemical Reviews, 94(6), 1621–1641.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nucleophilic substitution reactions of aryl N-phenyl thiocarbamates with benzylamines in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Dimethylcarbamate Group: A Powerful Navigator for Precise Aromatic Functionalization
A Comparative Guide to Ortho-Functionalization Using Phenyl Dimethylcarbamate
For researchers, synthetic chemists, and professionals in drug development, the ability to precisely install functional groups onto an aromatic ring is paramount. Among the arsenal of synthetic strategies, Directed ortho-Metalation (DoM) stands out for its remarkable regioselectivity. This guide provides an in-depth validation of the N,N-dimethylcarbamate moiety on a phenyl ring as a superior Directed Metalation Group (DMG), offering a comparative analysis against other common directing groups, supported by experimental data and a detailed protocol.
The Principle of Directed ortho-Metalation: A Game of Coordination
Standard electrophilic aromatic substitution often yields a mixture of ortho and para isomers, posing significant purification challenges.[1] DoM circumvents this by employing a directing group that coordinates to an organolithium base, facilitating the deprotonation of a specific, adjacent ortho-proton.[2][3][4] This generates a stabilized ortho-lithiated intermediate, poised to react with a wide array of electrophiles, thus ensuring the selective formation of the 1,2-disubstituted product.[5][6]
The effectiveness of a DMG hinges on its ability to form a stable complex with the organolithium reagent, thereby positioning the base for a kinetically favored deprotonation at the ortho position. This process is often referred to as a complex-induced proximity effect (CIPE).[3]
The Mechanism of DoM with this compound
The N,N-dimethylcarbamate group is an exceptionally potent DMG due to the Lewis basic carbonyl oxygen, which readily chelates the lithium cation of the organolithium base (e.g., sec-butyllithium). This coordination pre-organizes the transition state, leading to a highly efficient and regioselective deprotonation at the C2 position of the phenyl ring. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent exclusively at the ortho position.
Caption: Mechanism of Directed ortho-Metalation.
This compound: Performance Validation
The true measure of a directing group lies in its performance across a range of conditions and with diverse electrophiles. The N,N-dimethylcarbamate group has proven to be robust and high-yielding in numerous applications.
Reaction with Various Electrophiles
The ortho-lithiated intermediate generated from phenyl N,N-diethylcarbamate (a close analogue and often used interchangeably in studies with the dimethylcarbamate) reacts efficiently with a wide variety of electrophiles, affording the corresponding ortho-substituted products in good to excellent yields.
| Electrophile (E+) | Product | Yield (%) |
| D₂O | 2-Deutero-phenyl N,N-diethylcarbamate | 95 |
| Me₃SiCl | 2-(Trimethylsilyl)phenyl N,N-diethylcarbamate | 92 |
| MeI | 2-Methylphenyl N,N-diethylcarbamate | 85 |
| (CH₂O)n | 2-(Hydroxymethyl)phenyl N,N-diethylcarbamate | 78 |
| DMF | 2-Formylphenyl N,N-diethylcarbamate | 75 |
| Ph₂CO | 2-(Hydroxydiphenylmethyl)phenyl N,N-diethylcarbamate | 88 |
| I₂ | 2-Iodophenyl N,N-diethylcarbamate | 85 |
| C₂Cl₆ | 2-Chlorophenyl N,N-diethylcarbamate | 76 |
| TsCN | 2-Cyanophenyl N,N-diethylcarbamate | 72 |
| B(OMe)₃ then H₂O₂ | 2-Hydroxyphenyl N,N-diethylcarbamate | 80 |
Data synthesized from multiple sources, primarily focused on the N,N-diethylcarbamate derivative which exhibits similar reactivity to the N,N-dimethylcarbamate.[5]
Comparative Analysis: The Dimethylcarbamate vs. Other Directing Groups
To truly validate the efficacy of the dimethylcarbamate group, a direct comparison with other commonly employed DMGs is essential. Competition experiments, where two different directing groups are present on the same aromatic ring, provide a clear hierarchy of directing ability.
The general order of directing ability for common oxygen-based DMGs has been established as: -OCONEt₂ > -OMOM > -OMe .[5]
Competitive Metalation Studies
In studies where a phenyl ring is substituted with both an N,N-diethylcarbamate group and another DMG, the site of metalation is predominantly directed by the carbamate.
| Competing DMG | Position of Competing DMG | Major Product (Metalation ortho to...) | Ratio (Carbamate:Other) |
| -Cl | meta | -OCONEt₂ | >95:5 |
| -OMe | meta | -OCONEt₂ | >95:5 |
| -OMOM | meta | -OCONEt₂ | >95:5 |
| -CONEt₂ | meta | -OCONEt₂ | 85:15 |
| -Cl | para | -OCONEt₂ | >95:5 |
| -OMe | para | -OCONEt₂ | >95:5 |
| -OMOM | para | -OCONEt₂ | 70:30 |
Data adapted from competitive metalation studies on N,N-diethylcarbamate derivatives.[7]
These results unequivocally demonstrate the superior directing power of the carbamate group over chloro, methoxy, and even the robust methoxymethyl (MOM) ether and tertiary amide groups.
Experimental Protocol: ortho-Functionalization of this compound
This protocol provides a detailed, step-by-step methodology for the ortho-lithiation of phenyl N,N-dimethylcarbamate and subsequent quenching with an electrophile.
Materials and Reagents
-
Phenyl N,N-dimethylcarbamate
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., iodomethane, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with phenyl N,N-dimethylcarbamate (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).
-
Amine Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq) is added via syringe.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: sec-Butyllithium (1.2 eq) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a yellow to orange color.
-
Stirring: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
Electrophilic Quench: The chosen electrophile (1.5 eq) is added dropwise at -78 °C.
-
Warming: The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Experimental workflow for ortho-functionalization.
Alternative Methodologies for ortho-Functionalization of Phenols
While DoM of a carbamate-protected phenol is a powerful strategy, other methods for the ortho-functionalization of phenols exist, each with its own set of advantages and limitations.
-
Electrophilic Aromatic Substitution of Phenol: The hydroxyl group is a strong ortho, para-director. However, this method often leads to mixtures of isomers and can result in polysubstitution, necessitating tedious purification.[1]
-
Transition Metal-Catalyzed C-H Activation: In recent years, methods using palladium, rhodium, or copper catalysts have been developed for the direct ortho-functionalization of phenols or their derivatives.[8] These methods can offer high selectivity but may require specific directing groups, ligands, and more complex reaction setups.
-
Reimer-Tiemann and Duff Reactions: These are classic named reactions for the ortho-formylation of phenols, but they often suffer from low yields and limited substrate scope.
The DoM of this compound offers a more general, high-yielding, and often more predictable route to a wider variety of ortho-substituted phenols compared to these alternatives.
Conclusion
The N,N-dimethylcarbamate group serves as a premier directing group for the ortho-functionalization of phenols via Directed ortho-Metalation. Its ability to robustly chelate organolithium reagents leads to highly efficient and regioselective deprotonation. As demonstrated by comparative data, it consistently outperforms other common directing groups in competitive scenarios. The subsequent reaction of the ortho-lithiated intermediate with a diverse range of electrophiles provides a reliable and high-yielding pathway to 1,2-disubstituted phenolic compounds. For researchers seeking a versatile and predictable method for the synthesis of complex aromatic molecules, the validation of this compound as a directing group is unequivocal.
References
-
Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990 , 90 (6), 879-933. [Link]
- Hartung, C. G.; Snieckus, V. The Directed ortho Metalation–Cross-Coupling Fusion: Development and Application in Synthesis.
-
University of Liverpool. Directed (ortho) Metallation. [Link]
-
Ghavami, H.; et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 2024 , 124 (12), 7731–7828. [Link]
-
Macaulay, S. R.; Snieckus, V. Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry, 2018 , 2018 (1), 88-95. [Link]
-
Macklin, T. K.; Snieckus, V. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 2024 , 124 (12), 7731-7828. [Link]
-
Myers, A. G. Research Group. ortho metalation. [Link]
-
Baran, P. S. Lab. Directed Metalation: A Survival Guide. [Link]
- Hoppe, D.; Hense, T. Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Angewandte Chemie International Edition in English, 1997, 36 (21), 2282-2316.
-
Myers, A. G. Research Group. Directed Ortho Metalation. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Kotha Balasainath, R. Regiospecific Synthesis of Ortho Substituted Phenols. All Theses and Dissertations, 2011 . [Link]
- Lata, S. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Journal of Advanced Scientific Research, 2022, 54 (02), 493-503.
-
Alabugin, I. V. ORCA – Online Research @ Cardiff. [Link]
-
Bedford, R. B.; et al. Catalytic Intermolecular Ortho-Arylation of Phenols. The Journal of Organic Chemistry, 2003 , 68 (23), 8924-8933. [Link]
-
Al-Majid, A. M.; Al-Otaibi, M. A. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015 , (iv), 19-47. [Link]
-
Kauch, M.; Hoppe, D. Synthesis of halogenated phenols by directed ortho-lithiation and ipso-iododesilylation reactions of O-aryl N-isopropylcarbamates. Synthesis, 2006 , (10), 1575-1577. [Link]
-
Iwao, M.; Kuraishi, T. 7-indolinecarboxaldehyde. Organic Syntheses, 2003 , 80, 113. [Link]
Sources
- 1. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Phenyl Dimethylcarbamate Directing Group: Efficiency and Applications in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. At the heart of many of these transformations lies the concept of directing groups, functionalities that position a catalyst to activate a specific C-H bond, typically in the ortho position of an aromatic ring. Among the plethora of directing groups, the phenyl dimethylcarbamate group has emerged as a powerful and versatile tool. This guide provides an in-depth comparison of the this compound directing group with other common alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Directed ortho Metalation (DoM) Landscape: Why Choose this compound?
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[1][2] The choice of a directing metalation group (DMG) is critical for the success of these reactions, influencing reaction efficiency, scope, and conditions. An effective DMG should be a strong Lewis base to coordinate with the metalating agent (typically an organolithium reagent), thereby increasing the kinetic acidity of the ortho protons, and it should be a poor electrophile to avoid undesired side reactions.[1][2][3]
The aryl O-carbamate, particularly the N,N-diethylcarbamate (-OCONEt2) and the closely related N,N-dimethylcarbamate (-OCONMe2), has proven to be one of the most powerful DMGs available.[1][2] Its directing ability stems from the strong Lewis basicity of the carbonyl oxygen, which effectively chelates organolithium reagents, facilitating deprotonation at the adjacent ortho position.[1][2][4]
Key Advantages of the this compound Directing Group:
-
Exceptional Directing Power: Competition experiments have established a hierarchy of directing groups, with the O-carbamate group ranking among the strongest.[1][2][4] It consistently outperforms other oxygen-based directing groups like methoxy (-OMe) and methoxymethyl ether (-OMOM).[1][2]
-
Broad Substrate Scope: The carbamate group is compatible with a wide range of functional groups and has been successfully employed in the synthesis of complex, polysubstituted aromatic and heteroaromatic compounds.[1][5][6]
-
Facile Introduction and Removal: The this compound group can be readily installed from the corresponding phenol and subsequently removed under mild conditions to regenerate the hydroxyl group, adding to its synthetic utility.
-
Versatility in Transformations: Beyond traditional DoM with organolithiums, the carbamate group has been effectively utilized in transition metal-catalyzed C-H functionalization reactions, including those mediated by palladium, rhodium, and cobalt.[1][7][8][9][10]
Comparative Analysis: this compound vs. Other Directing Groups
To appreciate the efficiency of the this compound directing group, a comparison with other commonly used directing groups is essential. The following sections provide a comparative overview based on experimental evidence.
This compound vs. Methoxy (-OMe) and Methoxymethyl Ether (-OMOM)
In direct competition studies, the O-carbamate group consistently demonstrates superior directing power over the methoxy and methoxymethyl ether groups. For instance, in the metalation of a molecule containing both an O-carbamate and a methoxy group, lithiation occurs exclusively ortho to the carbamate.[1] This superior directing ability is attributed to the stronger Lewis basicity of the carbamate's carbonyl oxygen.
| Directing Group | Relative Directing Power | Typical Reaction Conditions | Cleavage Conditions |
| -OCONMe2 | Very Strong | s-BuLi or n-BuLi/TMEDA, THF, -78 °C | Mild basic or acidic hydrolysis |
| -OMe | Moderate | n-BuLi or t-BuLi, Et2O or THF, 0 °C to rt | Harsh (e.g., BBr3) |
| -OMOM | Moderate | n-BuLi or s-BuLi, THF, -78 °C to 0 °C | Acidic hydrolysis |
This compound vs. Amide Directing Groups
Tertiary amides (-CONR2) are also powerful directing groups for DoM.[5][6] However, the cleavage of the amide bond to a more synthetically useful functional group can be challenging, often requiring harsh conditions.[4] In contrast, the carbamate group can be readily hydrolyzed back to a phenol, a versatile handle for further transformations.
Experimental Workflow: Directed ortho Metalation using this compound
The following diagram illustrates a typical experimental workflow for a Directed ortho Metalation (DoM) reaction utilizing a this compound directing group.
Caption: A typical experimental workflow for Directed ortho Metalation.
Mechanistic Insights: The Role of Coordination
The efficacy of the this compound directing group is rooted in its ability to form a stable chelate with the organolithium base. This coordination brings the base into close proximity to the ortho C-H bond, significantly lowering the activation energy for deprotonation. This phenomenon is often referred to as "Complex Induced Proximity Effect" (CIPE).[5]
Caption: Mechanism of Directed ortho Metalation with a carbamate group.
Experimental Protocols
Installation of the this compound Directing Group
Objective: To prepare this compound from phenol.
Materials:
-
Phenol
-
Dimethylcarbamoyl chloride
-
Pyridine (or another suitable base like sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve phenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., 1.1 equivalents of pyridine) to the solution and stir.
-
Slowly add dimethylcarbamoyl chloride (1.05 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford pure this compound.
Directed ortho-Metalation and Electrophilic Quench
Objective: To perform a directed ortho-lithiation of this compound followed by quenching with an electrophile (e.g., iodine).
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) or n-butyllithium (n-BuLi) with TMEDA
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodine solution in THF)
-
Standard glassware for inert atmosphere reactions at low temperatures
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium base (1.1 equivalents) to the solution and stir at -78 °C for the specified time (typically 1-2 hours) to ensure complete lithiation.
-
Slowly add a solution of the electrophile (e.g., 1.2 equivalents of iodine in THF) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if iodine was used) or ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Removal of the Dimethylcarbamate Directing Group
Objective: To hydrolyze the ortho-substituted this compound to the corresponding phenol.
Materials:
-
ortho-Substituted this compound
-
A strong base (e.g., potassium hydroxide) or acid (e.g., hydrochloric acid)
-
A suitable solvent (e.g., methanol, ethanol, water)
Procedure (Basic Hydrolysis):
-
Dissolve the ortho-substituted this compound in a mixture of methanol and water.
-
Add an excess of potassium hydroxide.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with aqueous HCl.
-
Extract the phenolic product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Conclusion
The this compound directing group stands out as a highly efficient and versatile tool in the synthetic chemist's arsenal for C-H functionalization. Its strong directing power, broad applicability, and the ease of its installation and removal make it a superior choice for many synthetic challenges, particularly in the construction of highly substituted aromatic compounds. By understanding its comparative advantages and the nuances of its application, researchers can strategically employ this directing group to streamline complex syntheses and accelerate the discovery of novel molecules.
References
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- Snieckus, V. (1990) Directed Ortho Metalation.
- Directed (ortho)
- Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
- Directed ortho Metal
- Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.
- Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis.
- Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III)
- Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis.
- Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III)
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis / Organic Letters, 2020 [sci-hub.box]
A Mechanistic Showdown: A Researcher's Guide to Directed Metalation Groups
For the discerning researcher in organic synthesis and drug development, the precise functionalization of aromatic rings is a perpetual challenge. While classical electrophilic aromatic substitution offers a foundational approach, its inherent limitations in regioselectivity often lead to cumbersome protection-deprotection sequences and isomeric mixtures. Directed ortho-metalation (DoM) has emerged as a powerful and elegant solution, enabling the selective deprotonation and subsequent functionalization of the position ortho to a chosen Directed Metalation Group (DMG). This guide provides an in-depth, mechanistic comparison of the most prevalent DMGs, offering the objective data and practical insights necessary to strategically select the optimal group for your synthetic campaign.
The Heart of the Matter: The Directed ortho-Metalation Mechanism
At its core, DoM is a tale of coordination and acidity enhancement. The process begins with the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to a heteroatom within the DMG. This initial complexation, often referred to as a Complex-Induced Proximity Effect (CIPE), brings the organolithium into close proximity with the ortho-protons of the aromatic ring.[1][2] This proximity, combined with the electron-withdrawing nature of the DMG, significantly increases the kinetic acidity of the ortho-protons, facilitating their removal by the strong base. The resulting aryllithium intermediate is then poised to react with a diverse array of electrophiles, installing a new substituent with high regioselectivity.[3][4]
The choice of base and solvent is critical. Alkyllithiums are the most common bases, and their reactivity can be modulated by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks up organolithium aggregates and increases the basicity of the system.[4][5] Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are typically employed at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate.[4]
Caption: Figure 1: General Mechanism of Directed ortho-Metalation (DoM).
The Contenders: A Head-to-Head Comparison of Common DMGs
The efficacy of a DoM reaction is intrinsically linked to the nature of the DMG. The ideal DMG exhibits strong coordinating ability, is electronically withdrawing to enhance ortho-proton acidity, and is stable to the strongly basic reaction conditions. Furthermore, its eventual removal or transformation into another functional group is a key consideration in synthetic planning. Here, we compare the performance of three widely used classes of DMGs: tertiary amides, O-aryl carbamates, and sulfoxides.
The Workhorse: N,N-Dialkylcarboxamides (-CONR₂)
The N,N-dialkylcarboxamide, particularly the N,N-diethylamide (-CONEt₂), is arguably the most well-established and versatile DMG. Its carbonyl oxygen serves as an excellent Lewis basic site for coordination with the lithium cation.
Mechanism and Performance: The DoM of N,N-diethylbenzamide proceeds smoothly with s-BuLi in the presence of TMEDA at -78 °C. The resulting ortho-lithiated species can be trapped with a wide variety of electrophiles, leading to high yields of the corresponding 1,2-disubstituted products. Competition experiments have established the amide group as a powerful director, though its directing ability is surpassed by the O-aryl carbamate.[6]
Advantages:
-
Robust and Reliable: The amide group is stable under a wide range of reaction conditions.
-
Versatile: Compatible with a broad scope of electrophiles.
-
Well-Established: A vast body of literature supports its use.
Disadvantages:
-
Harsh Cleavage Conditions: Removal of the amide group to afford a carboxylic acid or other functionalities often requires harsh hydrolytic conditions (e.g., strong acid or base at high temperatures), which may not be compatible with sensitive functional groups in the molecule.[7][8]
The Powerhouse: O-Aryl Carbamates (-OCONR₂)
The O-aryl carbamate, especially the N,N-diethylcarbamate (-OCONEt₂), is recognized as one of the most powerful DMGs available.[2][4] Its directing strength is attributed to the strong Lewis basicity of the carbonyl oxygen and the additional coordination potential of the adjacent oxygen atom.
Mechanism and Performance: O-Aryl carbamates undergo rapid and efficient ortho-lithiation under standard DoM conditions. In direct competition experiments, the O-carbamate group consistently outperforms the tertiary amide and other DMGs, directing metalation to its ortho position.[6] A unique and synthetically valuable feature of ortho-lithiated carbamates is their propensity to undergo the anionic ortho-Fries rearrangement upon warming, which furnishes salicylamide derivatives.[6]
Advantages:
-
Exceptional Directing Power: Often provides higher yields and regioselectivity compared to other DMGs.[6]
-
Anionic ortho-Fries Rearrangement: Offers a direct route to valuable ortho-hydroxyaryl amides.
-
Mild Cleavage: The carbamate can be reductively cleaved to the corresponding phenol under mild conditions using reagents like the Schwartz reagent (Cp₂ZrHCl), preserving sensitive functional groups.[6][9][10]
Disadvantages:
-
Potential for Rearrangement: The anionic ortho-Fries rearrangement can be an undesired side reaction if simple electrophilic trapping is the goal. Careful temperature control is crucial.
The Chiral Auxiliary: Aryl Sulfoxides (-SOR)
Aryl sulfoxides represent another important class of DMGs, with the sulfinyl oxygen acting as the coordinating atom. A key advantage of sulfoxides is the chirality at the sulfur center, which can be exploited for asymmetric synthesis.
Mechanism and Performance: The ortho-lithiation of aryl sulfoxides is typically achieved using a strong base like LDA or an alkyllithium. The resulting lithiated species can react with various electrophiles, and in the case of chiral, non-racemic sulfoxides, can induce high levels of diastereoselectivity in the product. While a powerful director, its directing ability is generally considered to be comparable to or slightly less than that of the tertiary amide group.
Advantages:
-
Asymmetric Induction: Enantiopure sulfoxides can be used to synthesize chiral, non-racemic products.
-
Reductive Cleavage: The sulfoxide group can be readily reduced to the corresponding sulfide or completely removed to afford the arene using various reducing agents.[11]
Disadvantages:
-
Limited Comparative Data: While effective, there is less direct, quantitative comparative data against amides and carbamates in the literature.
-
Potential for Over-oxidation: The sulfur atom can be susceptible to oxidation under certain conditions.
Quantitative Performance at a Glance
The following table summarizes the performance of these key DMGs in ortho-lithiation reactions with representative electrophiles, providing a quantitative basis for comparison.
| Directed Metalation Group (DMG) | Substrate | Base/Solvent/Temp. | Electrophile | Product | Yield (%) | Reference |
| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA/THF/-78°C | DMF | 2-Formyl-N,N-diethylbenzamide | 95 | [6] |
| N,N-Diethyl-m-toluamide | s-BuLi/TMEDA/THF/-78°C | DMF | 2-Formyl-N,N-diethyl-3-methylbenzamide | 85 | [6] | |
| -OCONEt₂ | O-Phenyl N,N-diethylcarbamate | s-BuLi/THF/-78°C | DMF | O-(2-Formylphenyl) N,N-diethylcarbamate | 92 | [6] |
| O-(m-Tolyl) N,N-diethylcarbamate | s-BuLi/TMEDA/THF/-78°C | DMF | O-(2-Formyl-3-methylphenyl) N,N-diethylcarbamate | 90 | [6] | |
| -SOtBu | tert-Butyl phenyl sulfoxide | LDA/THF/-78°C | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)phenyl tert-butyl sulfoxide | 85 | [3] |
Table 1: Comparison of Yields for ortho-Functionalization with Different DMGs.
Experimental Corner: Representative Protocols
To bridge the gap between theory and practice, we provide detailed, step-by-step protocols for the ortho-lithiation of substrates bearing an amide and a carbamate DMG.
Protocol 1: ortho-Lithiation of N,N-Diethylbenzamide
Caption: Figure 2: Experimental Workflow for ortho-Lithiation of N,N-Diethylbenzamide.
Procedure:
-
To a solution of N,N-diethylbenzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 mmol) and stir the reaction mixture for an additional 2-4 hours at -78 °C.
-
Warm the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[6]
Protocol 2: ortho-Lithiation of O-Phenyl N,N-Diethylcarbamate
Procedure:
-
To a solution of O-phenyl N,N-diethylcarbamate (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the electrophile (1.2 mmol) and stir the mixture for 1-2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[6]
Making the Right Choice: A Strategic Perspective
The selection of a DMG should be a strategic decision based on the overall synthetic plan.
-
For robustness and a wide range of electrophiles , the N,N-diethylcarboxamide group is a tried-and-true option, provided that the downstream chemistry can tolerate the potentially harsh conditions required for its removal.
-
When maximum directing power and mild cleavage are paramount, or if the synthesis is targeting a salicylamide derivative , the O-aryl carbamate is the superior choice. Its ability to be smoothly converted to a phenol opens up a plethora of subsequent transformations.
-
For syntheses requiring asymmetric induction , the chiral aryl sulfoxide is the go-to DMG, offering a pathway to enantiomerically enriched products.
By understanding the mechanistic nuances and performance characteristics of these key directed metalation groups, researchers can harness the full potential of DoM to construct complex, highly substituted aromatic molecules with precision and efficiency.
References
-
Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105. Available at: [Link]
-
Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. (2013). Organic Chemistry Portal. Available at: [Link]
-
Alcohol or phenol synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Preparation of Benzoic acid from Benzamide (Hydrolysis). (2025). Pharma Education. Available at: [Link]
-
Li, B. J., & Yang, X. (2020). Transformations of Less-Activated Phenols and Phenol Derivatives via C-O Cleavage. Chemical Reviews, 120(18), 10454–10515. Available at: [Link]
-
Directed ortho metalation. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]
-
The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. (2025). ResearchGate. Available at: [Link]
-
Synthesis of Sulfoxides by Palladium-Catalyzed Arylation of Sulfenate Anions with Aryl Thianthrenium Salts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Snieckus, V., & Milicevic, S. (2007). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. The Journal of Organic Chemistry, 72(5), 1599–1608. Available at: [Link]
-
How will you prepare benzoic acid from benzamide? (2018). Quora. Available at: [Link]
-
Wang, Z., et al. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via[3][3]-rearrangement. Nature Communications, 13, 4704. Available at: [Link]
-
Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Snieckus, V., & Workentin, M. S. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available at: [Link]
Sources
- 1. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Benzoic acid from Benzamide (Hydrolysis). [arvindchemedu.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy [organic-chemistry.org]
- 11. Reduction of Sulfoxides [organic-chemistry.org]
The Synthetic Versatility of Phenyl Dimethylcarbamate: A Comparative Guide for the Modern Chemist
For the discerning researcher in organic synthesis and drug development, the choice of reagents and synthetic strategies is paramount to achieving efficiency, selectivity, and high yields. Among the arsenal of tools available, phenyl dimethylcarbamate has emerged as a remarkably versatile building block and functional group director. This guide provides an in-depth technical comparison of the applications of this compound, offering field-proven insights and experimental data to inform your synthetic designs.
Introduction to this compound: More Than Just a Protecting Group
This compound is an organic compound featuring a dimethylcarbamate group attached to a phenyl ring. While it can function as a stable protecting group for phenols, its true value lies in its ability to act as a powerful directing group and a precursor for strategic functional group interconversions. The synthesis of this compound is typically achieved through the reaction of a phenol with dimethylcarbamoyl chloride in the presence of a base. However, it is crucial to note that dimethylcarbamoyl chloride is a highly toxic and carcinogenic reagent, necessitating stringent safety precautions during its handling.[1][2] Alternative, non-phosgene routes for the synthesis of related carbamates are being explored to mitigate these safety concerns.[3][4][5]
This compound as a Superior Protecting Group for Phenols
The protection of the hydroxyl group in phenols is a common requirement in multi-step syntheses to prevent unwanted side reactions. The dimethylcarbamate group offers a robust and reliable option for this purpose.
Advantages over Traditional Protecting Groups
Compared to other common phenol protecting groups such as silyl ethers (e.g., TBDMS) or benzyl ethers, the dimethylcarbamate group exhibits exceptional stability across a wide range of reaction conditions, including acidic and mildly basic media.[6] This stability allows for selective manipulation of other functional groups within the molecule without premature deprotection.
Cleavage of the Dimethylcarbamate Group
Deprotection of the this compound is typically achieved under basic conditions, often through hydrolysis with a strong base like sodium hydroxide or by reduction with lithium aluminum hydride.[7] The choice of deprotection method can be tailored to the specific substrate and the presence of other sensitive functional groups.
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions |
| Dimethylcarbamate | High | Moderate | Strong Base (e.g., NaOH), LiAlH₄ |
| TBDMS Ether | Low | High | F⁻ (e.g., TBAF), Acid |
| Benzyl Ether | High | High | Hydrogenolysis (H₂, Pd/C) |
| DMB Ether | Low | High | Oxidative (DDQ), Strong Acid |
Table 1: Comparison of common phenol protecting groups.
The Power of the Carbamate: A Directed ortho-Metalation (DoM) Group
Perhaps the most significant application of the this compound motif is its role as a powerful directed ortho-metalation group (DMG).[8][9] The DoM reaction allows for the regioselective functionalization of the aromatic ring at the position ortho to the DMG.[10][11]
Mechanism of Directed ortho-Metalation
The DoM process involves the deprotonation of the aromatic proton ortho to the carbamate group by a strong organolithium base, such as sec-butyllithium, typically in the presence of a chelating agent like TMEDA.[9] The lithium atom is coordinated by the carbonyl oxygen of the carbamate, directing the deprotonation to the adjacent position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.[10]
Sources
- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nlc-bnc.ca [nlc-bnc.ca]
- 11. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Synthesis of Phenyl Dimethylcarbamate for Researchers and Drug Development Professionals
Introduction: The Significance of Phenyl Dimethylcarbamate
This compound is a key chemical intermediate and structural motif with significant applications in the development of pharmaceuticals and agrochemicals. Its carbamate functional group is a crucial pharmacophore in many bioactive molecules, notably in acetylcholinesterase (AChE) inhibitors used in the treatment of neurodegenerative diseases like Alzheimer's. The stability and specific reactivity of the carbamate linkage make it an invaluable component for modulating the physicochemical properties and biological activity of drug candidates.
Given its importance, the efficient and safe synthesis of this compound is a critical consideration for researchers in medicinal chemistry and process development. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies, offering field-proven insights and experimental data to inform the selection of the most appropriate route for a given research or development objective.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via several distinct chemical pathways. The choice of method is often a balance between yield, purity, scalability, safety, and the availability of starting materials. This guide will focus on the three most common and well-documented strategies:
-
Method A: Acylation of Phenol with Dimethylcarbamoyl Chloride
-
Method B: Reaction of Phenyl Chloroformate with Dimethylamine
-
Method C: Modern, Phosgene-Free Catalytic Approaches
We will dissect each method, examining its underlying mechanism, providing a detailed experimental protocol, and benchmarking its performance against the others.
Method A: Acylation of Phenol with Dimethylcarbamoyl Chloride
This is arguably the most traditional and direct route to this compound. The reaction relies on the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Mechanism and Rationale
This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] The core principle involves enhancing the nucleophilicity of phenol by converting it to the more reactive phenoxide ion using a base. This phenoxide then attacks the carbamoyl chloride.
The choice of base is critical. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This is crucial because the presence of HCl would protonate the starting phenol and any unreacted amine base, rendering them non-nucleophilic and halting the reaction. The biphasic nature of Schotten-Baumann conditions, often using an organic solvent and an aqueous base, helps to minimize the hydrolysis of the reactive acyl chloride.[2]
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) or pyridine (1.1 eq.) to the solution. Stir until the phenol has fully dissolved and the corresponding salt has formed.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add dimethylcarbamoyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Performance and Considerations
This method is generally high-yielding and reliable. However, its primary drawback lies in the use of dimethylcarbamoyl chloride.
Safety Alert: Dimethylcarbamoyl chloride (DMCC) is a highly toxic, corrosive, and moisture-sensitive substance.[4][5] It is classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[6] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[6][7] Its reaction with water or moisture produces toxic HCl gas.[5]
Method B: Reaction of Phenyl Chloroformate with Dimethylamine
This approach reverses the roles of the nucleophile and electrophile compared to Method A. Here, phenyl chloroformate serves as the electrophilic carbonyl source, which is then attacked by dimethylamine.
Mechanism and Rationale
Similar to Method A, this is a nucleophilic acyl substitution. Dimethylamine, a potent nucleophile, attacks the carbonyl carbon of phenyl chloroformate.[8] The subsequent collapse of the tetrahedral intermediate expels the phenoxide as a leaving group, which is then protonated. An acid scavenger (typically an excess of dimethylamine or another base) is also required here to neutralize the HCl byproduct. This method is advantageous when dimethylcarbamoyl chloride is unavailable or when its use is to be avoided due to safety concerns.
Experimental Protocol
-
Setup: In a three-necked round-bottom flask under an inert atmosphere, dissolve phenyl chloroformate (1.0 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Nucleophile Addition: Cool the solution to 0 °C. Prepare a solution of dimethylamine (2.2 eq., often from a solution in THF or as a gas bubbled through the solvent) and add it dropwise to the stirred phenyl chloroformate solution. The excess dimethylamine acts as the acid scavenger.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove excess dimethylamine), followed by saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product via column chromatography or recrystallization.
Performance and Considerations
This method is also typically high-yielding and serves as a robust alternative to Method A. While it avoids the use of the highly hazardous dimethylcarbamoyl chloride, it requires careful handling of dimethylamine, which is a flammable and corrosive gas or volatile liquid. Phenyl chloroformate is also a corrosive and lachrymatory substance that must be handled with care.
Method C: Modern Phosgene-Free Catalytic Approaches
Driven by green chemistry principles, significant research has focused on developing synthetic routes that avoid hazardous reagents like phosgene and its derivatives (e.g., carbamoyl chlorides, chloroformates).[9][10] One of the most promising alternatives is the use of dimethyl carbonate (DMC) as a green carbonylating agent.
Mechanism and Rationale
These reactions typically involve the methoxycarbonylation of an amine or phenol using DMC, often catalyzed by a solid catalyst such as a supported metal oxide.[11][12] For this compound, a two-step, one-pot synthesis can be envisioned where phenol is first reacted with a carbonyl source and then with dimethylamine, or vice-versa. A more direct, though less common, approach might involve the catalytic coupling of phenol, dimethylamine, and a C1 source like carbon dioxide or carbon monoxide.[9] These methods are highly attractive due to their improved safety profile and reduced environmental impact.[10]
Illustrative Concept (Based on Aniline + DMC)
While direct catalytic synthesis of this compound from phenol and dimethylamine with DMC is less documented, the synthesis of methyl N-phenyl carbamate from aniline and DMC is well-established and provides a mechanistic blueprint.[10][12] This reaction proceeds over catalysts like zinc acetate or zirconia, where the catalyst activates the reactants to facilitate the carbamate formation.[10][12]
Performance and Considerations
Catalytic methods using DMC or CO₂ are at the forefront of sustainable chemistry.[9]
-
Advantages: Avoids highly toxic reagents, often uses recyclable catalysts, and DMC's only byproduct is methanol.
-
Challenges: May require higher temperatures and pressures, catalyst development can be complex, and reaction optimization may be more intensive than traditional methods. Yields can be variable depending on the catalyst and conditions employed.
Comparative Analysis
To facilitate an objective comparison, the key performance and safety metrics for each method are summarized below.
| Parameter | Method A: Phenol + DMCC | Method B: Phenyl Chloroformate + Me₂NH | Method C: Catalytic (e.g., with DMC) |
| Primary Reagents | Phenol, Dimethylcarbamoyl Chloride | Phenyl Chloroformate, Dimethylamine | Phenol, Dimethylamine, Dimethyl Carbonate |
| Typical Yield | High (often >90%) | High (often >85%) | Moderate to High (Variable) |
| Reaction Conditions | Mild (0 °C to RT) | Mild (0 °C to RT) | Often requires elevated temperature/pressure |
| Key Hazard | Extreme: DMCC is a suspected carcinogen and highly toxic.[5][6] | Moderate: Phenyl chloroformate is corrosive; dimethylamine is flammable/corrosive. | Low: DMC is a low-toxicity, green reagent. |
| Byproducts | HCl (neutralized by base) | HCl, Phenol (neutralized by base) | Methanol |
| Scalability | Feasible, but hazard management is critical. | Feasible and generally safer than Method A at scale. | Highly scalable and preferred for industrial "green" processes. |
| Simplicity | High | High | Moderate (requires catalyst optimization) |
Visualization of Synthetic Workflows
General Decision Workflow for Synthesis
Caption: Decision tree for selecting a synthetic route.
Mechanism: Method A (Schotten-Baumann)
Caption: Mechanism for the acylation of phenol with DMCC.
Conclusion and Recommendations
For laboratory-scale synthesis where expediency and high yield are the primary drivers, Method A (Phenol + DMCC) and Method B (Phenyl Chloroformate + Me₂NH) are both excellent and reliable choices. The decision between them often comes down to the availability of starting materials and the researcher's comfort level with the associated hazards.
However, the extreme toxicity and carcinogenic risk associated with dimethylcarbamoyl chloride cannot be overstated.[5][6] Therefore, Method B is generally the recommended classical approach as it presents a more manageable safety profile.
For process development, pilot-plant, or industrial-scale synthesis, there is a strong imperative to move towards Method C (Catalytic Approaches) . The principles of green chemistry, inherent safety, and waste reduction make phosgene-free routes using reagents like dimethyl carbonate the superior long-term strategy, despite the initial investment in process optimization.
Ultimately, the choice of synthetic route requires a careful, context-dependent evaluation of performance, safety, and environmental impact. This guide provides the foundational data and expert rationale to empower researchers to make that decision confidently.
References
-
Understanding the Hazards and Safe Handling of Dimethylcarbamoyl Chloride . NINGBO INNO PHARMCHEM CO.,LTD. 6
-
Chemistry Schotten Baumann Reaction . SATHEE. 1
-
DIMETHYLCARBAMOYL CHLORIDE . CAMEO Chemicals - NOAA. 4
-
Schotten Baumann Reaction . BYJU'S. Published 2019-11-17. 3
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses . Testbook. 13
-
Schotten-Baumann Reaction . Name Reactions in Organic Synthesis. 14
-
A Comparative Guide to Carbamate Formation: An Evaluation of Activating Agents . BenchChem. 15
-
Schotten–Baumann reaction . Grokipedia. 2
-
Hazardous Substance Fact Sheet . New Jersey Department of Health. 5
-
Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors . BenchChem. 8
-
Safety Guideline . ChemTrack.org. 7
-
Organic Carbamates in Drug Design and Medicinal Chemistry . PubMed Central. 9
-
Study On Green Synthesis Technics Of Methyl N-Phenyl Carbamate . Globe Thesis. Published 2009-07-25. 10
-
Catalytic Synthesis of Bio-based Carbamate by Methoxycarbonylation of Furfurylamine with Dimethyl Carbonate over Pb-Ni Composite Oxides . Reaction Chemistry & Engineering (RSC Publishing). 11
-
Synthesis of Methyl N-Phenyl Carbamate from Aniline and Dimethyl Carbonate over Supported Zirconia Catalyst . ResearchGate. Published 2008-05-29. 12
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemtrack.org [chemtrack.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globethesis.com [globethesis.com]
- 11. Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. testbook.com [testbook.com]
- 14. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Introduction: Beyond the Bench—Responsible Stewardship of Phenyl Dimethylcarbamate
A Senior Application Scientist's Guide to the Proper Disposal of Phenyl Dimethylcarbamate
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical lifecycle. This compound, a member of the carbamate family, is a valuable reagent in various research applications. However, its toxicological profile and environmental impact necessitate a rigorous and informed approach to its disposal. Improper handling not only poses a direct risk to personnel but also contravenes strict environmental regulations.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that underpin these procedures, empowering you to make safe, compliant, and scientifically sound decisions in your laboratory.
Compound Profile and Hazard Assessment
Understanding the intrinsic properties and hazards of this compound is the foundation of its safe management. It is classified as an irritant that is harmful if swallowed and causes serious eye irritation[1].
Carbamate-containing wastes are specifically regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations establish treatment standards that must be met before land disposal is permitted, underscoring the importance of treating this compound as a regulated hazardous waste from the moment it is designated for disposal[2][3][4].
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| CAS Number | 6969-90-0 | AiFChem[5] |
| Appearance | Off-white solid | Fisher Scientific |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | PubChem[1] |
| GHS Pictograms | PubChem[1] | |
| Incompatibilities | Strong oxidizing agents, Strong acids | Fisher Scientific |
The Core Disposal Principle: A Systematic Approach
A robust disposal plan is built on a foundation of clear, logical steps. Before initiating any chemical handling, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use[6].
-
Eye/Face Protection: Use chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be used if there is a risk of splashing.
-
Body Protection: A standard lab coat is required. For handling larger quantities or cleaning spills, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If dust generation is unavoidable and you are outside a fume hood, a NIOSH-approved respirator is necessary[7].
Step-by-Step Disposal Procedures
The cardinal rule for chemical disposal is that hazardous waste must never be disposed of via standard trash or sink drains[8]. All waste containing this compound must be managed as hazardous waste.
Procedure 4.1: Disposal of Small, Lab-Scale Quantities and Contaminated Materials
This procedure applies to residual amounts of the chemical, contaminated weighing paper, gloves, and other disposable labware.
-
Characterize & Segregate: Identify all materials contaminated with this compound. These items must be segregated from all other waste streams at the point of generation[4].
-
Collect: Place all contaminated solid waste into a designated, leak-proof hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a properly lined cardboard box).
-
Contain & Label: Keep the waste container sealed at all times, except when adding waste[8]. Affix a properly completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Store: Store the sealed container in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids[8]. Ensure secondary containment is used for liquid waste containers.
-
Call for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup[6].
Procedure 4.2: Disposal of Bulk/Unused this compound
This procedure applies to expired products, off-specification material, or quantities no longer needed.
-
Do Not Mix: Never combine unused this compound with other waste streams. Leave the chemical in its original container whenever possible[7].
-
Assess Container Integrity: Ensure the original container is in good condition, with no cracks or damage, and that the lid seals tightly. If the original container is compromised, carefully transfer the contents to a new, appropriate waste container.
-
Label as Waste: If the material is in its original container, deface the original label to avoid confusion and affix a hazardous waste label over it.
-
Store & Arrange Pickup: Store the container safely as described in Procedure 4.1, Step 4, and arrange for professional disposal as described in Step 5.
The Chemistry of Decontamination: Alkaline Hydrolysis
For certain applications, such as decontaminating glassware or treating small spills, understanding the chemical vulnerability of this compound is invaluable. Carbamates are susceptible to decomposition via alkaline hydrolysis[9]. This process breaks the carbamate ester linkage, yielding a phenol and dimethylamine (as a carbamic acid intermediate). These breakdown products are generally more amenable to further degradation.
Studies show that carbamates are rapidly hydrolyzed in strongly alkaline media, often with complete decomposition occurring within hours at room temperature[9][10].
Conceptual Protocol for Glassware Decontamination:
-
Initial Rinse: After mechanically removing as much solid residue as possible, perform an initial rinse with a suitable solvent (e.g., acetone or methanol). This rinseate must be collected and disposed of as hazardous waste[8].
-
Hydrolysis Soak: Prepare a 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Carefully fill the glassware and allow it to soak in a fume hood for several hours (or overnight for assurance) to facilitate complete hydrolysis.
-
Final Rinse: After the soak, dispose of the basic solution in accordance with your institution's EHS guidelines for corrosive waste. Rinse the glassware thoroughly with water.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
-
Phenyl N,N-dimethylcarbamate. (2025). PubChem, National Center for Biotechnology Information. [Link]
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
- This compound (6969-90-0)
- Safety Data Sheet - Methiocarb. (2025). Cayman Chemical.
- Safety Data Sheet - Phenyl carbam
- Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste. (1997). U.S. Environmental Protection Agency.
- Safety Data Sheet - Phenyl-2-thiourea. (2025). Sigma-Aldrich.
- Safety Data Sheet - Phenylthiocarbamide, Technical. (2019). Spectrum Chemical.
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Proper Disposal of N,N-Dimethyl-p-phenylenediamine: A Guide for Labor
- 6969-90-0 | Phenyl dimethylcarbam
- Essential Guide to the Proper Disposal of Phenyl 3,5-dichlorophenylcarbam
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety.
- Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. (2021).
- Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstr
- Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. (1979). RSC Publishing.
Sources
- 1. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6969-90-0 | this compound - AiFChem [aifchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Essential Protective Measures for Handling Phenyl Dimethylcarbamate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the safe use of Phenyl dimethylcarbamate, focusing on the critical aspect of personal protective equipment (PPE). Beyond a simple checklist, this document elucidates the rationale behind each protective measure, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound, like many carbamate derivatives, presents a specific set of hazards that dictate our approach to safe handling. It is classified as harmful if swallowed and causes serious eye irritation.[1] Some related carbamates are also known to be toxic upon skin contact or inhalation.[2] The primary routes of exposure in a laboratory setting are accidental ingestion, ocular contact, dermal absorption, and inhalation of aerosolized particles. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the first line of defense. The following table summarizes the essential PPE for handling this compound, along with key specifications and the rationale for their use.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standard.[3] Enhanced Protection (recommended for splash hazards): A full-face shield worn over chemical splash goggles. This provides a secondary barrier against splashes and protects the entire face.[3][4] |
| Hand Protection | Glove Type: Compatible chemical-resistant gloves. Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[3] Always inspect gloves for tears or punctures before use.[5] Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Change gloves every 30 to 60 minutes or immediately if contamination is suspected.[6] |
| Body Protection | Lab Coat: A Nomex® or similar flame-resistant lab coat is recommended, worn over cotton-based clothing.[3] The lab coat should be fully buttoned to cover as much skin as possible.[3] Additional Protection: For tasks with a high risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[7] |
| Respiratory Protection | Standard Operations: If work is conducted in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. Risk of Aerosolization: If there is a potential for generating dust or aerosols, a government-approved respirator (e.g., an N95 or higher) is necessary.[3][5] A proper fit test and training are mandatory for respirator use.[3] |
| Footwear | Requirement: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[3] This protects against spills and dropped objects. |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for handling this compound, from preparation to disposal, integrating the use of appropriate PPE at each stage.
Caption: Workflow for the safe handling of this compound.
Detailed Operational and Disposal Plans
Handling and Experimental Procedures
-
Preparation: Before handling the compound, ensure that a safety shower and eye wash station are readily accessible.[5] Don the complete PPE ensemble as detailed in the table above.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[8] Wash hands and face thoroughly after handling the compound, even if gloves were worn.[5]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[8][9]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water.[8]
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's EHS office for specific disposal protocols.[9]
Emergency Procedures: A Step-by-Step Response
Immediate and correct action is crucial in the event of an exposure.
Eye Contact
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11]
-
Seek immediate medical attention.[13]
Skin Contact
-
Immediately remove any contaminated clothing.[14]
-
Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][14]
-
If skin irritation occurs or persists, seek medical attention.[9]
Inhalation
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[14]
-
Seek immediate medical attention.[14]
Ingestion
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.[14]
Conclusion: Fostering a Proactive Safety Culture
The protocols outlined in this guide are designed to be both comprehensive and practical for the modern research environment. By understanding the "why" behind each safety measure, laboratory professionals can move beyond mere compliance to a state of proactive safety awareness. This commitment to safety not only protects the individual researcher but also upholds the integrity of the scientific process.
References
-
PubChem. Phenyl N,N-dimethylcarbamate. [Link]
-
Chemchart. This compound (6969-90-0). [Link]
-
Custom Chemicals International. Material Safety Data Sheet - Phenyle Disinfectant. [Link]
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]
-
University of Hawaii at Manoa. UNIT 7: Personal Protective Equipment. [Link]
-
Trimaco. Essential Chemical PPE. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
-
GOV.UK. What to do in a chemical emergency. [Link]
-
Princeton University. Hazardous Chemical Exposures. [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
Sources
- 1. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. trimaco.com [trimaco.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pppmag.com [pppmag.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. fishersci.com [fishersci.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
